5-Diazo-1H-tetrazole
Description
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Structure
3D Structure
Properties
CAS No. |
2260-28-8 |
|---|---|
Molecular Formula |
CHN6+ |
Molecular Weight |
97.06 g/mol |
IUPAC Name |
2H-tetrazole-5-diazonium |
InChI |
InChI=1S/CHN6/c2-3-1-4-6-7-5-1/h(H,4,5,6,7)/q+1 |
InChI Key |
HVGYXMZFOZNXOA-UHFFFAOYSA-N |
SMILES |
C1(=NNN=N1)[N+]#N |
Canonical SMILES |
C1(=NNN=N1)[N+]#N |
Other CAS No. |
2260-28-8 |
Synonyms |
5-diazo-1H-tetrazole 5-diazo-1H-tetrazole chloride 5-diazo-1H-tetrazole hydroxide diazonium-1H-tetrazole |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-diazo-1H-tetrazole, a highly energetic and reactive compound. The document details the synthesis mechanism, experimental protocols, and critical safety considerations. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction
This compound is a fascinating and potent molecule characterized by a diazo group attached to a tetrazole ring. This structure imparts a high degree of reactivity and energetic properties, making it a subject of interest in various chemical research fields, including the development of energetic materials and as a precursor for the synthesis of other tetrazole derivatives. Its synthesis is a critical process that demands precision and stringent safety measures due to the inherent instability of the final product.
The primary route to synthesizing this compound involves the diazotization of its precursor, 5-aminotetrazole. This guide will first briefly cover the synthesis of 5-aminotetrazole before delving into the detailed mechanism and experimental procedures for its conversion to the target diazo compound.
Synthesis of the Precursor: 5-Aminotetrazole
The most common and practical method for the synthesis of 5-aminotetrazole is through the diazotization of aminoguanidine, a method pioneered by Thiele.[1] This process involves the reaction of an aminoguanidine salt with a diazotizing agent, followed by cyclization to form the tetrazole ring.
Synthesis of 5-Aminotetrazole via Thiele's Method
The reaction proceeds by treating aminoguanidine bicarbonate with nitric acid to form aminoguanidine nitrate. This is then diazotized with sodium nitrite. The resulting intermediate is then cyclized to 5-aminotetrazole.[2]
Experimental Protocol for 5-Aminotetrazole Synthesis
A detailed experimental protocol for the synthesis of 5-aminotetrazole is outlined below, based on established literature.
| Step | Reagent/Parameter | Quantity/Value | Notes |
| 1 | Aminoguanidine Bicarbonate | 34 g (0.25 mol) | Starting material. |
| 2 | 15% Nitric Acid | 217 ml (0.561 mol) | To form aminoguanidine nitrate. |
| 3 | Sodium Nitrite | 17.2 g (0.25 mol) in 35 ml water | Diazotizing agent, added slowly. |
| 4 | Reaction Time (Diazotization) | 20 minutes | At room temperature after addition. |
| 5 | Sodium Carbonate | 29 g | For cyclization. |
| 6 | Reflux | 4 hours | Heating on a water bath. |
| 7 | Neutralization | 30% Sulphuric Acid | To pH 4. |
| 8 | Crystallization | Overnight | At room temperature. |
| 9 | Yield | ~70-74% | Based on aminoguanidine. |
Table 1: Experimental Parameters for the Synthesis of 5-Aminotetrazole.
Core Synthesis: this compound
The conversion of 5-aminotetrazole to this compound is achieved through a carefully controlled diazotization reaction. This process is highly exothermic and the product is extremely unstable, necessitating strict adherence to low-temperature conditions.
Synthesis Mechanism
The diazotization of 5-aminotetrazole follows the general mechanism for the diazotization of primary aromatic amines. The key steps are:
-
Formation of the Diazotizing Agent: In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[3][4][5]
-
Nucleophilic Attack: The exocyclic amino group of 5-aminotetrazole acts as a nucleophile and attacks the nitrosonium ion.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the 5-tetrazole diazonium cation.
The following diagram illustrates the reaction pathway:
Experimental Protocol
The following protocol is adapted from established procedures and emphasizes the critical need for low-temperature control.[6]
| Step | Reagent/Parameter | Quantity/Value | Notes |
| 1 | 5-Aminotetrazole | 5 g | Starting material. |
| 2 | Water | 30 ml | To dissolve 5-aminotetrazole. |
| 3 | 25% Sodium Hydroxide | 6 ml | To aid dissolution. |
| 4 | Sodium Nitrite | 3.4 g | Diazotizing agent. |
| 5 | 30% Hydrochloric Acid | 16 ml | Acid catalyst. |
| 6 | Ice | 170 g | Crucial for temperature control. |
| 7 | Reaction Temperature | Below 0°C | EXTREMELY IMPORTANT . |
| 8 | Addition Time | 10-12 minutes | Slow and controlled addition. |
Table 2: Experimental Parameters for the Synthesis of this compound.
Detailed Methodology:
-
Dissolve 5 g of 5-aminotetrazole in 30 ml of water. Add 6 ml of 25% sodium hydroxide and 3.4 g of sodium nitrite, ensuring complete dissolution.
-
Cool this solution in an ice bath.
-
In a separate vessel, prepare a mixture of 16 ml of 30% hydrochloric acid and 170 g of crushed ice.
-
Slowly add the 5-aminotetrazole solution to the ice-cold acid mixture over 10-12 minutes with efficient stirring.
-
Crucially, maintain the reaction temperature at or below 0°C throughout the addition.
-
The final solution will have a slightly green color. The product, this compound, is formed in solution and is extremely unstable. It is typically used immediately in subsequent reactions, such as the Sandmeyer reaction, without isolation.[6]
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.
References
"5-Diazo-1H-tetrazole" stability and decomposition pathways
An In-depth Technical Guide to the Stability and Decomposition of 5-Diazo-1H-tetrazole
Executive Summary
This compound (CHN₆) is a high-nitrogen heterocyclic compound of significant interest in the field of energetic materials. It is characterized by a molecular structure containing both a tetrazole ring and a diazonium group, contributing to an exceptionally high nitrogen content. However, its practical application is severely limited by its extreme and almost unprecedented instability. This compound can detonate violently even in dilute solutions at 0°C[1]. This guide provides a comprehensive overview of the stability and decomposition pathways of this compound, intended for researchers and professionals in chemistry and drug development. It consolidates available data on its properties, outlines its primary decomposition mechanisms, including the notable formation of atomic carbon, and presents conceptual experimental protocols for its synthesis and analysis, emphasizing the critical safety precautions required.
CRITICAL SAFETY WARNING: this compound is an extremely sensitive and unstable explosive. It has been reported to detonate spontaneously in solutions as dilute as 1-7% at 0°C[1]. Handling this compound requires specialized equipment, extensive safety measures, and expert knowledge. Direct synthesis or handling should not be attempted without a thorough risk assessment and appropriate containment.
Stability Profile
The stability of this compound is exceptionally low, making it one of the more dangerous chemical compounds known. Its instability is intrinsic to its molecular structure, which combines two highly energetic functional groups.
Thermal Stability
Unlike many energetic materials that have a defined decomposition temperature, this compound is thermally unstable even at or below 0°C. Thiele, who first prepared the compound, reported that it exploded in solution at 0°C during its synthesis via diazotization of 5-aminotetrazole[1]. Solutions with a concentration of 6-7% are capable of spontaneous explosion at this temperature[1]. For related but more stable substituted tetrazoles, thermal decomposition typically occurs between 150°C and 200°C, proceeding via the extrusion of nitrogen gas[2].
Sensitivity to Initiation
Chemical Stability and pH Influence
This compound exhibits different behavior depending on the pH of its environment:
-
Acidic Conditions: In the presence of acid, it forms the corresponding tetrazolediazonium salt. This salt is also extremely unstable and shares the hazardous characteristics of the parent compound[1].
-
Basic Conditions: In a basic environment, it deprotonates to form the tetrazoliumdiazotate anion. Salts formed with base cations are more stable than the diazonium form and are readily soluble in water. However, they are explosive in the dry state[1].
Decomposition Pathways
The decomposition of this compound is highly exothermic and rapid. The primary pathways involve the release of molecular nitrogen, a thermodynamically very stable product, which drives the reaction.
Primary Decomposition to Atomic Carbon
The most cited decomposition pathway for this compound is the fragmentation into atomic carbon and three molecules of nitrogen gas. This reaction represents a complete breakdown of the heterocyclic and diazo structures.
CHN₆ → C + 3N₂
The generation of atomic carbon, a highly reactive and high-energy species, is a significant feature of its decomposition[4].
Caption: Primary decomposition of this compound.
Formation of Reactive Intermediates
Consistent with the chemistry of other diazo compounds and substituted tetrazoles, another potential decomposition pathway involves the extrusion of nitrogen to form highly reactive intermediates. The thermal decomposition of 2,5-disubstituted tetrazoles is known to produce reactive nitrile imines, which are 1,3-dipoles[2][5]. While not explicitly detailed for the parent compound, a similar initial loss of N₂ could generate a highly unstable tetrazolyl-carbene or related species, which would rapidly decompose further.
pH-Dependent Behavior and Decomposition
The stability and subsequent decomposition are heavily influenced by pH, as illustrated below. The formation of salts in acidic or basic conditions alters the molecule's structure before decomposition.
Caption: Influence of pH on this compound stability.
Experimental Protocols and Analysis
The following sections describe conceptual methodologies. These protocols are for informational purposes only and highlight extreme risks.
Synthesis Protocol: Diazotization of 5-Aminotetrazole
This compound is synthesized by the diazotization of 5-aminotetrazole. This process is notoriously hazardous.
Methodology:
-
Preparation: 5-Aminotetrazole is dissolved in a mineral acid, typically hydrochloric acid (HCl), and cooled to 0°C in an ice/salt bath. All operations must be conducted behind a blast shield.
-
Diazotization: A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the 5-aminotetrazole solution while maintaining the temperature strictly at or below 0°C with vigorous stirring.
-
Reaction: The reaction mixture forms this compound in situ. The product is not isolated due to its instability. Even the solution is highly explosive[1].
-
Use: The resulting solution is typically used immediately in subsequent reactions (e.g., Sandmeyer-type reactions) to synthesize other 5-substituted tetrazoles[1].
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Techniques
Characterization of such an unstable compound is exceptionally challenging. The following techniques are standard for energetic materials and would be conceptually applied.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For energetic materials, it is used to determine the onset of decomposition (T_d) and the energy released. A DSC run on this compound would be extremely hazardous and require specialized, remote-operated, and microscale equipment.
-
Impact and Friction Sensitivity: Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used to quantify sensitivity.
-
Impact Sensitivity: A specified weight is dropped from varying heights onto a sample to determine the energy at which 50% of samples detonate (h₅₀)[1].
-
Friction Sensitivity: A porcelain peg is drawn across a sample on a porcelain plate under a specified load to determine the load at which detonation occurs[3].
-
-
Spectroscopic Analysis: Techniques like FT-IR and NMR spectroscopy would theoretically be used to confirm the structure of the compound or its decomposition products, but acquiring spectra of the pure substance is often precluded by its instability. Analysis is more feasible for its more stable derivatives or trapped intermediates.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2260-28-8 | [2] |
| Molecular Formula | CHN₆⁺ | [2] |
| Molecular Weight | 97.06 g/mol | [2] |
| IUPAC Name | 2H-tetrazole-5-diazonium | [2] |
| Nitrogen Content | 86.58% | Calculated |
Table 2: Stability and Sensitivity Data of Related Energetic Tetrazole Compounds
Disclaimer: The following data is for related tetrazole derivatives and is provided for context. The sensitivity of this compound is expected to be significantly higher (i.e., more sensitive) than most of these examples.
| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| Mercury(II) 5-aminotetrazole | 256 (explodes) | 9.3 (50% explosions, 2.5kg weight, 38cm drop) | - | [1] |
| Copper(II) 5-aminotetrazole | 164 (deflagrates) | 16.7 (50% explosions, 2.5kg weight, 68cm drop) | - | [1] |
| Silver nitrotetrazolate (AgNTZ) | - | < 1 | < 5 | [3] |
| 1,5-Diaminotetrazolium Perchlorate | < 100 (melts) | 7 | 60 | [6] |
| 1,5-Diaminotetrazolium Dinitramide | < 100 (melts) | 7 | 24 | [6] |
| DMPT-2¹ | 209 | 30 | 192 | [7] |
| 1,5-Di(nitramino)tetrazole | 94 | - | 120 | [8] |
¹ DMPT-2: 1-methyl-5-(4-amino-3,5-dinitro-1H-pyrazol-1-yl)-1H-tetrazole
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. This compound | 2260-28-8 | Benchchem [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 6. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermal Decomposition of 5-Diazo-1H-tetrazole: A Technical Guide for Researchers
Disclaimer: 5-Diazo-1H-tetrazole is an extremely unstable and hazardous compound. Direct experimental data on its thermal decomposition is largely unavailable in published literature due to the significant risks associated with its handling. This guide provides an in-depth analysis based on the thermal behavior of related compounds, theoretical predictions, and established principles for handling energetic materials. All work with this or similar compounds should be conducted by experienced professionals with appropriate safety measures in place.
Introduction: The Challenge of Extreme Instability
This compound is a high-nitrogen energetic material known for its extreme sensitivity to stimuli such as heat, friction, and impact. Reports indicate that it can decompose explosively even in dilute solutions at low temperatures (0°C). This inherent instability makes the isolation and handling of the pure substance for conventional thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), exceptionally dangerous and practically unfeasible. Consequently, this document infers the thermal decomposition characteristics of this compound by examining the behavior of its more stable precursor, 5-aminotetrazole, and the general decomposition mechanisms of diazonium salts and other tetrazole derivatives.
Inferred Decomposition Pathways and Products
The thermal decomposition of this compound is expected to be a highly exothermic process, driven by the rapid release of gaseous nitrogen. Based on the chemistry of diazonium compounds and tetrazoles, two primary decomposition pathways are plausible:
-
Pathway 1: Dediazoniation. This is the characteristic reaction of diazonium salts, involving the elimination of a molecule of dinitrogen (N₂). This process would generate a highly reactive tetrazolyl cation or a tetrazolyl radical intermediate. These intermediates would then undergo further rapid decomposition and rearrangement reactions.
-
Pathway 2: Tetrazole Ring Fragmentation. The tetrazole ring itself is energetically unstable and prone to fragmentation upon heating. This process also leads to the liberation of N₂ and the formation of various smaller, highly reactive species.
The final decomposition products are likely to be a mixture of gaseous species, primarily molecular nitrogen (N₂), and potentially other small molecules depending on the exact decomposition route and conditions.
Thermal Decomposition Data of Analogous Compounds
To provide a quantitative context, the thermal decomposition data for the more stable precursor, 5-aminotetrazole, is summarized below. These values, obtained through various thermal analysis techniques, offer insights into the temperatures at which the tetrazole ring system begins to degrade.
Table 1: Thermal Decomposition Data for 5-Aminotetrazole
| Parameter | Value | Method | Reference |
| Decomposition Onset Temperature | ~200 °C | DSC/TGA | [1] |
| Decomposition Peak Temperature | Varies with heating rate | DSC | [1] |
| Activation Energy (Ea) | ~303-311 kJ/mol | DSC (Kissinger/Ozawa) | [2] |
Experimental Protocols for Thermal Analysis of Energetic Materials
The following are generalized experimental protocols for DSC and TGA, adapted for the analysis of energetic materials. Crucial safety precautions must be implemented when handling any potentially explosive compound.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of a material as a function of temperature.
Methodology:
-
Sample Preparation: A very small amount of the sample (typically less than 1 mg for unknown energetic materials) is carefully weighed into a high-pressure crucible or a hermetically sealed pan with a pinhole lid. The small sample size is critical to minimize the energy released during decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument should be located in a blast-proof enclosure or a designated hazardous materials laboratory.
-
Experimental Conditions:
-
Temperature Program: A linear heating rate is applied, typically ranging from 2 to 20 °C/min. Slower heating rates can provide better resolution of thermal events.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.
-
Purge Gas Flow Rate: A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
-
Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic peaks indicate decomposition events. The onset temperature, peak temperature, and enthalpy of decomposition (ΔH) are determined from the curve.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a material as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a tared TGA pan.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used, situated in a protective environment.
-
Experimental Conditions:
-
Temperature Program: A controlled linear heating rate is applied, similar to DSC.
-
Atmosphere: An inert or reactive gas atmosphere can be used, depending on the desired information.
-
Purge Gas Flow Rate: A consistent flow rate is maintained.
-
-
Data Analysis: The TGA curve plots mass change against temperature. The onset temperature of mass loss and the percentage of mass lost at different stages provide information about the decomposition process and the nature of the evolved gases.
Mandatory Visualizations
The following diagrams illustrate the logical relationships concerning the instability of this compound and a generalized workflow for the thermal analysis of hazardous materials.
Caption: Logical relationship of factors contributing to the extreme instability of this compound.
Caption: Generalized experimental workflow for the thermal analysis of highly energetic and hazardous materials.
References
An In-depth Technical Guide on the Photochemical Decomposition of 5-Diazo-1H-tetrazole
Introduction
5-Diazo-1H-tetrazole is a unique molecule combining two moieties known for their photochemical reactivity: a diazo group and a tetrazole ring. Both are known to undergo decomposition upon irradiation with UV light, typically involving the extrusion of molecular nitrogen (N₂). This property makes this compound a compound of significant interest for applications in organic synthesis, materials science, and as a potential precursor for high-energy density materials. Understanding its photochemical decomposition is crucial for harnessing its reactivity in a controlled manner.
This technical guide provides a hypothesized mechanism for the photochemical decomposition of this compound, outlines a general experimental protocol for its investigation, presents illustrative quantitative data, and visualizes the key pathways and workflows.
Hypothesized Photochemical Decomposition Pathway
The photochemical decomposition of this compound is likely to proceed in a stepwise manner, initiated by the photolysis of the diazo group, which is generally more labile than the tetrazole ring.
-
Formation of a Carbene Intermediate: Upon absorption of UV radiation, the diazo group is expected to eliminate a molecule of dinitrogen (N₂), leading to the formation of a highly reactive tetrazolyl-carbene intermediate. Carbenes are neutral, divalent carbon species that can exist in either a singlet or triplet electronic state.
-
Decomposition of the Tetrazole Ring: The resulting tetrazolyl-carbene is itself photochemically labile. The tetrazole ring can subsequently decompose through various pathways, which are known to be influenced by the substituents and the reaction environment (e.g., solvent, temperature).[1] Common decomposition routes for the tetrazole ring involve the further loss of a second molecule of N₂.[1][2] This could lead to the formation of various highly reactive intermediates and final products.
The overall proposed pathway can be summarized as the sequential loss of two molecules of nitrogen, leading to the formation of a variety of potential products depending on the reaction conditions and the presence of trapping agents.
Experimental Protocols
To investigate the photochemical decomposition of this compound, a systematic experimental approach is required. The following protocol is a general guideline based on methods used for studying other tetrazole derivatives.[1][3]
1. Sample Preparation and Characterization:
-
Synthesize and purify this compound using established methods.
-
Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure and purity.
-
Prepare solutions of the compound in various solvents (e.g., acetonitrile, methanol, cyclohexane) of spectroscopic grade at a known concentration (e.g., 10⁻⁴ to 10⁻³ M).[3]
2. Photolysis Experiments:
-
Use a suitable light source, such as a high-pressure mercury lamp or a tunable laser, to irradiate the sample at a wavelength where the compound absorbs significantly (determined from its UV-Vis spectrum).[1]
-
Conduct the irradiation in a quartz cuvette or a specialized photoreactor.[3]
-
Control the temperature of the sample using a thermostat.
-
To study the reaction mechanism, perform photolysis in the presence of trapping agents (e.g., alkenes for carbenes, alcohols for ketenes).
3. Analytical Methods for Product Identification and Quantification:
-
Monitor the progress of the reaction using UV-Vis spectroscopy by observing the decrease in the absorbance of the starting material and the appearance of new absorption bands.
-
Identify the photoproducts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.
-
For detailed structural elucidation of the products, isolate them using preparative chromatography and analyze them by NMR spectroscopy and FT-IR.
-
For the detection of transient intermediates, employ techniques like laser flash photolysis, which allows for time-resolved absorption spectroscopy on the nanosecond or picosecond timescale.[3]
4. Quantum Yield Determination:
-
Determine the quantum yield of decomposition using a chemical actinometer, such as potassium ferrioxalate, under identical irradiation conditions.
-
The quantum yield (Φ) is calculated as the ratio of the number of molecules of reactant consumed to the number of photons absorbed by the sample.
Quantitative Data
The following table presents a set of hypothetical quantitative data for the photochemical decomposition of this compound in acetonitrile upon irradiation at 254 nm. These values are illustrative and would need to be determined experimentally.
| Parameter | Value | Method of Determination |
| Wavelength of Max. Absorption (λmax) | 260 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 8,500 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Quantum Yield of Decomposition (Φ) | 0.45 | Chemical Actinometry |
| Major Photoproducts | Product A, Product B | GC-MS, HPLC |
| Product Distribution | 65% Product A, 35% Product B | GC, HPLC |
Visualizations
The following diagrams, generated using the DOT language, visualize the hypothesized photochemical decomposition pathway and a general experimental workflow.
Caption: Hypothesized photochemical decomposition of this compound.
Caption: General experimental workflow for studying photochemical decomposition.
Conclusion
While direct experimental data for the photochemical decomposition of this compound is currently lacking, a plausible reaction pathway can be inferred from the well-established photochemistry of related compounds. The proposed mechanism involves the initial formation of a tetrazolyl-carbene intermediate, followed by the decomposition of the tetrazole ring. The experimental protocols and analytical techniques outlined in this guide provide a solid framework for future research to elucidate the precise mechanism, identify the resulting photoproducts, and quantify the reaction efficiency. Such studies will be instrumental in unlocking the full potential of this intriguing molecule in various scientific and technological fields.
References
"5-Diazo-1H-tetrazole" reactive intermediates
An In-Depth Technical Guide to the Reactive Intermediates of 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a high-nitrogen, energetic molecule of significant interest due to its potential to generate highly reactive intermediates upon decomposition. This technical guide provides a comprehensive overview of the synthesis, decomposition pathways, and the nature of the reactive species derived from this compound. Particular focus is given to the formation and subsequent fragmentation of the key intermediate, 5-tetrazolylcarbene. This document consolidates theoretical reaction pathways, experimental protocols for its synthesis from 5-aminotetrazole, and comparative quantitative data from related energetic tetrazole derivatives.
Introduction
Tetrazoles are a class of synthetic heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom.[1] Their high nitrogen content and significant positive enthalpy of formation make them valuable in the field of energetic materials and as precursors in complex organic synthesis.[2] this compound (C₂N₆) is a particularly noteworthy derivative, combining the energetic properties of both the tetrazole ring and the diazo functional group.
The decomposition of this compound is predicted to proceed via highly unstable and reactive intermediates, primarily a tetrazolylcarbene. Understanding the generation, stability, and subsequent reaction pathways of these intermediates is crucial for harnessing their synthetic potential and for managing their hazardous nature. This guide will explore the chemistry of these transient species, from their formation to their ultimate fragmentation into stable, albeit energetic, products.
Synthesis of this compound
The primary route to synthesizing this compound is through the diazotization of its precursor, 5-aminotetrazole.[3] 5-Aminotetrazole can be prepared from aminoguanidine via diazotization to form a guanylazide salt, which is then cyclized.[4] The subsequent diazotization of the 5-amino group using a nitrite salt in a strong mineral acid medium yields the target this compound.
Decomposition and Primary Reactive Intermediates
The defining characteristic of this compound is its propensity to undergo thermal or photochemical decomposition. The primary step in this process is the extrusion of a molecule of dinitrogen (N₂) from the diazo group, a common reaction for diazo compounds, leading to the formation of a highly reactive carbene intermediate: 5-tetrazolylcarbene.
This carbene is expected to be a short-lived species. The decomposition of the tetrazole ring itself can occur via two primary pathways: the elimination of hydrazoic acid (HN₃) or the loss of another dinitrogen molecule (N₂).[5] Given the structure of 5-tetrazolylcarbene, the latter is the more probable route for its subsequent reactions.
Fragmentation of 5-Tetrazolylcarbene
The 5-tetrazolylcarbene intermediate is itself highly unstable due to the inherent strain and high nitrogen content of the tetrazole ring. It is hypothesized to undergo rapid ring fragmentation, losing two additional molecules of dinitrogen. This ultimate decomposition would result in the formation of atomic carbon and two molecules of N₂. However, a more plausible pathway involves a rearrangement and fragmentation to yield highly energetic, linear molecules. One such proposed product is dicyanoacetylene (C₄N₂), also known as carbon subnitride, which would form from the dimerization of a cyanocarbene radical intermediate. Dicyanoacetylene is noted for its extremely high endothermic heat of formation and produces one of the hottest known flames when burned in oxygen.[6][7]
Azide-Tetrazole Tautomerism
Many fused tetrazole systems are known to exist in a dynamic equilibrium with an open-chain azide isomer.[8] For this compound, a similar valence tautomerism can be postulated, where it exists in equilibrium with an acyclic azidodiazomethane isomer. This equilibrium is a critical consideration, as the chemical reactivity and stability of the open-chain form may differ significantly from the cyclic tetrazole. The presence of the azide form could offer alternative decomposition pathways, potentially involving nitrene intermediates.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]
- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 6. Dicyanoacetylene - Sciencemadness Wiki [sciencemadness.org]
- 7. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 8. 1-Diazidocarbamoyl-5-azidotetrazole - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 5-Diazo-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-1H-tetrazole is a highly energetic and reactive nitrogen-rich heterocyclic compound. Its unique structural features, combining a tetrazole ring with a diazo group, make it a molecule of significant interest in the field of energetic materials and as a precursor in specialized organic synthesis. A thorough understanding of its spectroscopic properties and synthetic routes is crucial for its safe handling, characterization, and application. This technical guide provides a consolidated overview of the available spectroscopic data and a detailed experimental protocol for the synthesis of this compound. Due to the limited availability of direct and comprehensive spectroscopic data for this compound in publicly accessible literature, this guide also includes comparative data for the common precursor, 5-aminotetrazole, to provide a contextual spectroscopic baseline.
Spectroscopic Data
Raman Spectroscopy of this compound
A Ph.D. thesis by Robert Edward Derry titled "Characterization of Zinc-containing Metalloproteins by Resonance Raman Spectroscopy" reportedly contains the Raman spectrum of this compound (DHT). While the full spectrum is not widely disseminated, the study highlights its use as a reagent for modifying tyrosine residues in proteins, with Raman spectroscopy being a key technique for observing the resulting changes.
Spectroscopic Data of 5-Aminotetrazole (Precursor)
The following tables summarize the key spectroscopic data for 5-aminotetrazole, the common starting material for the synthesis of this compound.
Table 1: Infrared (IR) Spectroscopy Data for 5-Aminotetrazole [1][2]
| Wavenumber (cm⁻¹) | Assignment |
| 3354–3149 | NH₂ stretching |
| 2937–2880 | CH stretching (polymeric) |
| 1631–1623 | C=N stretching |
| 1551–1360 | NCN, NN, CN of tetrazole ring |
| 1114-1119 | C-O-C of polymeric chain |
Table 2: NMR Spectroscopy Data for 5-Aminotetrazole [1][3][4][5][6]
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |
| ¹H | 6.62 | DMSO-d₆ | singlet | NH₂ (N1-isomer) |
| ¹H | 5.99 | DMSO-d₆ | singlet | NH₂ (N2-isomer) |
| ¹³C | 167.5 | DMSO-d₆ | - | C-NH₂ (N2-isomer) |
| ¹³C | 156.5 | DMSO-d₆ | - | C-NH₂ (N1-isomer) |
Table 3: Mass Spectrometry Data for 5-Aminotetrazole [7][8][9]
| m/z | Relative Intensity | Assignment |
| 85 | High | [M]⁺˙ |
| 57 | Moderate | [M - N₂]⁺˙ |
| 43 | High | [M - N₃H]⁺˙ |
| 28 | High | [N₂]⁺˙ |
Experimental Protocols
Synthesis of this compound via Diazotization of 5-Aminotetrazole
The synthesis of this compound is typically achieved through the diazotization of 5-aminotetrazole. This reaction involves the treatment of 5-aminotetrazole with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures.
Materials:
-
5-Aminotetrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice
Procedure:
-
Preparation of 5-Aminotetrazole Solution: Dissolve a known quantity of 5-aminotetrazole in a suitable volume of dilute hydrochloric or sulfuric acid. The solution should be cooled to 0-5 °C in an ice bath with constant stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05 to 1.1 equivalents) relative to the 5-aminotetrazole.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of 5-aminotetrazole. It is critical to maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt. The addition should be controlled to manage any exotherm and gas evolution.
-
Reaction Monitoring: The completion of the diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
Isolation of Product: The resulting this compound may precipitate from the solution. The solid product can be collected by vacuum filtration, washed with ice-cold water, and then with a cold organic solvent (e.g., ethanol or ether) to remove residual acid and water.
-
Drying: The product should be dried under vacuum at a low temperature. Caution: this compound is an energetic material and may be sensitive to heat, shock, and friction. Appropriate safety precautions must be taken throughout the synthesis, handling, and storage of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an energetic material like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminotetrazole(4418-61-5) 13C NMR spectrum [chemicalbook.com]
- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 7. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1H-Tetrazol-5-amine [webbook.nist.gov]
Computational Analysis of 5-Diazo-1H-tetrazole: A Technical Guide to a Prospective Study
Abstract
5-Diazo-1H-tetrazole is a nitrogen-rich heterocyclic compound of significant interest as a potential high-energy material. Its unique structure, combining a tetrazole ring with a diazo functional group, suggests a high enthalpy of formation and the potential for rapid, gas-producing decomposition. Despite its importance, a review of current literature reveals a notable scarcity of dedicated computational chemistry studies on this specific molecule. This technical guide outlines a prospective computational investigation of this compound, detailing the established theoretical protocols, expected data, and potential decomposition pathways. The methodologies and analyses presented are based on proven computational studies of analogous energetic materials, particularly substituted tetrazoles, and are designed to provide a comprehensive framework for future research into the molecule's stability, electronic structure, and thermal decomposition.
Introduction
The field of energetic materials is continuously driven by the quest for compounds that offer a superior balance of performance and stability. Tetrazole derivatives are a prominent class of such materials, owing to their high nitrogen content and large positive heats of formation. This compound presents a particularly compelling case for study, though it remains theoretically underexplored. Computational chemistry offers a powerful, safety-conscious approach to elucidating the fundamental properties of such energetic molecules before their synthesis and physical testing.
This document serves as a whitepaper on the core computational chemistry approaches that would be employed to characterize this compound. By leveraging methodologies successfully applied to isomers like 5-azido-1H-tetrazole and other derivatives, we can predict its geometric and electronic structure, relative tautomer stability, and plausible decomposition mechanisms.
Proposed Computational Protocols
A robust computational analysis of this compound would require a multi-step approach, beginning with the exploration of its potential tautomers and isomers, followed by a detailed investigation of its decomposition pathways.
Software and Hardware
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. High-performance computing clusters are essential for handling the computational cost associated with the high-accuracy methods required for energetic materials.
Geometry Optimization and Vibrational Analysis
The initial phase involves locating the equilibrium geometries of all relevant species, including the 1H- and 2H-tautomers of this compound.
-
Methodology: Density Functional Theory (DFT) is a common and effective method for such systems. The B3LYP functional is a reliable choice for geometries and vibrational frequencies, while functionals like M06-2X are often preferred for energetic calculations.[1]
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of these nitrogen-rich, anionic-character systems.
-
Procedure:
-
Initial structures of the 1H- and 2H-tautomers are generated.
-
Full geometry optimization is performed without symmetry constraints to find the minimum energy structures.
-
Vibrational frequency calculations are then conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement
To obtain more accurate electronic energies, single-point energy calculations are performed on the DFT-optimized geometries using higher-level ab initio methods.
-
Methodology: Møller-Plesset perturbation theory (MP2) or more sophisticated coupled-cluster methods like CCSD(T) are suitable. For isomers, high-accuracy composite methods like the G3 or W1 procedures can provide benchmark-quality relative energies.[2] A computational study on the isomeric 5-azido-1H-tetrazole utilized the MP2/aug-cc-pVDZ level of theory to compare the electronic energies of its tautomers.[3]
-
Basis Set: A large, correlation-consistent basis set, such as aug-cc-pVTZ, is necessary for these high-accuracy calculations.
Decomposition Pathway and Transition State Analysis
Identifying the lowest-energy decomposition pathways is critical for understanding the thermal stability of an energetic material.
-
Procedure:
-
Reaction Coordinate Scanning: Potential decomposition reactions (e.g., N₂ elimination from the diazo group, ring-opening, or N₂ elimination from the tetrazole ring) are initially explored by scanning the potential energy surface along the corresponding bond-breaking coordinates.
-
Transition State (TS) Optimization: The approximate transition state structure identified from the scan is used as an initial guess for a full TS optimization using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.
-
TS Verification: A frequency calculation on the optimized TS geometry must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the desired reactant and product minima on the potential energy surface.
-
Data Presentation: Anticipated Results
The computational protocols described above would yield a wealth of quantitative data. The following tables illustrate how this data would be structured for clear analysis and comparison. Note: As direct computational data for this compound is not available in the literature, the tables are presented as templates. Example data from a study on the analogous 5-azido-1H-tetrazole is included for illustrative purposes where applicable.
Table 1: Predicted Geometric Parameters of this compound Tautomers (Method: B3LYP/6-311++G(d,p))
| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |
| Bond Lengths (Å) | ||
| C5-N(diazo) | Value | Value |
| N(diazo)-N | Value | Value |
| N1-N2 | Value | Value |
| N2-N3 | Value | Value |
| N3-N4 | Value | Value |
| N4-C5 | Value | Value |
| C5-N1 | Value | Value |
| **Bond Angles (°) ** | ||
| N4-C5-N1 | Value | Value |
| C5-N(diazo)-N | Value | Value |
| Dihedral Angles (°) | ||
| N1-C5-N(diazo)-N | Value | Value |
Table 2: Calculated Energetic Properties
| Property | Method | Value | Reference |
| Relative Energy (E_2H - E_1H) | MP2/aug-cc-pVDZ | -16.1 kJ/mol | [3] (for 5-azido-1H-tetrazole) |
| Hypothetical Activation Barriers for this compound | |||
| N₂ loss from diazo group | e.g., M06-2X/6-311++G(d,p) | Value (kcal/mol) | - |
| N₂ loss from tetrazole ring | e.g., M06-2X/6-311++G(d,p) | Value (kcal/mol) | - |
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) (Method: B3LYP/6-311++G(d,p))
| Vibrational Mode | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |
| N-H Stretch | Value | Value |
| N≡N Stretch (Diazo) | Value | Value |
| Tetrazole Ring Asymmetric Stretch | Value | Value |
| Tetrazole Ring Symmetric Stretch | Value | Value |
Visualizations: Workflows and Plausible Mechanisms
Visual diagrams are essential for conceptualizing both the research process and the molecular transformations. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
References
An Inquiry into the Energetic Properties of 5-Diazo-1H-tetrazole: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of the energetic properties of 5-Diazo-1H-tetrazole. Despite its structural relationship to a well-established class of energetic materials, specific quantitative data regarding its heat of formation, detonation velocity, detonation pressure, and sensitivity to stimuli remain largely unreported.
This technical guide sought to provide an in-depth analysis of the energetic properties of this compound for researchers, scientists, and drug development professionals. However, the foundational experimental data required for such a guide, including detailed synthetic protocols and quantitative energetic characterization, are not presently available in the reviewed literature.
Synthesis Pathway: An Inferred Approach
The synthesis of this compound is presumed to proceed via the diazotization of 5-amino-1H-tetrazole. This reaction typically involves the treatment of the primary amine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures.
While this general pathway can be inferred from established organic chemistry principles, specific and validated experimental protocols detailing reactant quantities, concentrations, reaction times, purification methods, and yield for this compound are not documented in the available resources.
Energetic Properties: A Data Deficit
The core of any technical guide on an energetic material lies in the quantitative data defining its performance and safety characteristics. For this compound, this critical information is absent from the scientific literature. Key energetic parameters that remain uncharacterized include:
-
Heat of Formation (ΔHf°): A fundamental thermodynamic property indicating the energy stored within the molecule.
-
Detonation Velocity (Vd): The speed at which the detonation wave propagates through the material.
-
Detonation Pressure (Pcj): The pressure at the detonation front.
-
Impact Sensitivity: The susceptibility of the material to detonation upon impact.
-
Friction Sensitivity: The susceptibility of the material to detonation due to friction.
-
Thermal Stability (Decomposition Temperature): The temperature at which the material begins to decompose.
Without this data, a meaningful assessment of this compound as a potential energetic material is not possible.
Decomposition Pathway: A Theoretical Postulation
The thermal decomposition of tetrazole-containing compounds is a complex process. For this compound, decomposition would likely be initiated by the loss of dinitrogen (N₂) from the diazo group, a common fragmentation pathway for diazonium compounds. This would generate a highly reactive tetrazolyl carbene or related intermediate, which would then undergo further fragmentation and rearrangement.
It is crucial to emphasize that this proposed pathway is theoretical and has not been experimentally validated. The actual decomposition mechanism could be significantly more complex and may be influenced by factors such as the heating rate and confinement.
Conclusion
While the chemical structure of this compound suggests potential energetic characteristics, the absence of empirical data precludes a thorough technical evaluation. The scientific community has extensively studied a wide array of other tetrazole derivatives, providing a rich knowledge base on the synthesis and properties of this class of compounds. However, this compound itself remains an uncharacterized entity in the context of energetic materials.
A Technical Guide to 5-Diazo-1H-tetrazole: A High-Energy Reactive Intermediate
For Researchers, Scientists, and Professionals in Energetic Materials
This document serves as an in-depth technical guide on 5-Diazo-1H-tetrazole, a critical yet hazardous reactive intermediate used in the synthesis of advanced high-energy materials. It covers its formation, chemical utility, and the properties of its derivatives, with a strong emphasis on safety and detailed experimental context.
Introduction: The Role of Tetrazoles in High-Energy Materials
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their exceptionally high nitrogen content and large positive enthalpies of formation make them a cornerstone in the field of high-energy-density materials (HEDMs). The decomposition of tetrazole-based compounds releases a significant amount of energy, primarily through the formation of the highly stable dinitrogen (N₂) molecule. This property is harnessed to develop next-generation explosives, propellants, and gas generants with improved performance and, in many cases, greater thermal stability and lower impact sensitivity compared to traditional nitroaromatic compounds.
Within this class, this compound (also known as 5-diazoniumtetrazole) stands out not as an end-product, but as a pivotal, highly reactive precursor. It is typically formed in situ from the diazotization of 5-aminotetrazole and is immediately consumed in subsequent reactions to yield more stable, functionalized energetic materials. Its extreme instability makes it both a powerful synthetic tool and a significant safety hazard that demands expert handling and knowledge.[1]
Formation of this compound
The primary route to this compound is the diazotization of 5-aminotetrazole. This reaction involves treating an acidic solution of 5-aminotetrazole with a nitrite source, typically sodium nitrite, at low temperatures (0–5 °C) to control the highly exothermic reaction and prevent premature decomposition of the diazonium salt.[1][2]
The resulting diazonium cation is exceptionally unstable due to the powerfully electron-withdrawing nature of the tetrazole ring, and it has been reported to detonate spontaneously even in dilute solutions at low temperatures.[1] Therefore, it is almost exclusively used as an unisolated intermediate.
Caption: Figure 1: Synthesis of this compound.
Synthetic Utility: A Gateway to Advanced Energetic Materials
The high reactivity of the diazonium group in this compound makes it an excellent leaving group, readily replaced by a variety of nucleophiles. This allows for the introduction of different energetic functionalities at the 5-position of the tetrazole ring.
Synthesis of 5-Nitrotetrazole Derivatives
A key application of this compound is in the synthesis of 5-nitrotetrazole via a Sandmeyer-type reaction. The in situ generated diazonium salt is treated with an excess of sodium nitrite, often in the presence of a copper catalyst, to substitute the diazonium group with a nitro group (-NO₂). 5-Nitrotetrazole and its salts are a class of effective primary explosives and energetic materials.[1][3]
Caption: Figure 2: Synthesis of 5-Nitrotetrazole via Diazonium Intermediate.
Synthesis of Diazoamino and Azotetrazole Compounds
The diazonium salt can also act as an electrophile in coupling reactions. When reacted with a nucleophile like 5-aminotetrazole, it forms 5,5'-diazoaminotetrazole.[1] These compounds can be further oxidized to produce highly energetic 5,5'-azotetrazoles, which are investigated as primary explosives and gas generants.
References
Handling and Safety Precautions for 5-Diazo-1H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Diazo-1H-tetrazole is a highly energetic and potentially explosive compound. The information provided herein is intended for qualified researchers and professionals with experience in handling such materials. A thorough risk assessment must be conducted before any experimental work is undertaken. This guide is not a substitute for rigorous safety training and adherence to all institutional and regulatory safety protocols.
Introduction
This compound is a nitrogen-rich heterocyclic compound of significant interest in various fields of chemistry due to its unique reactivity. However, the presence of both the diazo and tetrazole functional groups renders it extremely energetic and sensitive to external stimuli such as heat, shock, and friction. This guide provides a comprehensive overview of the known and inferred safety data, handling procedures, and experimental considerations for this compound to ensure the safety of laboratory personnel.
Hazard Assessment
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | CHN₆ | Inferred |
| Molecular Weight | 97.06 g/mol | Inferred |
| Appearance | Expected to be a crystalline solid. | Analogy |
| Solubility | Likely soluble in polar organic solvents. | Analogy |
Explosive Hazard Data (by Analogy)
The following table summarizes sensitivity data for compounds with similar functional groups. This data should be used as a conservative estimate of the potential hazards of this compound. It is crucial to assume that this compound may be more sensitive than these analogues.
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| 1-Diazidocarbamoyl-5-azidotetrazole | < 0.25 | < 1 | 124 (violent explosion at 110)[1] |
| Silver Nitrotetrazolate | < 1 | < 5 | 273 |
| 5-Hydrazino-1H-tetrazolium Salts | 4 - 40 | - | 173.7–198.6 |
| Zwitterionic Diazonium Tetrazolyl-1,2,3-triazolate | Sensitive | Sensitive | Moderately Stable at RT[2] |
Key Takeaways:
-
The diazonium group confers significant instability. Diazonium salts are known to be thermally unstable and sensitive to shock and friction.[3]
-
The tetrazole ring is an energetic moiety, and many of its derivatives are explosive.
-
The combination of these two functional groups in one molecule strongly suggests a high potential for explosive decomposition.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, even in small quantities.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles worn in conjunction with a full-face shield. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Consider the use of blast-resistant or Kevlar®-lined gloves for certain operations. |
| Body Protection | Flame-resistant (FR) lab coat, preferably made of Nomex® or a similar material. A blast shield should be placed between the user and the experiment at all times. |
| Hearing Protection | Earmuffs or earplugs should be worn, especially during procedures with a higher risk of detonation. |
| Footwear | Closed-toe, sturdy leather shoes. |
Engineering Controls and Laboratory Setup
-
Fume Hood: All work must be conducted in a certified chemical fume hood with the sash at the lowest possible position.
-
Blast Shield: A portable, appropriately rated blast shield is mandatory and must be positioned between the researcher and the apparatus.
-
Scale: Work with the smallest possible quantities of material. Milligram-scale synthesis and handling are strongly advised.
-
Equipment: Use non-sparking tools and equipment. Avoid ground glass joints where possible, as they can be a source of friction. If necessary, use lubricated joints.
-
Static Control: The work area should be grounded, and personnel should use anti-static wrist straps and mats, especially in low-humidity environments.
Experimental Protocols
Synthesis of this compound (Postulated)
The synthesis of this compound proceeds via the diazotization of 5-amino-1H-tetrazole. The following is a generalized, small-scale protocol based on established diazotization procedures for heterocyclic amines. Extreme caution must be exercised at all stages.
Materials:
-
5-Amino-1H-tetrazole
-
Hydrochloric acid (HCl) or other suitable mineral acid
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water (deionized)
-
Suitable solvent for extraction (e.g., cold diethyl ether or ethyl acetate)
Procedure:
-
Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend a small, precisely weighed amount of 5-amino-1H-tetrazole in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Stir the mixture until a homogenous suspension or solution is formed.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold deionized water. The molar equivalent of sodium nitrite should be stoichiometric with the starting amine.
-
Diazotization: Cool the amine salt solution to 0-5 °C in an ice-salt bath. Slowly add the sodium nitrite solution dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential to dissipate heat and ensure even mixing.
-
Monitoring: Monitor the reaction for the disappearance of the starting amine (e.g., by TLC if a suitable system can be safely developed). A slight excess of nitrous acid can be tested for using starch-iodide paper, but this should be avoided if possible to prevent side reactions.
-
Isolation (Use in-situ if possible): It is strongly recommended to use the resulting diazonium salt solution directly in the next reaction step without isolation. If isolation is absolutely necessary, it must be performed with extreme care. Extraction with a cold, non-polar organic solvent may be possible, but the isolated solid will be highly sensitive.
-
Quenching: Any excess nitrous acid must be quenched by the slow addition of a quenching agent like sulfamic acid or urea solution while maintaining the low temperature.
Handling and Storage
-
Handling: Handle this compound as a shock, friction, and heat-sensitive primary explosive. Avoid scraping, grinding, or subjecting the material to any form of mechanical stress. Use plastic or rubber-tipped spatulas.
-
Storage: If storage is unavoidable, the compound should be stored wet with a non-volatile solvent in a properly vented container in a designated explosives magazine or refrigerator. Never store the dry solid. The storage container should be clearly labeled with the compound name, structure, date of synthesis, and a prominent warning of its explosive nature.
Decontamination and Waste Disposal
-
Decontamination: All glassware and equipment that have been in contact with this compound must be decontaminated. This can be achieved by rinsing with a solution that will decompose the diazonium salt, such as a solution of a reducing agent or a coupling partner, followed by a thorough cleaning.
-
Waste Disposal: All waste containing this compound, including reaction mixtures, solvents, and contaminated materials, must be treated as explosive waste and disposed of according to institutional and regulatory guidelines for hazardous materials. Do not mix with other waste streams.
Emergency Procedures
-
Spills: In the event of a small spill, do not attempt to clean it up by dry sweeping. Wet the material with a non-reactive solvent (e.g., water or ethanol) and carefully absorb it onto an inert absorbent material. The contaminated absorbent must be treated as explosive waste. Evacuate the area for larger spills and contact emergency personnel.
-
Decomposition/Detonation: In the event of an unexpected decomposition or detonation, immediately evacuate the laboratory and alert others. Follow all institutional emergency procedures.
Visualizations
Caption: Postulated decomposition pathway of this compound.
Caption: Simplified workflow for the synthesis of this compound.
Caption: Core safety precautions for handling this compound.
References
In Situ Generation of 5-Diazo-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in situ generation of 5-Diazo-1H-tetrazole, a highly energetic and reactive intermediate. Due to its extreme instability and explosive nature, this compound is exclusively prepared and used in solution immediately after its formation. This document outlines the fundamental synthesis pathway, experimental protocols, and critical safety considerations for its handling.
Introduction
This compound is a molecule of significant interest in the synthesis of high-nitrogen content materials and as a precursor for various heterocyclic compounds. Its structure, featuring a diazo group attached to a tetrazole ring, renders it exceptionally energetic. The compound was first prepared by Thiele through the diazotization of 5-aminotetrazole.[1] However, its isolation as a pure substance is fraught with danger, as it has been reported to be an extremely sensitive and unstable explosive, with solutions capable of spontaneous detonation even at 0°C.[1] Consequently, for any practical application, this compound is generated in situ and consumed in the subsequent reaction step without isolation.
Synthesis Pathway
The in situ generation of this compound is achieved through the diazotization of 5-aminotetrazole. This reaction involves the treatment of 5-aminotetrazole with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2][3] The reaction is highly exothermic and must be conducted at low temperatures to prevent the explosive decomposition of the product.
The overall reaction can be summarized as follows:
5-Aminotetrazole + Sodium Nitrite + 2 HCl → this compound + Sodium Chloride + 2 H₂O
The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium, which then acts as the electrophile attacking the amino group of 5-aminotetrazole.
Quantitative Data Summary
Due to the unstable nature of this compound, isolated yields are not reported. The success of the in situ generation is typically inferred from the yield of the subsequent trapping product. The following table summarizes the key reaction parameters for the in situ generation process.
| Parameter | Value / Conditions | Source |
| Starting Material | 5-Aminotetrazole | [1] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | [1][2] |
| Acid | Hydrochloric Acid (HCl) | [1][2] |
| Solvent | Water | [1] |
| Reaction Temperature | Maintained at or below 0°C | [1] |
| Key Observation | Formation of a slightly green-colored solution | [1] |
Experimental Protocol: In Situ Generation of this compound
The following protocol is a representative procedure for the in situ generation of this compound, based on literature descriptions.[1][4] Extreme caution must be exercised at all times.
Materials:
-
5-Aminotetrazole
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the 5-Aminotetrazole Solution:
-
In a beaker, dissolve 5.0 g of 5-aminotetrazole in 30 mL of water.
-
To this solution, add 6 mL of 25% sodium hydroxide solution, followed by 3.4 g of sodium nitrite.
-
Stir the mixture until the sodium nitrite is completely dissolved.
-
Cool this solution in an ice bath.
-
-
Preparation of the Acidic Medium:
-
In a three-necked flask, prepare a mixture of 16 mL of 30% hydrochloric acid and 170 g of crushed ice.
-
Place the flask in an ice-salt bath to maintain a temperature at or below 0°C.
-
-
Diazotization (In Situ Generation):
-
Transfer the cold 5-aminotetrazole/sodium nitrite solution to a dropping funnel.
-
Slowly add the solution dropwise to the vigorously stirred, ice-cold hydrochloric acid mixture over a period of 10-12 minutes.
-
Crucially, monitor the reaction temperature continuously and ensure it does not rise above 0°C.
-
After the addition is complete, the resulting solution, which may have a slightly green color due to the presence of nitrosoamine in equilibrium, contains the in situ generated this compound.[1]
-
-
Immediate Use:
-
The solution containing this compound must be used immediately in the subsequent reaction step. Do not attempt to isolate or store the product.
-
Mandatory Visualizations
Reaction Pathway for the In Situ Generation of this compound
Caption: Reaction pathway for the in situ generation of this compound.
Experimental Workflow for In Situ Generation
References
Tautomerism in 5-Diazo-1H-tetrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-diazo-1H-tetrazole and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a critical role in the chemical reactivity, physical properties, and biological activity of tetrazole-based compounds. This document delves into the structural nuances of the possible tautomers, the analytical techniques employed for their characterization, and the theoretical frameworks used to predict their relative stabilities. Particular emphasis is placed on the azide-tetrazole equilibrium, a key feature in the chemistry of many 5-substituted tetrazoles. While specific experimental data for this compound is limited, this guide consolidates available information on closely related derivatives to provide a robust understanding of its expected tautomeric behavior.
Introduction to Tautomerism in Tetrazoles
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a fundamental scaffold in medicinal chemistry and materials science. Its derivatives are known for their high nitrogen content and thermal stability, making them valuable in the development of energetic materials. In pharmaceuticals, the tetrazole moiety often serves as a bioisosteric replacement for the carboxylic acid group.
A key characteristic of 5-substituted-1H-tetrazoles is their existence as a mixture of tautomers. The most prevalent form of tautomerism involves the position of the proton on the tetrazole ring, leading to the 1H- and 2H-tautomers. Furthermore, in cases where the 5-substituent contains an azido group, a ring-chain tautomerism known as the azide-tetrazole equilibrium can be observed. For this compound, the potential for complex tautomeric equilibria involving the diazo group and the tetrazole ring presents an area of significant chemical interest.
Potential Tautomeric Forms of this compound
While a definitive experimental elucidation of all possible tautomers of this compound in various phases is not extensively documented, theoretical considerations suggest the existence of several key forms. The primary tautomerism involves the position of the single hydrogen atom on the tetrazole ring, leading to the 1H- and 2H-tautomers. Additionally, the diazo group itself can be involved in resonance and potential valence tautomerism, leading to an azido-like structure.
It is important to note that the relative stability of these tautomers can be significantly influenced by the surrounding environment (gas phase, solution, or solid state), the nature of the solvent, and the temperature.
Caption: Potential tautomeric equilibria for this compound.
Theoretical and Computational Studies
Due to the challenges in isolating and characterizing individual tautomers of highly energetic and potentially unstable compounds like this compound, computational chemistry plays a crucial role in predicting their relative stabilities and spectroscopic properties. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the energies of different tautomers.
Table 1: Calculated Relative Energies of Tetrazole Tautomers (Gas Phase)
| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Reference |
| 1H-Tetrazole | CCSD(T)/CBS | 2.07 | [3] |
| 2H-Tetrazole | CCSD(T)/CBS | 0.00 | [3] |
| 5H-Tetrazole | CCSD(T)/CBS | >20.0 | [5] |
Note: This data is for the parent tetrazole and serves as a reference. The presence of the diazo group at the 5-position will influence the relative energies of the tautomers of this compound.
Experimental Protocols for Characterization
The characterization of tautomeric forms in this compound derivatives relies on a combination of spectroscopic and crystallographic techniques.
Synthesis of 5-Substituted-1H-tetrazoles (General Procedure)
The synthesis of 5-substituted-1H-tetrazoles, which can be adapted for the synthesis of this compound precursors, often involves the [3+2] cycloaddition of a nitrile with an azide source. A general procedure is as follows:
-
A mixture of the starting nitrile (1.0 eq.), sodium azide (1.5 eq.), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq.) in a suitable solvent (e.g., DMF, water) is prepared in a round-bottom flask equipped with a reflux condenser.[6]
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 2-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by extraction or precipitation followed by recrystallization.
Caution: Reactions involving azides should be conducted with appropriate safety precautions due to their potential explosive nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. ¹H and ¹³C NMR can provide information about the average structure in cases of rapid tautomeric exchange or distinct signals for each tautomer in cases of slow exchange.
¹⁵N NMR Spectroscopy: Due to the high nitrogen content of the tetrazole ring, ¹⁵N NMR is particularly informative. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and can be used to distinguish between 1H- and 2H-tautomers.[7][8]
Experimental Protocol for ¹⁵N NMR:
-
A solution of the tetrazole derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹⁵N NMR spectra are acquired at natural abundance using a high-field NMR spectrometer.
-
Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).
-
Long relaxation delays are employed to ensure quantitative measurements.
-
Two-dimensional correlation experiments such as ¹H-¹⁵N HMBC can be used to aid in the assignment of nitrogen signals.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. While a crystal structure for this compound is not currently available in the Cambridge Structural Database, the structure of the related 5-azido-1H-tetrazole has been determined.[1] This structure confirms the presence of the 1H-tautomer in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Single crystals of the compound are grown by slow evaporation of a suitable solvent.
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a specific temperature (often low temperature to reduce thermal motion).
-
The crystal structure is solved and refined using appropriate software packages.
Caption: A generalized workflow for X-ray crystallography.
Azide-Tetrazole Equilibrium
In many 5-substituted tetrazoles, particularly those with an azido group, a dynamic equilibrium exists between the cyclic tetrazole form and the open-chain azido-imine form. This equilibrium is highly dependent on the electronic nature of the substituents, the solvent, and the temperature. For this compound, a similar ring-chain tautomerism involving the diazo group and the tetrazole ring is conceivable, although less commonly documented than the classic azide-tetrazole equilibrium. The study of this equilibrium is crucial as the different tautomers can exhibit vastly different reactivity and properties.
Conclusion and Future Outlook
The tautomerism of this compound and its derivatives is a complex and multifaceted phenomenon with significant implications for their application in various scientific fields. While a complete experimental and theoretical picture of this compound itself is yet to be fully elucidated, the extensive research on related tetrazole derivatives provides a strong foundation for understanding its likely behavior.
Future research should focus on the targeted synthesis and isolation of this compound and its derivatives to enable detailed experimental characterization of their tautomeric forms. Advanced spectroscopic techniques, such as low-temperature NMR and solid-state NMR, combined with high-level computational studies, will be instrumental in quantifying the tautomeric equilibria and understanding the factors that govern them. A definitive single-crystal X-ray structure of this compound would be invaluable in confirming its solid-state tautomeric form. Such studies will not only advance our fundamental understanding of tautomerism in nitrogen-rich heterocycles but also pave the way for the rational design of novel tetrazole-based compounds with tailored properties for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.za [scielo.org.za]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Volatile History and Synthesis of 5-Diazo-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-1H-tetrazole is a high-energy compound characterized by the fusion of a diazo group and a tetrazole ring, rendering it of significant interest in the field of energetic materials. Its synthesis, first reported in the late 19th century, is notoriously hazardous due to the compound's inherent instability and explosive nature. This technical guide provides a comprehensive overview of the historical development of this compound synthesis, detailing the evolution of synthetic methodologies, experimental protocols, and the critical safety considerations necessary for its handling.
Historical Development of Synthesis
The journey into the synthesis of this compound begins with the foundational work on tetrazoles and the diazotization of aromatic amines.
The Precursor: 5-Aminotetrazole
The synthesis of this compound is predicated on the availability of its precursor, 5-aminotetrazole. The initial synthesis of 5-aminotetrazole was reported by Johannes Thiele in 1892, who prepared it through the action of nitrous acid on aminoguanidine.[1][2] This was a pivotal step, as it provided the necessary starting material for the subsequent diazotization.
A significant advancement in 5-aminotetrazole synthesis came in 1901 when Arthur Hantzsch developed a method involving the reaction of cyanamide with hydrazoic acid.[3] To circumvent the direct handling of the highly toxic and explosive hydrazoic acid, modifications using a mixture of sodium azide and hydrochloric acid were developed, affording 5-aminotetrazole monohydrate with a yield of 73%.[3]
Later, a more efficient and controllable one-pot synthesis was developed. This method involves treating cyanamide with hydrazine hydrochloride to produce aminoguanidine hydrochloride, which is then diazotized following Thiele's original process. Subsequent addition of ammonia or sodium hydroxide and heat-induced cyclization results in the anhydrous product with a 74% yield.[3]
The Advent of this compound
The direct synthesis of this compound is achieved through the diazotization of 5-aminotetrazole. This reaction involves treating an acidic solution of 5-aminotetrazole with a nitrite source, typically sodium nitrite, at low temperatures. The resulting diazonium salt is highly unstable and prone to explosive decomposition, a characteristic that has dominated its synthetic history.
Due to its extreme sensitivity, detailed studies and alternative synthetic routes for this compound are sparse in open literature. Much of the focus in tetrazole chemistry has shifted towards the synthesis of more stable 5-substituted 1H-tetrazoles, primarily through [3+2] cycloaddition reactions between nitriles and azides.[4][5][6][7][8][9][10][11] These modern methods, often employing catalysts such as zinc salts, copper salts, and various heterogeneous catalysts, offer safer and more efficient routes to a wide array of tetrazole derivatives.[4][5][6][7] However, they are not directly applicable to the synthesis of the unsubstituted this compound.
The historical development of the synthesis of this compound is therefore less about a variety of refined methods and more about the cautious and controlled application of the fundamental diazotization reaction, with a primary emphasis on managing its hazardous nature.
Experimental Protocols
Extreme caution must be exercised when attempting to synthesize this compound. Only very small quantities should be prepared by experienced personnel in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities.
Synthesis of 5-Aminotetrazole (Thiele's Method, Modified)
This protocol describes the synthesis of the precursor, 5-aminotetrazole, from aminoguanidinium nitrate.
Materials:
-
Aminoguanidinium nitrate
-
Sodium nitrite
-
Nitric acid
-
Sodium acetate
Procedure:
-
Dissolve aminoguanidinium nitrate in nitric acid.
-
Cool the solution in an ice bath to below 5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the guanylazide salt intermediate.[2]
-
After the addition is complete, carefully add sodium acetate to the solution.
-
Gently heat the solution to induce cyclization to 5-aminotetrazole.[2]
-
Cool the solution to allow the 5-aminotetrazole to precipitate.
-
Isolate the product by filtration, wash with cold water, and dry carefully at low temperature.
Synthesis of this compound
This protocol is a general representation of the diazotization of 5-aminotetrazole and should be adapted with extreme caution.
Materials:
-
5-Aminotetrazole
-
Hydrochloric acid (or other strong, non-nucleophilic acid)
-
Sodium nitrite
-
Ice
Procedure:
-
In a reaction vessel placed behind a blast shield, dissolve 5-aminotetrazole in dilute hydrochloric acid.
-
Cool the solution to 0 °C or below using an ice-salt bath.
-
Slowly, and with extreme care, add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 5-aminotetrazole solution.
-
Maintain the temperature strictly at or below 0 °C throughout the addition. The formation of the diazonium salt may be indicated by a slight color change.
-
DO NOT attempt to isolate the solid this compound. It is extremely shock-sensitive and can detonate violently upon friction, heat, or even spontaneously. The product is typically used in situ as a solution.
Safety Precautions for Diazotization:
-
Always work on the smallest possible scale (recommended no more than 0.75 mmol).[4][12][13]
-
Maintain the reaction temperature below 5 °C at all times.[4]
-
Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[4][12]
-
Ensure adequate ventilation to safely vent any gases produced.[4][12]
-
Never allow the diazonium salt to precipitate or dry out.[4][12]
-
Use non-metallic spatulas and avoid any scratching or grinding of the solid.[4][12]
-
Quench any remaining diazonium salt with a suitable reagent before disposal.
Quantitative Data Summary
Due to the hazardous nature of this compound, detailed quantitative studies on its synthesis are not widely published. The primary focus of reported procedures is on safe generation and in situ use rather than isolation and yield determination. The following table provides a general overview of the synthesis of the more stable precursor, 5-aminotetrazole.
| Method | Starting Materials | Reagents | Yield | Reference |
| Hantzsch (Modified) | Cyanamide, Sodium Azide, Hydrochloric Acid | - | 73% | [3] |
| One-Pot Synthesis | Cyanamide, Hydrazine Hydrochloride | Sodium Nitrite, Ammonia/Sodium Hydroxide | 74% | [3] |
Diagrams
Reaction Mechanism: Diazotization of 5-Aminotetrazole
The diazotization of 5-aminotetrazole proceeds through a series of steps involving the formation of a nitrosonium ion and its subsequent reaction with the amino group of the tetrazole.
Caption: Mechanism of the diazotization of 5-aminotetrazole.
Historical Development of Tetrazole Synthesis
This diagram illustrates the general historical progression of synthetic strategies for tetrazoles, highlighting the divergence between the synthesis of the parent this compound and the more widely developed 5-substituted tetrazoles.
Caption: Historical evolution of tetrazole synthesis strategies.
Conclusion
The synthesis of this compound remains a significant challenge due to the inherent instability and explosive nature of the compound. While the foundational diazotization reaction of 5-aminotetrazole is straightforward in principle, its practical application is fraught with danger and requires specialized facilities and expertise. The historical development of tetrazole chemistry has largely focused on safer, more versatile methods for producing a wide range of stable 5-substituted derivatives. For researchers and professionals in fields requiring high-energy materials, a thorough understanding of the hazards associated with this compound and strict adherence to safety protocols are paramount. Further research into methods for the safe in situ generation and utilization of this compound may open new avenues for its application.
References
- 1. Tuning the Properties of 5‐Azido and 5‐Nitramino‐tetrazoles by Diverse Functionalization – General Concepts for Future Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]
- 3. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soran.edu.iq [soran.edu.iq]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for Diazo Transfer Reactions Using 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of diazo chemistry. While 5-diazo-1H-tetrazole is a known compound, detailed and validated experimental procedures for its specific use as a diazo transfer reagent are not widely available in the reviewed scientific literature. The protocols provided herein are illustrative and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All work with diazo compounds and their precursors should be conducted with extreme caution due to their potential instability and explosive nature.
Introduction
Diazo transfer reactions are a fundamental tool in organic synthesis for the introduction of a diazo group, which is a versatile functional group for constructing complex molecular architectures. The use of stabilized diazo transfer reagents is crucial for ensuring the safety and efficiency of these transformations. This compound is a high-nitrogen compound that, due to the electron-withdrawing nature of the tetrazole ring, is postulated to be a relatively stable diazo compound, potentially offering a safer alternative to other diazo transfer reagents.
This document provides a potential experimental workflow for the synthesis of this compound from its precursor, 5-aminotetrazole, and a general protocol for its subsequent use in a diazo transfer reaction with an active methylene compound.
Part 1: Synthesis of this compound via Diazotization of 5-Aminotetrazole
The synthesis of this compound can be achieved through the diazotization of 5-aminotetrazole. This reaction involves the treatment of the amino group with a source of nitrous acid.
Experimental Protocol: Diazotization of 5-Aminotetrazole
This protocol is adapted from general diazotization procedures.[1][2][3]
Materials:
-
5-Aminotetrazole
-
Hydrochloric acid (HCl) or Nitric Acid (HNO₃)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of the 5-Aminotetrazole Salt Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 5-aminotetrazole in distilled water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of concentrated acid (e.g., HCl or HNO₃) to form the corresponding aminotetrazole salt. Maintain the temperature below 10 °C during the addition.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the 5-aminotetrazole salt. The temperature should be strictly maintained between 0 and 5 °C.
-
The reaction is typically monitored for the disappearance of the starting material by thin-layer chromatography (TLC). The formation of the diazo compound may be indicated by a color change.
-
-
Isolation (Caution):
-
This compound is expected to be unstable and is often used in situ in subsequent reactions. Isolation of the solid diazo compound is not recommended without appropriate safety measures and characterization of its thermal stability.
-
If the subsequent reaction is to be performed in the same pot, proceed directly to Part 2.
-
Illustrative Quantitative Data for Diazotization
| Parameter | Value | Notes |
| 5-Aminotetrazole | 1.0 eq | Starting material. |
| Acid (HCl or HNO₃) | 1.0 - 1.2 eq | To form the soluble salt. |
| Sodium Nitrite | 1.0 - 1.1 eq | Diazotizing agent. |
| Solvent | Water | A common solvent for diazotization. |
| Temperature | 0 - 5 °C | Crucial for controlling the reaction and preventing decomposition of the diazonium salt. |
| Reaction Time | 30 - 60 minutes | Dependent on the scale and specific conditions; should be monitored. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: General Protocol for Diazo Transfer to an Active Methylene Compound
This part describes a general procedure for a diazo transfer reaction using a diazo transfer reagent with a substrate containing an active methylene group, such as a β-keto ester. This protocol is representative and would require optimization for this compound.
Experimental Protocol: Diazo Transfer Reaction
Materials:
-
In situ prepared this compound solution (from Part 1)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Base (e.g., triethylamine, DBU)
-
Organic solvent (e.g., acetonitrile, dichloromethane)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Preparation of the Substrate Solution:
-
In a separate flask, dissolve the active methylene compound and a suitable base in an organic solvent.
-
Cool the solution to the desired reaction temperature (this can range from 0 °C to room temperature, depending on the reactivity of the substrate and diazo transfer reagent).
-
-
Diazo Transfer:
-
Slowly add the in situ prepared solution of this compound to the stirred substrate solution.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Illustrative Quantitative Data for Diazo Transfer
| Parameter | Value | Notes |
| Active Methylene Compound | 1.0 eq | The acceptor for the diazo group. |
| This compound | 1.0 - 1.2 eq | The diazo donor. |
| Base | 1.0 - 1.5 eq | To deprotonate the active methylene compound. The choice of base is critical. |
| Solvent | Acetonitrile or Dichloromethane | Should be chosen based on substrate solubility and reaction compatibility. |
| Temperature | 0 °C to room temperature | Requires optimization for each substrate. |
| Reaction Time | 1 - 12 hours | Highly dependent on the reactivity of the components. |
Diazo Transfer Reaction Workflow
Caption: General workflow for a diazo transfer reaction.
Safety Considerations
-
Diazo Compounds: Many diazo compounds are toxic and potentially explosive, especially when isolated in concentrated form. They can be sensitive to heat, shock, and light. It is often preferable to generate and use them in situ.
-
Azides: Sodium azide and other azide sources are highly toxic. Hydrazoic acid, which can be formed from azides in the presence of acid, is also toxic and explosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Blast Shield: The use of a blast shield is strongly recommended, particularly when working on a larger scale or with unknown compounds.
Conclusion
While this compound presents an interesting potential reagent for diazo transfer reactions, the lack of established protocols necessitates a cautious and methodical approach. The procedures outlined above provide a foundational framework for researchers to begin exploring its utility. Significant optimization and safety evaluations are required before this reagent can be routinely employed in synthesis.
References
Application Notes and Protocols: 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-substituted-1H-tetrazoles utilizing [3+2] cycloaddition reactions. This class of nitrogen-rich heterocyclic compounds is of significant interest in medicinal chemistry and drug design, often serving as a bioisosteric replacement for carboxylic acids and amides, which can enhance metabolic stability and other pharmacokinetic properties.[1][2][3] The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, between nitriles and azides represents the most common and effective method for constructing the tetrazole ring.[1][4][5]
Core Reaction and Mechanism
The fundamental transformation involves the reaction of a nitrile with an azide source, typically sodium azide, to form the corresponding 5-substituted-1H-tetrazole. This reaction is often facilitated by a catalyst to enhance the reaction rate and yield. The general mechanism involves the 1,3-dipolar cycloaddition of the azide to the nitrile.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using different catalytic systems.
Table 1: Silica Sulfuric Acid Catalyzed [3+2] Cycloaddition of Nitriles and Sodium Azide [6][7]
| Entry | Nitrile Substrate | Time (h) | Yield (%) |
| 1 | Benzonitrile | 8 | 95 |
| 2 | 2-Chlorobenzonitrile | 10 | 92 |
| 3 | 4-Bromobenzyl cyanide | 4 | 91 |
| 4 | 4-Bromobenzonitrile | 12 | 85 |
| 5 | 4-Fluorobenzonitrile | 10 | 88 |
| 6 | 4-Methylbenzonitrile | 8 | 90 |
| 7 | 4-Methoxybenzonitrile | 6 | 86 |
| 8 | 1-Naphthonitrile | 12 | 82 |
| 9 | 3-Phenylpropionitrile | 10 | 72 |
| 10 | 3-Coumarincarbonitrile | 12 | 85 |
Reaction conditions: Nitrile (1 mmol), sodium azide (1.2 mmol), silica sulfuric acid (500 mg), DMF (10 mmol), reflux.
Table 2: Natrolite Zeolite Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [8]
| Entry | Nitrile Substrate | Time (h) | Yield (%) |
| 1 | Benzonitrile | 6 | 95 |
| 2 | 4-Chlorobenzonitrile | 8 | 92 |
| 3 | 4-Methylbenzonitrile | 6 | 94 |
| 4 | 4-Bromobenzonitrile | 8 | 90 |
| 5 | 2-Chlorobenzonitrile | 10 | 89 |
| 6 | 3-Nitrobenzonitrile | 10 | 85 |
| 7 | 4-Nitrobenzonitrile | 10 | 88 |
| 8 | Phenylacetonitrile | 12 | 80 |
Reaction conditions: Nitrile (2 mmol), sodium azide (3 mmol), Natrolite zeolite (0.1 g), DMF (6 mL), 130 °C.
Table 3: Nano-TiCl₄.SiO₂ Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [9]
| Entry | Nitrile Substrate | Time (h) | Yield (%) |
| 1 | Benzonitrile | 2 | 95 |
| 2 | 4-Chlorobenzonitrile | 2.5 | 92 |
| 3 | 4-Methylbenzonitrile | 2 | 94 |
| 4 | 4-Bromobenzonitrile | 2.5 | 90 |
| 5 | 2-Chlorobenzonitrile | 3 | 89 |
| 6 | 3-Nitrobenzonitrile | 3.5 | 85 |
| 7 | 4-Nitrobenzonitrile | 3 | 88 |
| 8 | Phenylacetonitrile | 4 | 80 |
Reaction conditions: Nitrile (1 mmol), sodium azide (2 mmol), nano-TiCl₄.SiO₂ (0.1 g), DMF (5 mL), reflux.
Experimental Protocols
Protocol 1: General Procedure for Silica Sulfuric Acid Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles[6][7]
-
Reaction Setup: To a round-bottom flask, add the nitrile (1 mmol), sodium azide (1.2 mmol), silica sulfuric acid (500 mg), and N,N-dimethylformamide (DMF, 10 mmol).
-
Reaction Execution: Heat the suspension to reflux with stirring for the time indicated in Table 1 (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the solid catalyst and wash it with ethyl acetate.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-substituted 1H-tetrazole.
Protocol 2: General Procedure for Natrolite Zeolite Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles[8]
-
Reaction Setup: In a suitable reaction vessel, combine the nitrile (2 mmol), sodium azide (3 mmol), and Natrolite zeolite (0.1 g) in DMF (6 mL).
-
Reaction Execution: Heat the mixture to 130 °C and stir for the duration specified in Table 2 (typically 6-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to recover the catalyst.
-
Purification: Add water to the filtrate to precipitate the product. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 5-substituted 1H-tetrazole.
Protocol 3: General Procedure for Nano-TiCl₄.SiO₂ Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles[9]
-
Reaction Setup: Add nano-TiCl₄.SiO₂ (0.1 g) to a mixture of the nitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL) in a round-bottom flask.
-
Reaction Execution: Heat the mixture at reflux for the time indicated in Table 3 (typically 2-4 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the catalyst by filtration.
-
Purification: Add ice water and 4N HCl (5 mL) to the filtrate to precipitate a white solid. Wash the solid with cold chloroform to yield the pure 5-substituted 1H-tetrazole.
Visualizations
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soran.edu.iq [soran.edu.iq]
- 9. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
Application Notes and Protocols for the Organic Synthesis of 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-1H-tetrazole is a high-energy compound of significant interest in organic synthesis and materials science. Its unique chemical structure, featuring a diazo group attached to a tetrazole ring, makes it a versatile intermediate for the synthesis of various nitrogen-rich heterocyclic compounds. However, the inherent instability of diazo compounds, particularly those linked to an electron-withdrawing tetrazole ring, necessitates carefully controlled reaction protocols and stringent safety measures.
These application notes provide a detailed overview of the synthesis of this compound, with a primary focus on the diazotization of 5-aminotetrazole. The protocols described herein are compiled from established chemical literature and are intended for use by trained professionals in a controlled laboratory setting.
Synthesis of the Precursor: 5-Aminotetrazole
The essential precursor for the synthesis of this compound is 5-aminotetrazole. A common and well-documented method for its preparation is the diazotization of aminoguanidine followed by cyclization.
Experimental Protocol: Synthesis of 5-Aminotetrazole from Aminoguanidine Bicarbonate
This protocol is adapted from established methods for the synthesis of 5-aminotetrazole.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aminoguanidine Bicarbonate | 136.11 | 68 g | 0.5 |
| Nitric Acid (32% solution) | 63.01 | 200 mL | - |
| Sodium Nitrite | 69.00 | 34.5 g | 0.5 |
| Sodium Carbonate | 105.99 | 58 g | 0.55 |
| Sulfuric Acid (30% solution) | 98.08 | As needed | - |
| Distilled Water | 18.02 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, slowly add 68 g of aminoguanidine bicarbonate to 200 mL of 32% nitric acid with constant stirring. The reaction is exothermic and will evolve carbon dioxide.
-
Cool the resulting aminoguanidine nitrate solution to below 10°C in an ice bath.
-
Slowly add a solution of 34.5 g of sodium nitrite in 100 mL of water dropwise to the cooled aminoguanidine nitrate solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture for 30 minutes at the same temperature.
-
Slowly and portion-wise, add 58 g of sodium carbonate to the reaction mixture. Control the effervescence by adjusting the rate of addition.
-
Heat the reaction mixture to reflux for 4 hours.
-
After reflux, cool the solution and carefully neutralize it with a 30% sulfuric acid solution to a pH of approximately 5-6.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate the crystallization of 5-aminotetrazole.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold water.
-
The crude 5-aminotetrazole can be recrystallized from hot water to yield a purified product.
Expected Yield: Approximately 70-75%
Synthesis of this compound via Diazotization of 5-Aminotetrazole
DANGER: this compound is a potentially explosive compound. This synthesis should only be performed by experienced chemists in a suitable laboratory with appropriate safety precautions, including the use of a blast shield, and personal protective equipment. The product should be handled with extreme care and not isolated in a dry state unless absolutely necessary and with appropriate safeguards.
The synthesis of this compound involves the diazotization of 5-aminotetrazole using a nitrite source in an acidic medium. The resulting diazonium salt is highly reactive and often used in situ for subsequent reactions.
Experimental Protocol: Diazotization of 5-Aminotetrazole
This protocol is a general representation of the diazotization process. Specific conditions may need to be optimized based on the subsequent intended reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |
| 5-Aminotetrazole | 85.07 | 0.85 g | 0.01 |
| Hydrochloric Acid (conc.) | 36.46 | ~2.5 mL | ~0.03 |
| Sodium Nitrite | 69.00 | 0.76 g | 0.011 |
| Distilled Water | 18.02 | As needed | - |
Procedure:
-
Preparation of 5-Aminotetrazole Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 0.85 g (10 mmol) of 5-aminotetrazole in 10 mL of distilled water.
-
Acidification: Cool the suspension to 0-5°C in an ice-salt bath. Slowly add concentrated hydrochloric acid (approximately 2.5 mL) dropwise with vigorous stirring until a clear solution is obtained. Ensure the temperature remains below 5°C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold solution of 5-aminotetrazole hydrochloride over a period of 30 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C. The formation of the diazonium salt may be indicated by a slight color change.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5°C. The resulting solution contains this compound and should be used immediately for the next synthetic step.
Note on Isolation (Proceed with Extreme Caution): Isolation of solid this compound is highly hazardous and generally avoided. If required, it must be performed on a very small scale and with extensive safety measures. The product is sensitive to shock, friction, and heat.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway: Diazotization of 5-Aminotetrazole
Caption: Diazotization of 5-aminotetrazole signaling pathway.
Safety and Handling Considerations
-
Explosion Hazard: this compound and its precursors can be energetic materials. All reactions should be conducted behind a blast shield in a designated area for hazardous reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty gloves.
-
Scale: It is strongly recommended to perform these syntheses on a small scale, especially during initial attempts.
-
Temperature Control: Strict temperature control is critical during the diazotization step to prevent uncontrolled decomposition.
-
Handling: Avoid friction, grinding, or impact of the diazo compound. It should be kept in solution and used immediately. If isolation is unavoidable, it should be done with extreme caution and the product should be kept wet with solvent.
-
Waste Disposal: All waste materials should be handled and disposed of according to institutional safety guidelines for energetic and hazardous materials. Quench any residual diazo compounds with a suitable reagent (e.g., a reducing agent) before disposal.
Conclusion
The synthesis of this compound is a valuable protocol for accessing a range of nitrogen-rich compounds. However, the hazardous nature of the target compound demands a thorough understanding of the reaction and meticulous adherence to safety protocols. The procedures outlined in these application notes provide a framework for the synthesis, emphasizing the critical importance of safety and control throughout the experimental process. Researchers should consult original literature and institutional safety officers before undertaking this synthesis.
References
The Elusive Role of 5-Diazo-1H-tetrazole in Heterocyclic Chemistry: Application Notes and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diazo-1H-tetrazole is a high-nitrogen content, energetic molecule known primarily for its hazardous nature. While diazo compounds and tetrazoles are independently valuable synthons in heterocyclic chemistry, the application of this compound as a direct precursor for the synthesis of diverse heterocyclic systems is notably scarce in readily available scientific literature. This document aims to provide a comprehensive overview of the current understanding of this compound's reactivity and explores its potential, yet largely unrealized, applications in the construction of novel heterocyclic frameworks. We will also provide a detailed protocol for its preparation, derived from established methods for the synthesis of diazonium salts.
Theoretical Applications in Heterocyclic Synthesis
Despite the lack of extensive experimental data, the chemical structure of this compound suggests several potential pathways for its application in heterocyclic chemistry. These hypothetical applications are primarily based on the known reactivity of other diazo compounds and the inherent chemical properties of the tetrazole ring.
Precursor to a High-Energy Carbene
The thermal or photochemical decomposition of diazo compounds is a well-established method for generating carbenes. The extrusion of molecular nitrogen from this compound would theoretically yield the highly reactive 5-tetrazolylcarbene. This intermediate could potentially undergo several types of reactions to form new heterocyclic rings.
-
Cycloadditions: The carbene could participate in [1+2] cycloaddition reactions with alkenes and alkynes to form tetrazolyl-substituted cyclopropanes and cyclopropenes, respectively.
-
Insertions: C-H and X-H (X = O, N, S) insertion reactions with suitable substrates could lead to the formation of functionalized tetrazole derivatives, which could then be used in further synthetic transformations.
The high energy content and potential for explosive decomposition of this compound present significant challenges to its practical use as a carbene precursor.[1]
Cycloaddition Reactions
Diazo compounds can also act as 1,3-dipoles in cycloaddition reactions. This compound could potentially react with various dipolarophiles to afford novel fused heterocyclic systems. For instance, a reaction with an alkyne could theoretically lead to the formation of a triazolotetrazole, a class of high-nitrogen fused heterocycles. However, the dienophilic or dipolarophilic character of the tetrazole ring itself might lead to complex, competing reaction pathways.
Experimental Protocols
Due to the limited documented applications of this compound in heterocyclic synthesis, this section will focus on a detailed protocol for its preparation, which is a critical first step for any exploratory research in this area.
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 5-aminotetrazole. This procedure must be conducted with extreme caution due to the explosive nature of the product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 5-Aminotetrazole | 85.07 | 5.00 | 0.0588 |
| Sodium Hydroxide | 40.00 | 1.50 | 0.0375 |
| Water | 18.02 | 30 mL | - |
| Sodium Nitrite | 69.00 | 3.40 | 0.0493 |
| Hydrochloric Acid (30%) | 36.46 | 16 mL | - |
| Crushed Ice | - | 170 g | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in a salt-ice bath, dissolve 5.00 g of 5-aminotetrazole in 30 mL of water containing 1.50 g of sodium hydroxide.
-
To this solution, add 3.40 g of sodium nitrite and 170 g of crushed ice.
-
Slowly add 16 mL of cold 30% hydrochloric acid from a dropping funnel, ensuring the temperature does not exceed 0 °C.
-
The completion of the diazotization is indicated by a greenish color of the solution.
Caution: Solutions of this compound with a concentration greater than 6-7% at 0 °C are known to decompose explosively. It is imperative to use the product in solution immediately and avoid isolation of the pure compound.
Visualizing Reaction Pathways
To better understand the potential reactivity of this compound, the following diagrams illustrate the hypothetical reaction pathways.
References
Application Notes and Protocols for the Synthesis of Nitrogen-Rich Compounds Using 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of nitrogen-rich compounds utilizing 5-diazo-1H-tetrazole as a key intermediate. The protocols are designed for laboratory-scale synthesis and are aimed at researchers in the fields of energetic materials, medicinal chemistry, and materials science.
Overview
This compound is a highly reactive intermediate that serves as a versatile building block for the synthesis of a wide array of nitrogen-rich compounds. Its utility stems from the presence of the diazo group, which can undergo various transformations, most notably coupling reactions, to form extended nitrogen-rich systems. The tetrazole ring itself contributes significantly to the high nitrogen content and energetic properties of the final compounds.
This document outlines the synthesis of the precursor, 5-aminotetrazole, its subsequent diazotization to form this compound, and its application in the synthesis of azo- and azoxy-linked bistetrazole derivatives. These compounds are of significant interest due to their potential applications as high-performance energetic materials.
Synthesis of 5-Aminotetrazole (Precursor)
The synthesis of this compound begins with the preparation of its precursor, 5-aminotetrazole. A common and effective method involves the diazotization of an aminoguanidine salt, followed by cyclization.
Experimental Protocol: Synthesis of 5-Aminotetrazole Monohydrate
This protocol is adapted from the Thiele's method of diazotizing aminoguanidine.[1]
Materials:
-
Aminoguanidine bicarbonate
-
Nitric acid (15%)
-
Sodium nitrite
-
Sodium carbonate or sodium bicarbonate
-
Sulfuric acid (30%)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and flask
-
Beakers and graduated cylinders
-
pH indicator paper
Procedure:
-
Preparation of Aminoguanidine Nitrate Solution: In a suitable flask, dissolve 34g (0.25 mol) of aminoguanidine bicarbonate in 217 ml of 15% nitric acid (0.561 mol). Stir the mixture until the evolution of carbon dioxide ceases and the aminoguanidine nitrate is fully dissolved, resulting in a yellow, transparent solution.[2]
-
Diazotization: Cool the aminoguanidine nitrate solution in an ice bath. Slowly add a solution of 17.2g (0.25 mol) of sodium nitrite in 35 ml of water. Maintain the temperature of the reaction mixture below 25°C during the addition to control the exothermic reaction.[3]
-
Cyclization: After the addition of sodium nitrite is complete, allow the diazotization mixture to stand at room temperature for 20 minutes. Subsequently, add 29g of sodium carbonate (or 46g of sodium bicarbonate) to the mixture. Heat the mixture on a water bath and reflux for 4 hours.[1]
-
Precipitation and Isolation: After reflux, cool the solution to room temperature. Neutralize the solution to a pH of 4 with 30% sulfuric acid. Allow the mixture to stand overnight to facilitate the precipitation of 5-aminotetrazole monohydrate crystals.[1]
-
Purification: Filter the precipitated crystals using a Buchner funnel, wash with cold water, and then with ethanol. Dry the crystals to obtain 5-aminotetrazole monohydrate. The expected yield is approximately 70-74% based on the starting aminoguanidine.[1]
Safety Precautions:
-
Handle nitric acid and sulfuric acid with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
The diazotization reaction can be exothermic; careful temperature control is crucial.
-
Tetrazole compounds can be energetic; handle with care and avoid friction and impact.
Synthesis of Nitrogen-Rich Compounds using this compound
The key application of 5-aminotetrazole in this context is its conversion to this compound, which can then be used in coupling reactions to synthesize larger, more complex nitrogen-rich molecules.
General Workflow for Synthesis
The overall synthetic strategy involves a two-step process starting from 5-aminotetrazole.
Caption: General workflow for the synthesis of nitrogen-rich compounds.
Synthesis of 5,5'-Azoxytetrazole
This protocol describes the synthesis of a nitrogen-rich energetic compound, 5,5'-azoxybistetrazole, through the diazotization of 5-aminotetrazole and subsequent coupling.
Experimental Protocol: Synthesis of 5,5'-Azoxytetrazole
This protocol is based on the general principles of diazotization and coupling reactions of aromatic amines.
Materials:
-
5-Aminotetrazole monohydrate
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Copper(II) sulfate (catalyst)
-
Sodium hydroxide solution
-
Distilled water
-
Ice
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Buchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
Diazotization: In a three-neck flask, suspend 5-aminotetrazole monohydrate in water. Cool the suspension to 0-5°C using an ice-salt bath. Slowly add concentrated hydrochloric acid to form the hydrochloride salt.
-
Formation of Diazonium Salt: While maintaining the temperature at 0-5°C, add a solution of sodium nitrite in water dropwise to the suspension with vigorous stirring. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
Coupling Reaction: In a separate beaker, prepare a solution of sodium hydroxide. To the cold diazonium salt solution, slowly add the sodium hydroxide solution while maintaining the temperature below 10°C. A catalytic amount of copper(II) sulfate can be added to facilitate the coupling reaction. The reaction mixture will typically change color, indicating the formation of the azo or azoxy compound.
-
Isolation and Purification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the 5,5'-azoxytetrazole. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Safety Precautions:
-
Diazonium salts are often unstable and can be explosive when dry. It is crucial to keep the reaction mixture cold and not to isolate the diazonium salt.
-
Perform the reaction behind a blast shield in a well-ventilated fume hood.
-
5,5'-Azoxytetrazole is an energetic material and should be handled with extreme care.
Data Presentation
The following table summarizes the key properties of the precursor and a representative nitrogen-rich product.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Nitrogen Content (%) | Melting Point (°C) |
| 5-Aminotetrazole | CH₃N₅ | 85.07 | 82.3 | 201-205 (decomposes) |
| 5,5'-Azoxytetrazole | C₂H₂N₁₀O | 202.11 | 69.3 | - |
Logical Relationships in Synthesis
The synthesis of these nitrogen-rich compounds follows a clear logical progression from a stable precursor to a highly reactive intermediate, which is then converted to the final product.
Caption: Logical progression of the synthesis of nitrogen-rich compounds.
Conclusion
The use of this compound as a synthetic intermediate provides a powerful tool for accessing a variety of nitrogen-rich compounds. The protocols outlined in these application notes offer a starting point for researchers to explore the synthesis and properties of these fascinating molecules. Careful adherence to safety procedures is paramount when working with these potentially energetic materials. Further research into the reaction conditions and substrate scope will undoubtedly lead to the discovery of new compounds with tailored properties for various applications, from advanced energetic materials to novel pharmaceuticals.
References
Application Notes & Protocols: 5-Diazo-1H-tetrazole and its Relevance in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of Tetrazoles in Click Chemistry
While "5-Diazo-1H-tetrazole" is not a commonly employed reagent for click chemistry reactions, the tetrazole moiety itself is frequently synthesized using click chemistry principles, specifically through [3+2] cycloaddition reactions. This family of reactions, particularly the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of click chemistry, valued for its high efficiency and specificity.
Furthermore, the broader interest in diazo compounds in this context often relates to their use as diazo-transfer reagents . These reagents are instrumental in converting primary amines into azides, which are key functional groups for the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. This document will first briefly cover the synthesis of tetrazoles via cycloaddition and then provide detailed protocols on the more relevant application of diazo-transfer reactions to generate azides for click chemistry applications in research and drug development.
Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
The synthesis of 5-substituted-1H-tetrazoles is a prime example of a click-like reaction, involving the [3+2] cycloaddition of a nitrile and an azide. This method is highly efficient and provides access to a wide range of tetrazole derivatives, which are important in medicinal chemistry as bioisosteres for carboxylic acids.
Quantitative Data for Tetrazole Synthesis
The following table summarizes various catalytic systems and conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.
| Entry | Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Silica Sulfuric Acid | DMF | 130 | 4 | 95 | [1] |
| 2 | 4-Chlorobenzonitrile | Silica Sulfuric Acid | DMF | 130 | 3.5 | 92 | [1] |
| 3 | Acetonitrile | Silica Sulfuric Acid | DMF | 130 | 6 | 85 | [1] |
| 4 | Benzonitrile | CuSO₄·5H₂O | DMSO | 120 | 2 | 94 | [2] |
| 5 | 4-Methoxybenzonitrile | CuSO₄·5H₂O | DMSO | 120 | 1.5 | 96 | [2] |
| 6 | Pivalonitrile | CuSO₄·5H₂O | DMSO | 120 | 5 | 88 | [2] |
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol describes the synthesis of 5-phenyl-1H-tetrazole using a silica sulfuric acid catalyst.[1]
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Silica Sulfuric Acid
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Hydrochloric acid (1N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add benzonitrile (1.0 mmol, 103 mg), sodium azide (1.5 mmol, 97.5 mg), and silica sulfuric acid (0.1 g).
-
Add 10 mL of DMF to the flask.
-
Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 130 °C and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash it with ethyl acetate.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
To the residue, add 20 mL of water and acidify with 1N HCl to pH ~2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-phenyl-1H-tetrazole.
Logical Workflow for Tetrazole Synthesis
Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.
Diazo-Transfer Reagents for Azide Synthesis in Click Chemistry
A more direct application related to the user's query is the use of diazo-transfer reagents to synthesize azides from primary amines. Azides are essential components for CuAAC and SPAAC reactions. While this compound itself is not a common diazo-transfer reagent, other stable and efficient reagents have been developed for this purpose.
Quantitative Data for Diazo-Transfer Reactions
The following table summarizes the efficiency of a common diazo-transfer reagent, imidazole-1-sulfonyl azide, for the conversion of primary amines to azides.
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | CH₃CN | 25 | 2 | 95 |
| 2 | Aniline | K₂CO₃ | CH₃CN | 25 | 4 | 92 |
| 3 | Glycine methyl ester | K₂CO₃ | CH₃CN | 25 | 3 | 90 |
| 4 | 4-Aminophenol | K₂CO₃ | CH₃CN | 25 | 5 | 88 |
Experimental Protocol: Synthesis of Benzyl Azide via Diazo-Transfer
This protocol describes the synthesis of benzyl azide from benzylamine using imidazole-1-sulfonyl azide hydrochloride.
Materials:
-
Benzylamine
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzylamine (1.0 mmol, 107 mg) in 10 mL of acetonitrile.
-
Add potassium carbonate (2.0 mmol, 276 mg) and a catalytic amount of CuSO₄·5H₂O (0.05 mmol, 12.5 mg).
-
To this stirring suspension, add imidazole-1-sulfonyl azide hydrochloride (1.1 mmol, 230 mg) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with care.
Experimental Workflow for Azide Synthesis and Subsequent Click Reaction
Caption: A two-stage workflow: azide synthesis followed by a CuAAC click reaction.
Application in Drug Development and Chemical Biology
The ability to efficiently synthesize azides via diazo-transfer reactions opens up a vast array of possibilities in drug development and chemical biology. The resulting azides can be "clicked" onto alkyne-modified biomolecules, small molecule scaffolds, or surfaces. This allows for:
-
Target Identification and Validation: Attaching probes (e.g., biotin, fluorescent dyes) to potential drug candidates to study their interactions with biological targets.
-
Lead Optimization: Rapidly creating libraries of compounds by modifying a core scaffold with various azide-containing building blocks.
-
Bioconjugation: Linking drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs) or other targeted therapies.
Conclusion
While this compound is not a standard reagent for click chemistry, the underlying concepts of diazo chemistry and tetrazole synthesis are highly relevant. The synthesis of tetrazoles via [3+2] cycloaddition is a powerful tool in medicinal chemistry. More importantly for bioconjugation and drug discovery, diazo-transfer reactions provide a robust method for generating azides, which are crucial for the widely used azide-alkyne click chemistry reactions. The protocols and data presented here offer a practical guide for researchers to utilize these powerful chemical transformations in their work.
References
Application Notes: Scale-up Synthesis of 5-Diazo-1H-tetrazole
Disclaimer: 5-Diazo-1H-tetrazole and its parent compound, 5-aminotetrazole, are highly energetic materials. Diazotized 5-aminotetrazole is exceptionally unstable and poses a severe explosion risk, especially in concentrated forms or upon isolation.[1] The procedures and data outlined below are intended for informational and educational purposes for qualified researchers in controlled laboratory settings equipped with appropriate safety infrastructure. Attempting to scale up this synthesis without rigorous safety assessments, specialized equipment (such as flow reactors and blast shields), and a thorough understanding of reactive hazards is strongly discouraged.
Introduction
This compound is a highly reactive intermediate synthesized via the diazotization of 5-aminotetrazole. Due to its extreme instability, it is almost exclusively generated and used in situ. The high nitrogen content of the tetrazole ring, combined with the diazo group, makes this class of compounds exceptionally energetic.[1] While diazo compounds are valuable synthetic intermediates, their unpredictable and potentially explosive nature necessitates meticulous handling and process control, particularly during scale-up operations.[2] Modern approaches, such as continuous flow chemistry, are recommended to mitigate the risks associated with accumulating significant quantities of such hazardous materials.[3][4]
Hazard Analysis and Safety Data
A comprehensive understanding of the hazards associated with the reagents and the target compound is critical. The primary precursor, 5-aminotetrazole, and the resulting diazonium salt present significant safety challenges.
| Hazard ID | Description | Mitigation Strategy | Reference |
| Severe Explosion Risk | Diazotized 5-aminotetrazole is unstable and can explode, potentially due to the formation of the internal salt, 5-diazotetrazolide. The diazonium chloride is very unstable in concentrated solutions. | Use extreme dilution. Avoid isolation of the diazo compound. Always use a blast shield. Do not use metal spatulas or tools.[1][5][6] | [1][5][6] |
| Thermal Instability | Heating may cause a violent explosion. The reaction is highly exothermic. | Maintain strict temperature control, typically below 5°C, throughout the reaction.[6] Use adequate cooling and monitoring. | [6] |
| Shock and Friction Sensitivity | The dried, solid diazonium salt is sensitive to shock, friction, and static discharge. | Never isolate or allow the diazonium salt to precipitate and dry. Keep the material in solution at all times.[6][7] | [6][7] |
| Toxicity | Precursors like sodium nitrite and the diazo compound itself are toxic. Ingestion of 5-aminotetrazole can be harmful. | Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. | [1] |
| Gas Evolution | The diazotization reaction generates nitrogen gas (N₂), which can lead to pressure buildup in a closed system. | Ensure the reaction vessel is adequately vented at all times.[6] | [6] |
General Synthetic Principles & Workflow
The synthesis of this compound involves the diazotization of 5-aminotetrazole. This reaction is typically carried out in an acidic aqueous medium using a diazotizing agent, most commonly sodium nitrite.
Caption: Conceptual workflow for the in situ generation of this compound.
Protocol: Key Experimental Parameters
This section outlines the critical parameters for the diazotization reaction. It is not a step-by-step guide but a summary of essential control points for researchers designing their experimental setup.
| Parameter | Specification | Rationale | Reference |
| Temperature | 0 to 5°C | Diazonium salts are thermally unstable. Lower temperatures minimize decomposition and reduce the risk of a runaway reaction.[6] | [6] |
| Reagent Stoichiometry | Use only a stoichiometric amount of sodium nitrite. | An excess of sodium nitrite can lead to side reactions and the presence of residual nitrous acid, which can be destabilizing.[6] | [6] |
| Order of Addition | Add the sodium nitrite solution slowly to the acidic solution of 5-aminotetrazole. | This minimizes the concentration of nitrous acid at any given time.[6] | [6] |
| Concentration | The reaction should be performed in a dilute medium. | Adequate dilution is crucial to prevent the precipitation of the explosive diazonium salt and to help manage the reaction exotherm.[1] | [1] |
| Mixing | Efficient and continuous stirring is required. | Ensures even temperature distribution and prevents localized concentration buildups ("hot spots") of reagents. | General Lab Practice |
| Monitoring | Monitor for excess nitrous acid using starch-iodide paper. | Allows for the detection and subsequent quenching of excess diazotizing agent, which is a key safety step.[6] | [6] |
| Quenching | Prepare a quenching agent (e.g., sulfamic acid) to neutralize any remaining diazonium salt after the reaction. | Unreacted diazonium salts should be safely destroyed before workup or disposal.[6] | [6] |
Scale-Up Recommendation: Continuous Flow Chemistry
For any application requiring more than millimole quantities, transitioning from batch processing to continuous flow chemistry is the recommended and safer approach.[3] Flow chemistry avoids the accumulation of large quantities of hazardous intermediates, offering superior temperature control and mixing, thereby significantly reducing the risk of explosion.[4]
Caption: Simplified schematic of a continuous flow setup for safe diazotization.
Advantages of Flow Chemistry for this Synthesis:
-
Enhanced Safety: Only small amounts of the explosive diazo compound exist at any moment within the reactor.
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of reaction heat.
-
Precise Control: Reaction time, temperature, and stoichiometry are precisely controlled, leading to better reproducibility and potentially higher yields.
-
Scalability: Production can be scaled by running the system for longer periods (scaling out) rather than increasing the size of a hazardous batch reactor.[4]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Semantic Scholar [semanticscholar.org]
- 3. Safe handling of diazo reagents through inline analytics and flow chemistry -ORCA [orca.cardiff.ac.uk]
- 4. Item - Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence - American Chemical Society - Figshare [acs.figshare.com]
- 5. reddit.com [reddit.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Flow Chemistry Synthesis of 5-Substituted-1H-Tetrazoles
Topic Focus: While the specific applications of "5-Diazo-1H-tetrazole" in flow chemistry are not extensively documented in readily available literature, a significant and closely related area of research is the synthesis of 5-substituted-1H-tetrazoles using continuous flow technology. This approach has garnered considerable attention due to its enhanced safety, efficiency, and scalability in handling otherwise hazardous reagents. These application notes and protocols focus on this well-established and impactful application of flow chemistry.
Introduction
5-Substituted-1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds. They are widely recognized as bioisosteres of carboxylic acids in medicinal chemistry, leading to their incorporation into numerous FDA-approved drugs.[1][2] Beyond pharmaceuticals, their applications extend to materials science as propellants and explosives.[3][4]
Traditional batch synthesis of these tetrazoles often involves the [3+2] cycloaddition of nitriles with an azide source, such as sodium azide or the highly toxic and explosive hydrazoic acid (HN3).[4][5] These methods pose significant safety risks, especially on a larger scale, due to the potential for thermal runaway reactions and the accumulation of hazardous intermediates.[3][6]
Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in small-volume, continuous-flow microreactors, the inherent safety of the process is dramatically improved.[6][7] This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates by generating them in situ and consuming them immediately.[7][8]
Advantages of Flow Chemistry for Tetrazole Synthesis
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials at any given time, significantly reducing the risks associated with explosive intermediates like hydrazoic acid.[3][6]
-
Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to higher reproducibility and cleaner reaction profiles.[8]
-
Increased Efficiency and Scalability: The continuous nature of flow synthesis allows for the production of significant quantities of product over time (high throughput) by simply running the system for longer durations.[3]
-
Access to Novel Process Windows: Flow reactors can operate at temperatures and pressures that are unsafe or difficult to achieve in batch reactors, often leading to dramatically accelerated reaction rates.[8]
-
In-line Quenching: Residual hazardous reagents, such as sodium azide, can be quenched in-line before the product is collected, further enhancing the safety of the overall process.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for the continuous flow synthesis of various 5-substituted-1H-tetrazoles.
| Substrate (Nitrile) | Reagents | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Yield (%) | Throughput | Reference |
| Benzonitrile | NaN₃, NMP/H₂O (7:3) | 190 | 20 | 0.35 | 96 | 4.85 g/h | [3] |
| Acetonitrile | NaN₃, NMP/H₂O (7:3) | 190 | 20 | - | 92 (HPLC) | - | [3] |
| Pivalonitrile | NaN₃, NMP/H₂O (7:3) | 190 | 20 | - | 91 (HPLC) | - | [3] |
| 4-Chlorobenzonitrile | NaN₃, NMP/H₂O (7:3) | 190 | 20 | - | 95 (HPLC) | - | [3] |
| 5-Benzhydryl-1H-tetrazole (Decomposition) | NMP/AcOH/H₂O | 220 | 10 | - | Complete Decomposition | - | [8] |
| General Nitriles | in situ HN₃ (from NaN₃ and AcOH) | up to 260 | 2.5 | - | High | up to 19 g/h | [5][8] |
Experimental Protocols
Protocol 1: General Procedure for Continuous Flow Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is a generalized procedure based on the metal-free synthesis described by Palde and Jamison.[3]
1. Reagent Preparation:
-
Prepare a stock solution of the nitrile substrate (1.0 M) and sodium azide (1.05 M) in a 7:3 mixture of N-Methyl-2-pyrrolidone (NMP) and water.
-
Caution: Handle sodium azide with appropriate personal protective equipment. It is highly toxic.
2. Flow Reactor Setup:
-
Assemble a continuous flow reactor system consisting of a high-pressure syringe pump, a T-mixer (if separate reagent streams are used), a coiled reactor, a heating unit (e.g., oil bath or resistive heater), and a back-pressure regulator.
-
The reactor coil can be made of PFA tubing or passivated stainless steel (e.g., Sulfinert) for chemical compatibility.[3][5]
-
For the synthesis of 3a (5-phenyl-1H-tetrazole), a PFA tubing reactor with a heated zone volume of approximately 6.9 mL can be used.[3]
3. Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 190 °C).
-
Pump the homogeneous reagent solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 0.35 mL/min for a 20-minute residence time in a 6.9 mL reactor).[3]
-
Allow the system to reach a steady state by flowing 2-3 reactor volumes to waste.
-
Collect the product stream in a suitable collection vessel.
4. Work-up and Purification:
-
Dilute the collected reaction mixture with water.
-
Acidify the solution to a pH of 1 using 3 N HCl to precipitate the tetrazole product.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with 3 N HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization.
Protocol 2: In-situ Generation of Hydrazoic Acid for Tetrazole Synthesis
This protocol is based on the method developed by Kappe and Lonza, which utilizes in-situ generated HN₃.[1][5]
1. Reagent Streams:
-
Stream A: A solution of sodium azide in a suitable solvent mixture (e.g., water/acetic acid).
-
Stream B: A solution of the nitrile substrate in a compatible organic solvent.
2. Flow Reactor Setup:
-
Use a two-pump flow system.
-
The streams are combined in a T-mixer, allowing for the in-situ generation of hydrazoic acid, which immediately reacts with the nitrile.
-
The reaction mixture then flows through a high-temperature, high-pressure coil reactor. A passivated silica-coated stainless-steel (Sulfinert) reactor is recommended to prevent incompatibility of HN₃ with metals.[5]
3. Reaction Conditions:
-
The reaction can be performed at elevated temperatures (up to 260 °C) and pressures to achieve very short residence times (a few minutes).[8]
4. Quenching and Work-up:
-
An in-line quenching stream of sodium nitrite (NaNO₂) solution can be introduced after the reactor to safely neutralize any unreacted azide.[9]
-
The work-up procedure is similar to Protocol 1, involving acidification, extraction, and purification.
Visualizations
Caption: General workflow for the continuous flow synthesis of 5-substituted-1H-tetrazoles.
Caption: Logical relationship of advantages in flow chemistry for tetrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 5-Diazo-1H-tetrazole in the Synthesis of Energetic Ionic Liquids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Energetic ionic liquids (EILs) are a class of molten salts with melting points below 100°C that possess high energy content. They are of significant interest for applications in propulsion, as gas generants, and as tunable energetic materials. The incorporation of nitrogen-rich heterocyclic rings, such as tetrazoles, is a key strategy in the design of EILs due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition.
This document explores the potential use of 5-Diazo-1H-tetrazole (DAT) as a precursor in the synthesis of EILs. While the direct use of isolated DAT for this purpose is not documented in scientific literature, this note will cover the related chemistry involving the in situ generation of the 5-diazonium-1H-tetrazole cation from 5-aminotetrazole and its subsequent reactions to form energetic compounds. The inherent instability of diazonium salts, particularly those derived from nitrogen-rich heterocycles, is a critical consideration and likely precludes the isolation and use of DAT as a stable synthetic precursor.
Challenges in the Use of this compound
A thorough review of scientific literature reveals a notable absence of studies describing the isolation and subsequent use of this compound for the synthesis of energetic ionic liquids. This is likely attributable to the high reactivity and inherent instability of diazonium compounds, especially those featuring the electron-withdrawing tetrazole ring. Such compounds are prone to rapid decomposition, often explosively, making their isolation and handling extremely hazardous.
The synthesis of energetic materials often involves the diazotization of 5-aminotetrazole, but the resulting diazonium species is typically used immediately in situ to form more stable energetic compounds like azo-coupled derivatives.
Synthesis of Energetic Compounds via In Situ Diazotization of 5-Aminotetrazole
The primary route to energetic materials that would conceptually involve a 5-diazonium-1H-tetrazole intermediate is the diazotization of 5-aminotetrazole. This process generates the diazonium cation, which is a highly reactive electrophile.
Logical Workflow for the Synthesis of Azo-Coupled Energetic Compounds
The following diagram illustrates the logical workflow for the synthesis of energetic compounds derived from the diazotization of 5-aminotetrazole.
Caption: General workflow for the synthesis of azo-coupled energetic compounds via the in-situ generation of a 5-diazonium-1H-tetrazole intermediate.
Experimental Protocols
While a direct protocol for synthesizing EILs from isolated this compound is not available due to its instability, the following sections detail the synthesis of energetic compounds through the in situ generation of the corresponding diazonium salt.
Protocol 1: Synthesis of 5,5'-Azo-bis(1-oxidotetrazole) from 1-Hydroxy-5-aminotetrazole
This protocol describes the synthesis of an azo-coupled energetic compound where the diazonium intermediate is generated and reacted in the same pot.[1][2]
Materials:
-
1-Hydroxy-5-aminotetrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 1-Hydroxy-5-aminotetrazole in a cooled aqueous solution of hydrochloric acid.
-
Maintain the temperature of the solution at 0-5°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture with vigorous stirring.
-
Continue stirring at 0-5°C for a specified period to ensure complete diazotization and subsequent coupling.
-
The resulting precipitate, 5,5'-Azo-bis(1-oxidotetrazole), is collected by filtration, washed with cold water, and dried under vacuum.
Safety Precautions:
-
All manipulations should be carried out behind a blast shield in a well-ventilated fume hood.
-
The diazonium intermediate is highly unstable and should not be isolated.
-
The final product is an energetic material and should be handled with appropriate care, avoiding friction, impact, and electrostatic discharge.
Characterization of Energetic Compounds
The characterization of novel energetic compounds derived from tetrazole precursors is crucial to determine their properties and potential applications. Standard characterization techniques include:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁵N NMR spectroscopy to elucidate the molecular structure.
-
Infrared (IR) and Raman Spectroscopy: To identify functional groups and vibrational modes.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine melting points and decomposition temperatures.
-
-
X-ray Crystallography: To determine the single-crystal structure and calculate density.
-
Sensitivity Testing:
-
Impact Sensitivity: Measured using a drop hammer apparatus (e.g., BAM drop hammer).
-
Friction Sensitivity: Measured using a friction apparatus (e.g., BAM friction tester).
-
Electrostatic Discharge (ESD) Sensitivity: To determine the sensitivity to spark ignition.
-
Quantitative Data
The following table summarizes the properties of energetic compounds derived from the in situ diazotization and coupling of 5-aminotetrazole derivatives. This data is provided as a reference for the types of energetic performance that can be achieved through this synthetic route.
| Compound | Decomposition Temp. (°C) | Density (g/cm³) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 5,5'-Azo-bis(1-oxidotetrazole) | 186 | 1.89 | 4 | 80 | [1] |
| Hydroxylammonium 5,5'-azo-bis(1-N-oxidotetrazolate) | 165 | 1.85 | 7 | 120 | [1] |
| Ammonium 5,5'-azo-bis(1-N-oxidotetrazolate) | 175 | 1.80 | 7 | 120 | [1] |
| Hydrazinium 5,5'-azo-bis(1-N-oxidotetrazolate) | 155 | 1.82 | 4 | 80 | [1] |
Conclusion
The synthesis of energetic ionic liquids using isolated this compound as a precursor is not a reported or viable method due to the inherent instability of the diazo compound. However, the underlying chemistry, involving the in situ generation of the 5-diazonium-1H-tetrazole cation from 5-aminotetrazole, is a valid and utilized strategy for the synthesis of other classes of energetic materials, particularly azo-coupled compounds. Researchers interested in developing novel tetrazole-based energetic materials should focus on the rich chemistry of 5-aminotetrazole and its derivatives, while exercising extreme caution when dealing with diazotization reactions. The protocols and data presented herein provide a foundational understanding of the synthesis and properties of energetic compounds in this chemical space.
References
One-Pot Syntheses Involving 5-Diazo-1H-tetrazole: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot syntheses involving the reactive intermediate, 5-Diazo-1H-tetrazole. This transient species, generated in situ from 5-amino-1H-tetrazole, serves as a versatile precursor for the synthesis of various high-nitrogen content molecules, which are of significant interest in medicinal chemistry and materials science, particularly in the development of novel energetic materials.
The protocols outlined below focus on the safe and efficient one-pot conversion of 5-amino-1H-tetrazole into valuable tetrazole derivatives, avoiding the isolation of the potentially hazardous diazonium intermediate.
Application Note 1: One-Pot Synthesis of Guanidinium 5,5'-Azotetrazolate
This one-pot process facilitates the synthesis of guanidinium 5,5'-azotetrazolate, a high-nitrogen energetic material, directly from 5-aminotetrazole without the need to isolate the hazardous sodium 5,5'-azotetrazolate intermediate.[1] The synthesis is rapid, safe, and provides a higher yield compared to conventional two-step processes.[1]
Experimental Workflow
References
Application Notes and Protocols: Solid-Phase Synthesis Utilizing 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids and cis-amide bonds, which can enhance metabolic stability and other pharmacokinetic properties.[1][2][3] While numerous methods exist for the synthesis of 5-substituted-1H-tetrazoles, solid-phase synthesis (SPS) offers a streamlined approach for the generation of compound libraries for high-throughput screening. This document outlines the potential application and a generalized protocol for the use of 5-Diazo-1H-tetrazole in solid-phase synthesis.
Note: The direct application of this compound in solid-phase synthesis is not extensively documented in publicly available literature. The following protocols are based on the general principles of solid-phase organic synthesis and the known reactivity of diazo compounds and tetrazoles. Researchers should perform small-scale test reactions to optimize conditions.
Principle of Application
This compound is a reactive intermediate that can potentially be used in solid-phase synthesis for the introduction of a tetrazole moiety or for the formation of various heterocyclic systems. The diazo group can undergo several types of reactions, including:
-
Cycloadditions: Reacting with various dipolarophiles to form new heterocyclic rings.
-
Insertion Reactions: Inserting into C-H or X-H bonds of resin-bound substrates.
-
Coupling Reactions: Acting as a coupling partner in the presence of a suitable catalyst.
The solid-phase approach involves anchoring a starting material to a solid support (resin), performing a series of reactions in a sequential manner, and finally cleaving the desired product from the resin. This methodology simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration and washing.
Experimental Protocols
General Solid-Phase Synthesis Workflow
The following diagram illustrates a typical workflow for solid-phase synthesis.
Caption: General workflow for solid-phase synthesis.
Protocol 1: Preparation of a Resin-Bound 5-Substituted Tetrazole via Diazo Coupling
This protocol describes a hypothetical pathway where a resin-bound substrate is coupled with this compound.
Materials:
-
Wang resin pre-loaded with an appropriate amino acid or other starting material
-
5-Amino-1H-tetrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the resin-bound starting material in DMF for 1 hour.
-
In situ Generation of this compound:
-
In a separate flask, dissolve 5-Amino-1H-tetrazole in aqueous HCl at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to generate this compound. Caution: Diazo compounds can be explosive. Handle with care and behind a safety shield.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the freshly prepared solution of this compound to the resin.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification:
-
Centrifuge to collect the crude product.
-
Purify the product by preparative HPLC.
-
Reaction Scheme:
Caption: Hypothetical coupling of this compound.
Data Presentation
The following table summarizes representative yields for the synthesis of 5-substituted-1H-tetrazoles using various solution-phase methods, which can serve as a benchmark for optimization of solid-phase protocols.[4][5][6]
| Entry | Nitrile Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | CuSO₄·5H₂O | DMSO | 1 | 98 | [4][6] |
| 2 | 4-Chlorobenzonitrile | CuSO₄·5H₂O | DMSO | 0.5 | 95 | [4] |
| 3 | 4-Nitrobenzonitrile | nano-TiCl₄·SiO₂ | DMF | 2 | 92 | [5] |
| 4 | 2-Thiophenecarbonitrile | CuSO₄·5H₂O | DMSO | 3 | 90 | [6] |
| 5 | Acetonitrile | Natrolite zeolite | DMF | 6 | 85 | [7] |
Safety Precautions
-
This compound is a potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood and behind a blast shield. Avoid friction, shock, and exposure to heat.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle sodium azide and trifluoroacetic acid with care, as they are toxic and corrosive, respectively.
Conclusion
The use of this compound in solid-phase synthesis presents a potential avenue for the creation of diverse tetrazole-containing compound libraries. The protocols provided herein are generalized and will require optimization for specific substrates and desired outcomes. The inherent reactivity of the diazo group, coupled with the advantages of solid-phase synthesis, offers a powerful tool for medicinal chemists and drug development professionals. Further research into the solid-phase applications of this reagent is warranted to fully explore its synthetic utility.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. soran.edu.iq [soran.edu.iq]
Application Notes and Protocols: Regioselectivity in Cycloaddition Reactions of 5-Diazo-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 5-Diazo-1H-tetrazole in Cycloaddition Chemistry
This compound is a unique heterocyclic diazo compound. The tetrazole moiety is a well-regarded bioisostere for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties. The diazo group is a versatile functional handle for various chemical transformations, most notably 1,3-dipolar cycloadditions, which are powerful tools for the construction of five-membered heterocyclic rings. The combination of these two functionalities in one molecule makes this compound a potentially valuable building block for the synthesis of novel, complex heterocyclic scaffolds for applications in medicinal chemistry and materials science.
This document outlines the theoretical basis for predicting the regioselectivity of its cycloaddition reactions and provides experimental protocols based on analogous, well-established procedures for other diazoazoles.
Theoretical Background: Predicting Regioselectivity with Frontier Molecular Orbital (FMO) Theory
The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by the interactions of the Frontier Molecular Orbitals (FMOs) of the 1,3-dipole (the diazo compound) and the dipolarophile (the alkene or alkyne). The reaction proceeds through a transition state where the Highest Occupied Molecular Orbital (HOMO) of one reactant interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair of FMOs with the smaller energy gap will dominate the interaction and determine the regiochemical outcome.
For a diazo compound like this compound, the HOMO is expected to have its largest coefficient on the carbon atom of the diazo group, while the LUMO will have a larger coefficient on the terminal nitrogen atom. The regioselectivity will depend on the electronic nature of the dipolarophile:
-
With electron-deficient dipolarophiles (e.g., acrylates, acrylonitrile): The dominant interaction is between the HOMO of the diazo compound and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This typically leads to the formation of a cycloadduct where the carbon of the diazo group bonds to the most electron-deficient carbon of the dipolarophile.
-
With electron-rich dipolarophiles (e.g., enamines, vinyl ethers): The dominant interaction is between the LUMO of the diazo compound and the HOMO of the dipolarophile (LUMOdipole-HOMOdipolarophile). This results in the opposite regioselectivity, where the terminal nitrogen of the diazo group bonds to the most electron-rich carbon of the dipolarophile.
Hypothetical FMO Control of Regioselectivity for this compound:
Caption: FMO interactions governing the regioselectivity of this compound cycloadditions.
Data Presentation: Regioselectivity in Cycloadditions of an Analogous Diazoazole
In the absence of specific data for this compound, we present data for the well-studied [3+2] cycloaddition of diazomethyl-pyrazoles with various dipolarophiles. This serves as a model system to illustrate the expected regiochemical outcomes.
Table 1: Regioselectivity in the [3+2] Cycloaddition of a Diazomethyl-pyrazole with Alkenes and Alkynes
| Entry | Dipolarophile | Product(s) | Regioisomeric Ratio | Yield (%) | Reference |
| 1 | Methyl acrylate | Methyl 1-(pyrazol-1-yl)-4,5-dihydro-1H-pyrazole-3-carboxylate | >95:5 | 85 | Fictional Example |
| 2 | Styrene | 1-(Pyrazol-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole and 1-(Pyrazol-1-yl)-4-phenyl-4,5-dihydro-1H-pyrazole | 80:20 | 78 | Fictional Example |
| 3 | Phenylacetylene | 1-(Pyrazol-1-yl)-3-phenyl-1H-pyrazole | >98:2 | 92 | Fictional Example |
| 4 | 1-Hexyne | 1-(Pyrazol-1-yl)-3-butyl-1H-pyrazole and 1-(Pyrazol-1-yl)-4-butyl-1H-pyrazole | 60:40 | 70 | Fictional Example |
| 5 | N-Phenylmaleimide | 3a-(Pyrazol-1-yl)-2-phenyl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-c]pyrazole-4,6-dione | Single Isomer | 95 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for such reactions; it does not represent experimentally verified results for this compound.
Experimental Protocols: A General Procedure for the Cycloaddition of a Diazoazole
The following protocol is a general method for the thermal [3+2] cycloaddition of a diazoazole with an alkene, based on established literature procedures for similar compounds. Caution: Diazo compounds can be explosive and should be handled with care behind a blast shield. Reactions should be conducted in a well-ventilated fume hood.
Protocol: Synthesis of a Pyrazolyl-pyrazoline via [3+2] Cycloaddition
Materials:
-
Diazomethyl-pyrazole (1.0 mmol, 1.0 equiv)
-
Alkene dipolarophile (e.g., methyl acrylate) (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask, add the diazomethyl-pyrazole (1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and the alkene dipolarophile (1.2 mmol).
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed (typically 4-24 hours). The diazo compound can often be visualized as a yellow spot that disappears over time.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Purification:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column and collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazolyl-pyrazoline.
-
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioselectivity by analyzing the spectral data of the isolated isomers.
Mandatory Visualizations
Hypothetical Reaction Scheme for this compound
Caption: Hypothetical cycloaddition of this compound.
Experimental Workflow
Caption: General experimental workflow for diazoazole cycloaddition.
Conclusion
While direct experimental validation is pending, the theoretical framework provided by FMO theory suggests that this compound should undergo predictable and regioselective 1,3-dipolar cycloaddition reactions. The regiochemical outcome is anticipated to be dependent on the electronic properties of the dipolarophile. The provided analogous data and experimental protocols for other diazoazoles offer a solid starting point for researchers aiming to explore the synthetic utility of this promising, yet under-investigated, building block. Further experimental and computational studies are warranted to fully elucidate the reactivity and regioselectivity of this compound and unlock its potential in the synthesis of novel heterocyclic compounds for drug discovery and development.
Application Notes and Protocols for Microwave-Assisted Tetrazole Synthesis
A focus on the synthesis of 5-substituted-1H-tetrazoles
Introduction
The tetrazole moiety is a cornerstone in medicinal chemistry and drug development, serving as a bioisostere for carboxylic acids and contributing to improved pharmacological profiles.[1][2] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate and improve the synthesis of these crucial heterocyclic compounds.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles, a widely studied and efficient method for creating diverse tetrazole derivatives.[5] While direct microwave-assisted reactions of "5-Diazo-1H-tetrazole" are not extensively documented in current literature, the following protocols for the synthesis of the tetrazole ring itself are highly relevant for researchers, scientists, and drug development professionals.
Application Notes
Microwave irradiation offers significant advantages over conventional heating methods for the synthesis of 5-substituted-1H-tetrazoles, primarily through the [3+2] cycloaddition of nitriles and an azide source.[5][6] Key benefits include drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products.[7][8] This technology allows for rapid heating of polar solvents and reagents, leading to a significant acceleration of reaction rates.[4]
The choice of solvent, catalyst, and azide source can be tailored to the specific substrate and desired outcome. Common solvents for these reactions include N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[6][9] Catalysts, such as copper(II) species or zinc salts, can activate the nitrile group, facilitating the cycloaddition.[5][6] The use of water as a solvent is also being explored as a greener alternative.[5]
These microwave-assisted protocols are highly valuable in the rapid generation of compound libraries for drug discovery, enabling faster lead optimization and structure-activity relationship (SAR) studies.[1] The synthesized tetrazole derivatives have a broad range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][7]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol details a general procedure for the microwave-assisted [3+2] cycloaddition of various nitriles with sodium azide to yield 5-substituted-1H-tetrazoles.[6]
Materials:
-
Appropriate nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Copper(II)-based catalyst (e.g., Cu(II) immobilized on a solid support) (catalytic amount)
-
N-methyl-2-pyrrolidone (NMP) (3 mL)
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for characterization (e.g., NMR, MS)
Procedure:
-
In a microwave reaction vessel, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and the copper(II) catalyst.
-
Add N-methyl-2-pyrrolidone (3 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 230°C) for a specified time (typically 3-30 minutes).[5] Reaction conditions should be optimized for each specific nitrile.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The work-up procedure may vary depending on the product's properties, but a typical procedure involves dilution with water and acidification to precipitate the tetrazole.
-
Collect the product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the final product using appropriate analytical techniques.
Data Presentation
The following tables summarize typical quantitative data for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles, comparing it with conventional heating methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-Aryl Tetrazoles [7]
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Microwave Irradiation | 9-12 min | 79-83 |
| 2 | Conventional Heating | 10-14 h | 61-68 |
Table 2: Microwave-Assisted Synthesis of Various 5-Substituted-1H-tetrazoles [6]
| Substrate (Nitrile) | Time (min) | Temperature (°C) | Yield (%) |
| Benzonitrile | 5 | 230 | 95 |
| 4-Chlorobenzonitrile | 3 | 230 | 98 |
| 4-Methoxybenzonitrile | 10 | 230 | 92 |
| Acetonitrile | 30 | 230 | 75 |
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting guide for "5-Diazo-1H-tetrazole" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Diazo-1H-tetrazole. Given the highly energetic nature of this compound, safety is of paramount importance.
Disclaimer
This compound is a high-energy compound and should be handled only by trained personnel in a controlled laboratory setting. All reactions should be performed behind a blast shield, and appropriate personal protective equipment (PPE) must be worn at all times. Small-scale reactions are strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: The primary safety concerns are its potential for explosive decomposition. As a high-nitrogen heterocyclic compound containing a diazo group, it is sensitive to shock, friction, heat, and static discharge. It is crucial to avoid metal spatulas and ground all equipment. Thermal decomposition can lead to the rapid release of nitrogen gas, causing a pressure buildup.
Q2: How should this compound be stored?
A2: It should be stored in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as strong acids, bases, and oxidizing agents. It is often stored as a solution in a high-boiling point solvent to reduce the risk of handling a potentially explosive solid.
Q3: What are the common applications of this compound in synthesis?
A3: While specific documented applications are limited due to its hazardous nature, this compound is a potential precursor for the synthesis of various nitrogen-rich heterocycles. Its diazo group can participate in reactions such as:
-
[3+2] Cycloadditions with alkenes and alkynes to form pyrazolines and pyrazoles, respectively.
-
Diazo transfer reactions.
-
Transition-metal catalyzed cross-coupling and insertion reactions.
Q4: What are the expected decomposition products of this compound?
A4: Thermal decomposition is expected to proceed with the extrusion of dinitrogen (N₂) from the diazo group, potentially forming a highly reactive carbene intermediate. The tetrazole ring itself can also decompose at higher temperatures, releasing more nitrogen gas.[1] The decomposition pathways of substituted tetrazoles can be complex and may lead to various fragmentation products.
Troubleshooting Guide for this compound Reactions
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Decomposition of this compound: The starting material may have decomposed due to improper handling, storage, or reaction conditions (e.g., excessive heat).2. Low Reactivity of Substrate: The alkene, alkyne, or other reaction partner may not be sufficiently reactive under the chosen conditions.3. Incorrect Stoichiometry: Inaccurate measurement of the highly reactive and potentially impure this compound.4. Catalyst Inactivity: If using a transition metal catalyst, it may be poisoned or not suitable for the transformation. | 1. Verify Starting Material Quality: Use freshly prepared or properly stored this compound. Handle it as a solution where possible. Keep the reaction temperature as low as feasible.2. Increase Substrate Reactivity: For cycloadditions, consider using more electron-rich or electron-poor partners, depending on the electronic demand of the reaction. The use of strained alkenes like norbornene can also enhance reactivity.[2]3. Optimize Stoichiometry: Titrate a small, known amount of the this compound solution to determine its concentration before use. A slight excess of the more stable reaction partner may be beneficial.4. Screen Catalysts and Ligands: If applicable, screen a variety of transition metal catalysts and ligands to find the optimal combination for the desired reaction. |
| Formation of Multiple Products/Side Reactions | 1. Carbene Side Reactions: The carbene intermediate formed upon N₂ loss can undergo various non-selective reactions, such as C-H insertion into the solvent or starting materials.2. [3+2] Cycloaddition Regioisomerism: In reactions with unsymmetrical alkynes, a mixture of regioisomeric pyrazoles can be formed.3. Tetrazole Ring Opening/Decomposition: The tetrazole ring itself can be unstable under the reaction conditions, leading to a complex mixture of byproducts.[1] | 1. Use a Trapping Agent: Ensure a sufficient concentration of the desired trapping agent (e.g., alkene or alkyne) to favor the desired reaction pathway over undesired carbene reactions.2. Control Regioselectivity: The regioselectivity of [3+2] cycloadditions is influenced by electronic and steric factors. Computational studies or screening of reaction conditions (solvent, temperature, catalyst) may be necessary to favor one regioisomer.3. Milder Reaction Conditions: Use the lowest possible temperature that allows the reaction to proceed. Screen different solvents to find one that is inert and promotes the desired transformation. |
| Difficulty in Product Purification | 1. Formation of Polar Byproducts: Decomposition can lead to a variety of nitrogen-containing, polar byproducts that are difficult to separate from the desired product.2. Product Instability: The product itself may be unstable under purification conditions (e.g., on silica gel). | 1. Aqueous Workup: A carefully designed aqueous workup can help remove some polar impurities. Liquid-liquid extraction with different pH aqueous solutions can be effective.2. Alternative Purification Methods: Consider purification by recrystallization, precipitation, or size-exclusion chromatography to avoid potential degradation on silica or alumina. |
| Safety Incident (e.g., Rapid Gas Evolution, Unexpected Exotherm) | 1. Uncontrolled Decomposition: The reaction may have reached the decomposition temperature of this compound or the product.2. Scale of Reaction: The reaction was performed on too large a scale, preventing efficient heat dissipation. | 1. Immediate Cooling and Dilution: If safe to do so, immediately cool the reaction vessel and dilute with a high-boiling point, inert solvent.2. Always Use Small Scale: Never scale up reactions with this compound without extensive safety testing and process hazard analysis. Always work behind a blast shield. |
Experimental Protocols and Methodologies
Due to the limited availability of specific, published protocols for reactions using this compound as a starting material, the following are generalized methodologies based on the known reactivity of diazo compounds and tetrazoles. Extreme caution is advised.
General Protocol for [3+2] Cycloaddition with Alkenes/Alkynes
-
Preparation of this compound Solution: It is strongly recommended to use a freshly prepared solution of this compound. The synthesis should be performed by trained personnel following established safety protocols. The concentration of the solution should be determined prior to use.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the alkene or alkyne (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, dioxane, or toluene).
-
Reaction Execution: Cool the solution to a predetermined low temperature (e.g., 0 °C or lower). Slowly add the solution of this compound (1.0-1.2 equivalents) dropwise over a prolonged period, ensuring the internal temperature does not rise significantly.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is carefully quenched, and the product is isolated using an appropriate workup and purification procedure (e.g., extraction and recrystallization).
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A logical workflow for troubleshooting reactions.
Potential Decomposition Pathway of this compound
This diagram illustrates a potential decomposition pathway for this compound, highlighting the formation of a highly reactive carbene intermediate.
Caption: A potential decomposition pathway of this compound.
References
Technical Support Center: Synthesis of 5-Diazo-1H-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Diazo-1H-tetrazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, their probable causes, and recommended solutions.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Immediate formation of a dark brown or reddish precipitate upon addition of sodium nitrite. | 1. Diazo Coupling Reaction: The newly formed diazonium salt is reacting with unreacted 5-aminotetrazole to form colored diazoamino compounds (e.g., 1,5-bis(tetrazol-5-yl)triazene).[1][2] 2. Localized Overheating: Poor temperature control is accelerating the coupling side reaction. | 1. Control Reactant Addition: Add the sodium nitrite solution very slowly and subsurface to ensure rapid mixing and prevent localized high concentrations of the diazonium salt. 2. Maintain Low Temperature: Ensure the reaction temperature is strictly maintained between 0-5 °C using an efficient cooling bath (ice-salt or cryocooler). 3. Ensure Full Dissolution/Suspension of Amine: Make sure the 5-aminotetrazole is as finely suspended and well-stirred as possible in the acidic medium before starting the diazotization. |
| Vigorous gas evolution and/or explosion. | 1. Thermal Decomposition: The tetrazole diazonium salt is highly unstable and can decompose explosively, especially at elevated temperatures or in the solid state.[3] 2. Accumulation of Nitrous Acid: Addition of sodium nitrite is too rapid, leading to a buildup of unstable nitrous acid. | 1. Strict Temperature Control: Never allow the reaction temperature to exceed 5 °C. Have a quenching agent (e.g., a cold solution of sulfamic acid) ready for emergencies. 2. Slow and Controlled Addition: Add the sodium nitrite solution dropwise with vigorous stirring. 3. Work in a well-ventilated fume hood with a blast shield. Never work with significant quantities of the isolated diazonium salt. |
| Low yield of the desired this compound. | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Side Reactions: Predominance of diazo coupling or decomposition reactions. 3. Improper pH: The pH of the reaction medium is not optimal for the stability of the diazonium salt.[] | 1. Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite. Allow the reaction to stir for a sufficient time (e.g., 30-60 minutes) at 0-5 °C after the addition is complete. 2. Optimize Conditions: Follow the recommendations to minimize side reactions (slow addition, low temperature). 3. Maintain Strong Acidity: The reaction is typically carried out in a strong acidic medium (e.g., hydrochloric or sulfuric acid) to ensure the stability of the diazonium salt.[][5] |
| Product is difficult to isolate or purify. | 1. Contamination with Diazoamino Compounds: These side products can co-precipitate with the desired product. 2. Product Instability: The product may decompose during workup or purification attempts. | 1. Purification by Recrystallization: If the stability of the product allows, careful recrystallization from a suitable solvent may be attempted, although this is often hazardous. 2. Use in situ: For many applications, it is safer to use the crude this compound solution directly in the next reaction step without isolation. |
| The reaction solution turns yellow, but no precipitate forms. | 1. Formation of Soluble Diazonium Salt: The diazonium salt may be soluble in the reaction medium. 2. Low Concentration: The concentration of reactants may be too low for the product to precipitate. | 1. Induce Precipitation: If isolation is necessary, carefully add a non-solvent or alter the pH, always maintaining low temperatures. 2. Concentration: If safe to do so, the reaction volume could be reduced under high vacuum at low temperature, though this is generally not recommended due to the explosive nature of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound and how can it be minimized?
A1: The primary side reaction is the electrophilic attack of the newly formed 5-diazonium-1H-tetrazole cation on the exocyclic amino group of unreacted 5-aminotetrazole. This diazo coupling reaction forms a colored diazoamino compound, such as 1,5-bis(tetrazol-5-yl)triazene.[1][2] To minimize this side reaction, it is crucial to:
-
Maintain a low reaction temperature (0-5 °C) to decrease the rate of the coupling reaction.
-
Add the sodium nitrite solution slowly and with efficient stirring to avoid a localized excess of the diazonium salt.
-
Ensure a sufficiently acidic medium, which can help to protonate the amino group of the starting material, reducing its nucleophilicity.[]
Q2: Why is strict temperature control so critical in this synthesis?
A2: Strict temperature control is paramount due to the extreme instability of the 5-diazonium-1H-tetrazole intermediate. This compound is a high-energy material prone to rapid and explosive thermal decomposition.[3] Exceeding the recommended temperature range of 0-5 °C significantly increases the risk of a runaway reaction, which can lead to violent decomposition and explosion.
Q3: What are the best practices for the safe handling of this compound?
A3: Due to its explosive nature, this compound should be handled with extreme caution.[6][7] Key safety practices include:
-
Always work in a well-ventilated fume hood with a blast shield in place.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.[7]
-
Use small quantities of reactants.
-
Avoid isolating the solid product whenever possible. It is often safer to use the diazonium salt in solution for subsequent reactions.
-
If isolation is necessary, do not allow the solid to become completely dry, as friction and static discharge can initiate detonation.
-
Have an emergency plan and appropriate quenching agents (e.g., cold sulfamic acid solution) readily available.
Q4: Can other diazotizing agents be used instead of sodium nitrite and a strong acid?
A4: While the in-situ formation of nitrous acid from sodium nitrite and a strong acid is the most common method for diazotization, other reagents can be used.[5] However, for the diazotization of weakly basic heterocyclic amines like 5-aminotetrazole, a strong nitrosating agent is generally required, which is effectively generated in strongly acidic media.[8] The choice of diazotizing agent and reaction conditions will significantly impact the reaction profile and should be approached with caution and a thorough understanding of the potential hazards.
Q5: How can I confirm the formation of the desired product and detect the presence of side products?
A5: Spectroscopic methods are essential for product characterization. Due to the instability of this compound, in-situ analysis or analysis of a stabilized derivative is often preferred. Techniques such as IR and NMR spectroscopy can be used to identify the characteristic functional groups of the product and any impurities.[9] For example, the diazo group has a characteristic IR absorption. The diazoamino side product will have a different spectroscopic signature, and its presence can often be inferred by the appearance of color in the reaction mixture.
Experimental Protocols
Synthesis of this compound (for in-situ use)
Disclaimer: This protocol is intended for experienced researchers in a well-equipped laboratory. The product is highly explosive and should be handled with extreme caution.
Materials:
-
5-Aminotetrazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath or cryocooler
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminotetrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Maintain vigorous stirring to ensure a fine suspension.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.
-
Cool the sodium nitrite solution to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the 5-aminotetrazole suspension via the dropping funnel over a period of 30-60 minutes.
-
Carefully monitor the reaction temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
The resulting solution/suspension of this compound should be used immediately for the subsequent reaction step without isolation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.za [scielo.org.za]
Technical Support Center: Column Chromatography of 5-Diazo-1H-tetrazole
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 5-Diazo-1H-tetrazole. Researchers, scientists, and drug development professionals should be aware that this compound is an energetic material and requires stringent safety protocols.
Troubleshooting Guide
Issue 1: Product does not elute from the column.
Possible Causes & Solutions
-
Incorrect Solvent System: The chosen eluent may not be polar enough to move the highly polar this compound off the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to maintain the same two solvents while adjusting their ratio.[1]
-
-
Compound Decomposition on Silica Gel: this compound may be unstable on acidic silica gel, leading to decomposition and irreversible adsorption.[1] The decomposition of this compound can be initiated, leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates.[2]
-
Solution: Before attempting column chromatography, perform a silica stability test. Spot the compound on a TLC plate, let it sit for a period, and then elute to see if any degradation has occurred.[1] If decomposition is observed, consider using a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) or an alternative like alumina or Florisil.[1]
-
-
Sample Overload: Too much crude product was loaded onto the column.
-
Solution: For small quantities of compound (less than 50 mg), a miniature flash column using a pipette may be more suitable.[1]
-
-
Dilute Fractions: The product may have eluted, but at a concentration too low to detect.
-
Solution: Concentrate the fractions you expected the compound to be in and re-analyze by TLC.[1]
-
Issue 2: Product co-elutes with impurities.
Possible Causes & Solutions
-
Poor Separation Resolution: The chosen solvent system may not be optimal for separating the product from impurities.
-
Solution: Methodically screen different solvent systems using TLC. Aim for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation on the column.[1]
-
-
Compound Degradation During Chromatography: One of the spots on the TLC may be a degradation product of the other, with the degradation continuously occurring on the column.[1]
-
Solution: As with non-elution, test the compound's stability on silica.[1] A different stationary phase may be necessary.
-
-
Improper Column Packing: Channels or cracks in the silica bed can lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles.
-
Issue 3: Significant product loss or low yield after purification.
Possible Causes & Solutions
-
Decomposition: As mentioned, this compound is an energetic compound and may decompose due to interaction with the stationary phase or prolonged exposure to solvents.[2]
-
Solution: Minimize the time the compound spends on the column. Consider alternative purification methods like recrystallization if the compound's stability is a major concern.
-
-
Irreversible Adsorption: The compound may be too polar and strongly binds to the silica.
-
Solution: Consider using reverse-phase chromatography or adding a modifier to the mobile phase, such as a small percentage of a more polar solvent or an acid/base to suppress ionization. For very polar compounds, solvent systems containing ammonia (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane) can be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling this compound?
A1: this compound is a high-nitrogen, energetic compound and must be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4] Work in a well-ventilated fume hood and avoid heat, sparks, open flames, friction, and shock.[3] Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[4][5]
Q2: How can I assess the stability of this compound on silica gel before running a column?
A2: A simple 2D TLC test can be performed. Spot your crude product on a TLC plate. Instead of eluting it immediately, let the plate sit for 30-60 minutes. Then, turn the plate 90 degrees and elute it in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If it is decomposing, you will see additional spots along the vertical axis from the original spot.[1]
Q3: What are some common solvent systems used for the chromatography of tetrazole derivatives?
A3: While a specific system for this compound is not well-documented due to its nature, related 5-substituted 1H-tetrazoles are often purified using mixtures of petroleum ether and ethyl acetate or n-hexane and ethyl acetate.[6][7][8] The optimal ratio will depend on the specific substituents and impurities.
Q4: What should I do if my compound is too polar for normal-phase chromatography?
A4: If your compound has a very low Rf value even in highly polar solvent systems, you could try reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[1][9]
Q5: My compound streaks badly on the TLC plate and the column. What can I do?
A5: Tailing or streaking can be caused by the compound's acidity or basicity, leading to strong interactions with the silica. Adding a small amount of a modifier to your eluent can help. For acidic compounds, a little acetic acid can be added. For basic compounds, a small amount of triethylamine or pyridine can be beneficial.
Quantitative Data Summary
The following table summarizes common mobile phase systems used for the purification of related 5-substituted 1H-tetrazoles, which can serve as a starting point for developing a method for this compound, pending stability assessments.
| Stationary Phase | Mobile Phase System | Compound Type | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 5-substituted 1H-tetrazoles | [6] |
| Silica Gel | n-Hexane / Ethyl Acetate (1:1) | 5-substituted 1H-tetrazoles | [7][8] |
Experimental Protocols
Caution: The following is a generalized protocol for flash column chromatography. Due to the hazardous nature of this compound, this protocol must be adapted with extreme care, and only after thorough risk assessment and stability testing.
Protocol: Silica Gel Stability Test (2D TLC)
-
Dissolve a small amount of the crude this compound product in a suitable solvent.
-
Using a capillary tube, carefully spot the solution onto one corner of a silica gel TLC plate.
-
Allow the solvent to fully evaporate. Let the plate sit exposed to the atmosphere in a fume hood for 30-60 minutes.
-
Rotate the plate 90 degrees so the original spot is on the bottom edge.
-
Place the plate in a developing chamber with the chosen eluent and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light or with an appropriate stain.
-
Analyze the resulting chromatogram. A single spot that has moved in a diagonal path indicates stability. The appearance of multiple spots along a vertical line from the origin suggests decomposition on silica gel.[1]
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. This compound | 2260-28-8 | Benchchem [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. giantchemsolutions.com [giantchemsolutions.com]
- 5. fishersci.com [fishersci.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
Technical Support Center: Safe Handling and Reaction of 5-Diazo-1H-tetrazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the explosive decomposition of 5-Diazo-1H-tetrazole (5-DT) during chemical reactions. Adherence to these protocols is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-DT) and why is it considered hazardous?
A1: this compound is a high-nitrogen content heterocyclic compound. Its structure, containing both a diazonium group and a tetrazole ring, makes it highly energetic and prone to explosive decomposition when subjected to stimuli such as heat, shock, or friction. Tetrazole-based compounds are known for their potential as energetic materials.
Q2: What is the primary hazard associated with 5-DT in a reaction?
A2: The primary hazard is rapid, uncontrolled decomposition leading to an explosion. This can be initiated by various factors including elevated temperatures, mechanical shock, friction, or reaction with incompatible substances. The decomposition of diazo compounds is highly exothermic and can lead to a dangerous pressure buildup in a closed system.
Q3: Are there safer alternatives to using isolated 5-DT?
A3: Yes, where possible, the in situ generation of 5-DT is a preferred method. This involves creating the compound in the reaction mixture where it is immediately consumed, thus avoiding the isolation and handling of the pure, hazardous substance. Additionally, for the synthesis of tetrazoles in general, methods that avoid the use of azides are available and should be considered to enhance safety.[1][2]
Q4: What is flow chemistry, and how can it improve the safety of reactions with 5-DT?
A4: Flow chemistry is a technique where reactions are carried out in a continuous stream through a reactor.[3][4] This method significantly enhances safety when working with hazardous materials like 5-DT because only a small amount of the substance is reacting at any given moment.[3][4] This minimizes the potential for a large-scale explosion and allows for better control over reaction parameters like temperature.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Gas Evolution | Onset of decomposition. | IMMEDIATE ACTION: Cease heating, increase cooling, and ensure adequate ventilation. Evacuate the immediate area if the reaction appears to be accelerating uncontrollably. |
| Rapid Temperature Increase | Exothermic decomposition is occurring. | IMMEDIATE ACTION: Immediately remove the heat source and apply maximum cooling. If the temperature continues to rise, it may indicate a runaway reaction. Evacuate. |
| Formation of Dark Precipitates | Potential side reactions or decomposition products. | Stop the reaction and analyze a small, carefully handled sample to identify the precipitate. Do not proceed without understanding the nature of the byproduct. |
| Reaction Mixture Solidifies | Product precipitation or polymerization. | Ensure adequate stirring and consider using a more dilute solution. Be aware that friction from a stir bar against a solid mass can be a source of ignition. |
Hazard Data Summary
| Compound | Decomposition Temperature (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |
| 5-Hydrazino-1H-tetrazolium Salts | 173.7–198.6 °C | 4–40 J | - |
| Poly(methacrylamidotetrazole) derivatives | High thermal stability | Insensitive | Insensitive |
| 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole | - | - | Deflagration upon friction |
| Silver Nitrotetrazolate | 273 °C | < 1 J | < 5 N |
| Copper (II) Nitrotetrazolate (dihydrate) | 230 °C | < 3 J | < 5 N |
Data compiled from various sources.[5][6][7][8]
Experimental Protocols
General Protocol for Handling this compound in a Reaction
This protocol outlines the essential safety measures for using 5-DT as a reactant.
1. Risk Assessment and Preparation:
- Conduct a thorough risk assessment before starting any experiment.
- Work in a certified and inspected fume hood with the sash at the lowest possible position.
- Use a blast shield.
- Ensure a Class D fire extinguisher (for combustible metals, in case of reactive metal contamination) and a standard ABC fire extinguisher are accessible.
- Have an emergency plan in place, including evacuation routes.
2. Personal Protective Equipment (PPE):
- Wear flame-retardant lab coat.
- Use chemical splash goggles and a face shield.
- Wear heavy-duty, chemical-resistant gloves.
3. Reaction Setup:
- Use the smallest possible scale for the reaction.
- Ensure the reaction vessel is free of any cracks or defects.
- Use a heating mantle with a thermocouple for accurate temperature control. Never use an open flame.
- The reaction should be equipped with a cooling bath (e.g., ice-water or dry ice-acetone) for rapid cooling if necessary.
- Ensure the reaction is well-stirred to prevent localized heating.
4. Reagent Handling and Addition:
- If using solid 5-DT, handle it with non-sparking tools.
- Avoid grinding or subjecting the solid to friction.
- When adding 5-DT to the reaction mixture, do so slowly and in small portions, monitoring the temperature closely.
- It is highly recommended to dissolve 5-DT in a suitable, compatible solvent before addition to the reaction mixture to aid in heat dissipation.
5. Reaction Monitoring:
- Continuously monitor the reaction temperature.
- Be alert for any signs of decomposition, such as unexpected color changes or gas evolution.
- If any signs of a runaway reaction are observed, immediately implement cooling and prepare for evacuation.
6. Work-up and Quenching:
- After the reaction is complete, cool the mixture to a safe temperature before work-up.
- Any unreacted 5-DT should be carefully quenched. A common method for quenching diazo compounds is the addition of a weak acid, but this must be done cautiously and with appropriate cooling as the quenching reaction itself can be exothermic.
Flow Chemistry Protocol for Tetrazole Synthesis (Adapted for Safety)
This protocol is a generalized example of how flow chemistry can be used to improve the safety of tetrazole synthesis, which can be adapted for reactions involving 5-DT.[3][4]
1. System Setup:
- Assemble a flow reactor system consisting of syringe pumps, a T-mixer, a heated reactor coil, a back-pressure regulator, and a collection vessel.
- The entire setup should be placed within a fume hood and behind a blast shield.
2. Reagent Preparation:
- Prepare separate solutions of the reactants in a suitable solvent. For example, a nitrile substrate in one syringe and a solution of sodium azide and a catalyst in another.[9]
3. Reaction Execution:
- Set the desired flow rates on the syringe pumps to control the stoichiometry and residence time.
- Heat the reactor coil to the target temperature.
- Begin pumping the reagent solutions through the system. The reactants will mix at the T-junction and react as they pass through the heated coil.
4. In-line Quenching:
- For reactions involving excess hazardous reagents like azides, an additional in-line quenching step can be incorporated. This involves introducing a quenching agent (e.g., a solution of sodium nitrite and acid) into the product stream before collection to neutralize any unreacted hazardous materials.[4]
5. Product Collection:
- The product stream is cooled and collected in a vessel at the end of the system.
Visualizations
Caption: A workflow for preventing explosive decomposition of this compound.
Caption: A troubleshooting decision tree for reactions involving this compound.
References
- 1. A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [organic-chemistry.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. scielo.br [scielo.br]
Managing Temperature Control in 5-Diazo-1H-tetrazole Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control during reactions involving the highly energetic and thermally sensitive compound, 5-Diazo-1H-tetrazole. Adherence to strict temperature protocols is critical to ensure the safety of personnel and the integrity of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound reactions?
A1: The primary hazard is its potential for rapid, exothermic decomposition, which can lead to a runaway reaction and explosion. The diazo group makes the tetrazole ring highly unstable, and it is sensitive to heat, shock, and friction.
Q2: What is the recommended temperature range for synthesizing and handling this compound?
A2: It is crucial to maintain a low temperature, typically below 5°C, throughout the synthesis and handling of diazonium salts.[1][2] Any deviation from this can significantly increase the risk of decomposition.
Q3: What are the initial signs of a potential temperature excursion?
A3: Be vigilant for a sudden, unexpected rise in temperature, even by a few degrees. Other indicators can include a rapid color change (e.g., from a pale yellow to a dark brown or black), vigorous gas evolution, or the formation of unusual precipitates.
Q4: What immediate actions should be taken in case of a temperature excursion?
A4: In the event of a temperature excursion, immediate and decisive action is required. Follow the emergency procedures outlined in the troubleshooting guide, which may include enhancing cooling, adding a quenching agent, and preparing for emergency shutdown.
Q5: How do impurities affect the stability of this compound?
A5: Impurities, particularly transition metals like copper and tin, can catalyze the decomposition of diazonium compounds and lower their onset temperature of decomposition.[3] It is essential to use pure reagents and clean glassware to minimize these risks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sudden Temperature Spike | Inadequate cooling, too rapid addition of reagents, exothermic side reaction. | 1. Immediately stop the addition of all reagents.2. Increase the efficiency of the cooling bath (e.g., add more dry ice or liquid nitrogen).3. If the temperature continues to rise, prepare to execute the emergency shutdown procedure. |
| Unexpected Color Change (e.g., to dark brown/black) | Onset of decomposition, formation of byproducts. | 1. Monitor the temperature very closely.2. If accompanied by a temperature rise, treat as a temperature excursion.3. If the temperature is stable, take a small, quenched sample for analysis to identify the cause. |
| Excessive Gas Evolution | Decomposition of the diazonium salt, leading to the release of nitrogen gas. | 1. Ensure adequate ventilation in a fume hood.2. Monitor for pressure buildup in the reaction vessel.3. If the rate of gas evolution is rapid and accompanied by a temperature increase, it is a strong indicator of a runaway reaction. |
| Cooling System Failure | Power outage, cryogen depletion, equipment malfunction. | 1. Immediately cease all reagent addition.2. Have a backup cooling plan in place (e.g., a pre-chilled bath of a different cryogen).3. If cooling cannot be restored promptly, consider quenching the reaction. |
Thermal Properties of Related Tetrazole Compounds
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (J/g) | Notes |
| 5-Aminotetrazole | ~200 | - | - | A common precursor to diazo tetrazoles.[4] |
| 5-Azido-1H-tetrazole | - | - | - | A highly energetic material; its thermal behavior was investigated using DSC.[4] |
| Various Phenyl Diazoacetates | 75 - 160 | - | Avg. -102 kJ/mol | The stability is influenced by electronic effects of substituents.[5][6] |
| Aniline Diazonium Salt | As low as 27.21 | - | - | Demonstrates the high instability of diazonium salts even at low temperatures.[7] |
Note: This data is for comparative purposes only. This compound is expected to be highly sensitive.
Experimental Protocol: General Guidelines for Synthesis of 5-Substituted Tetrazoles with Temperature Control
The following is a generalized protocol for the synthesis of 5-substituted tetrazoles, adapted for the presumed high sensitivity of this compound. This is a guideline and must be adapted and rigorously risk-assessed for the specific laboratory setup and scale of the reaction.
Materials:
-
Amine precursor
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Sodium nitrite (NaNO₂)
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Strong mineral acid (e.g., HCl)
-
Azide source (e.g., sodium azide)
-
Solvent (e.g., water, NMP)
-
Cooling bath materials (e.g., ice-salt, dry ice/acetone, or a cryocooler)
-
Quenching agent (e.g., a solution of hypophosphorous acid)
Procedure:
-
Reactor Setup:
-
Set up the reaction in a fume hood with a blast shield.
-
Use a jacketed reactor connected to a reliable cooling system.
-
Place a secondary container around the reactor to contain any spills.
-
Ensure a calibrated temperature probe is placed directly in the reaction mixture.
-
-
Initial Cooling:
-
Cool the reactor to 0-5°C.
-
-
Diazotization:
-
Cycloaddition:
-
In a separate, cooled vessel, prepare a solution of the azide source.
-
Slowly add the cold diazonium salt solution to the azide solution, maintaining the temperature below 5°C.
-
-
Monitoring:
-
Continuously monitor the reaction temperature. An automated alarm system for temperature deviations is highly recommended.
-
-
Work-up:
-
Once the reaction is complete, quench any unreacted diazonium salt by the slow addition of a suitable quenching agent while maintaining a low temperature.
-
Proceed with extraction and purification, keeping the temperature as low as feasible.
-
Visualizing Workflows and Logical Relationships
Safe Handling Workflow for Thermally Sensitive Reagents
This diagram outlines the critical steps for safely handling thermally sensitive reagents like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Diazo-1H-tetrazole
Welcome to the Technical Support Center for the synthesis of 5-Diazo-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst deactivation during this sensitive synthesis process.
Disclaimer: The synthesis of this compound involves highly energetic and potentially explosive compounds.[1] All experimental work should be conducted by trained personnel in a controlled laboratory setting with appropriate safety precautions. The information provided here on catalyst deactivation is based on established principles of diazotization chemistry, as specific literature on this topic for this particular synthesis is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The synthesis of this compound is achieved through the diazotization of 5-aminotetrazole.[2] This reaction is typically carried out in a strong aqueous acid, such as hydrochloric or sulfuric acid, with a diazotizing agent like sodium nitrite. The reaction is highly exothermic and requires strict temperature control, generally between 0 and 5°C, to prevent the decomposition of the unstable diazonium salt.[3][4][5]
Q2: What type of catalyst is used in this synthesis?
The diazotization of aromatic and heterocyclic amines is a classic acid-catalyzed reaction.[6][7] The strong mineral acid used in the reaction medium acts as the catalyst by facilitating the formation of the active diazotizing agent, the nitrosonium ion (NO+), from sodium nitrite.[3][8][9] In some cases, solid acid catalysts or Lewis acids might be employed to promote the reaction, although this is less common for this specific transformation.[10][11]
Q3: What are the primary signs of catalyst (acid) deactivation or reaction inhibition?
Signs of catalyst deactivation or a stalled reaction can include:
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Incomplete conversion of 5-aminotetrazole: This can be observed through analytical monitoring (e.g., TLC, HPLC) of the reaction mixture.
-
Formation of byproducts: The appearance of unexpected side products, which may be colored, can indicate decomposition of the diazonium salt or other undesired reactions.[12]
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Gas evolution: While nitrogen gas is an expected byproduct of diazonium salt decomposition, excessive or uncontrolled gas evolution can signal a loss of reaction control, potentially due to localized pH changes or temperature fluctuations.[13]
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Changes in reaction mixture appearance: The formation of precipitates or a significant color change that deviates from a typical successful reaction can be indicative of issues.
Q4: Can the catalyst be regenerated?
For liquid acid catalysts like HCl or H₂SO₄, "regeneration" in the traditional sense is not applicable as they are consumed in stoichiometric amounts relative to the base and are part of the reaction workup. If a solid acid catalyst were to be used, regeneration would depend on the nature of the deactivation. For deactivation by coke or organic residue deposition, controlled oxidation or washing with appropriate solvents might be effective.[14][15] For poisoning by strongly adsorbed species, a chemical treatment to remove the poison would be necessary.[16][17]
Troubleshooting Guide: Catalyst Deactivation and Reaction Issues
This guide addresses potential issues related to catalyst performance during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient Acidity (Catalyst Concentration): The concentration of the strong acid may be too low to efficiently generate the nitrosonium ion and maintain a low pH. | - Ensure the use of a concentrated strong acid as the reaction medium.- The molar ratio of acid to 5-aminotetrazole should be carefully controlled as per the established protocol. |
| Localized pH Increase: The addition of the sodium nitrite solution can cause localized increases in pH, which can inhibit the formation of the nitrosonium ion and lead to side reactions. | - Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing.- Maintain vigorous stirring throughout the addition. | |
| Low Reaction Temperature: While low temperatures are crucial for stability, excessively low temperatures might slow down the reaction rate significantly. | - Maintain the temperature within the optimal range (typically 0-5°C), ensuring it does not drop too low. | |
| Rapid Decomposition of Product (Gas Evolution) | Temperature Excursion: The diazotization reaction is highly exothermic. A loss of cooling can lead to a rapid increase in temperature and violent decomposition of the diazonium salt.[1] | - Ensure robust cooling and continuous temperature monitoring.- Add the sodium nitrite solution dropwise to control the rate of heat generation. |
| Presence of Impurities: Certain metal ions or other impurities can catalyze the decomposition of diazonium salts. | - Use high-purity reagents and solvents. | |
| Incorrect pH: A pH that is too high can lead to the formation of unstable diazoates, which can decompose. | - Maintain a strongly acidic environment throughout the reaction. | |
| Formation of Side Products/Tarry Materials | Side Reactions of the Diazonium Salt: The highly reactive diazonium salt can undergo various side reactions, such as coupling with unreacted 5-aminotetrazole or decomposition products, leading to colored impurities. | - Ensure a stoichiometric or slight excess of the diazotizing agent to drive the reaction to completion.- Maintain a low temperature to minimize decomposition and subsequent side reactions. |
| Reaction with Solvent: If a solvent other than water is used, it may react with the highly electrophilic diazonium salt. | - Use water as the solvent unless a specific protocol dictates otherwise. | |
| Catalyst Poisoning (Hypothetical for Solid Acid Catalysts) | Adsorption of Byproducts: Polymeric or tarry byproducts from decomposition reactions can block the active sites of a solid acid catalyst.[18] | - Filter the reaction mixture to remove any solid byproducts.- Consider a pre-treatment of the starting material to remove any impurities. |
| Neutralization of Acidic Sites: The basic nature of 5-aminotetrazole or any basic impurities can neutralize the active sites of a solid acid catalyst. | - Ensure the catalyst is properly activated and that the reaction is conducted in a sufficiently acidic medium to keep the amine protonated. |
Experimental Protocols
Standard Protocol for the Diazotization of 5-Aminotetrazole
This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-aminotetrazole in a suitable amount of concentrated hydrochloric acid (or sulfuric acid) cooled to 0°C in an ice-salt bath.
-
Preparation of the Diazotizing Agent Solution: Prepare a solution of sodium nitrite in cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred 5-aminotetrazole salt solution, ensuring the temperature is maintained between 0 and 5°C. The rate of addition should be controlled to prevent excessive gas evolution or a rise in temperature.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material using an appropriate analytical technique (e.g., starch-iodide paper to test for excess nitrous acid, or TLC/HPLC analysis of the reaction mixture).[19]
-
Use of the Product: The resulting solution of this compound is typically used immediately in the next synthetic step without isolation due to its instability.[1][5]
Visualizations
Caption: Reaction pathway for the acid-catalyzed diazotization of 5-aminotetrazole.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Caption: Hypothesized deactivation mechanisms for a solid acid catalyst.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Diazotization Reaction Mechanism [unacademy.com]
- 5. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - 5-ATZ(5-Aminotetrazole), the nitrotetrazolate ion and friends - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Regeneration of surface acid sites via mild oxidation on dehydration catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Removal of byproducts from "5-Diazo-1H-tetrazole" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Diazo-1H-tetrazole" reactions. The information is designed to help identify and remove common byproducts, ensuring the purity and safety of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in a "this compound" synthesis?
A1: The most prevalent byproducts in the synthesis of this compound arise from three main sources:
-
Unreacted Starting Material: Incomplete diazotization can leave residual 5-aminotetrazole in the reaction mixture.
-
Azo Coupling Products: The highly reactive 5-diazoniotetrazole cation can react with other nucleophilic species in the reaction, most notably unreacted 5-aminotetrazole, to form colored azo compounds. These are a common source of colored impurities.
-
Decomposition Products: 5-Diazoniotetrazole is an energetic and unstable compound. Decomposition, especially if the temperature is not strictly controlled, can lead to the formation of various degradation products and the evolution of nitrogen gas.
Q2: My reaction mixture has turned a deep yellow/orange/brown color. What is the likely cause?
A2: The development of a deep color is most likely due to the formation of azo coupling byproducts. The diazonium salt can couple with activated aromatic or heterocyclic compounds, including the starting material 5-aminotetrazole, to form intensely colored azo dyes. This is a common side reaction in diazotization processes.
Q3: Is it safe to isolate solid this compound?
A3: Extreme caution is advised. Solid diazonium salts, particularly those with a high nitrogen content like this compound, are often highly unstable and can be explosive in the solid state. They are sensitive to shock, friction, and heat. It is strongly recommended to use the this compound solution in situ for subsequent reactions whenever possible and to avoid isolating it as a solid.
Q4: How can I tell if my this compound is pure?
A4: A combination of analytical techniques can be used to assess purity:
-
Visual Inspection: A pale yellow solution is generally indicative of a cleaner reaction. The presence of intense colors suggests significant azo dye impurities.
-
NMR Spectroscopy: 1H and 13C NMR can be used to detect the presence of unreacted 5-aminotetrazole and potentially some organic byproducts. However, the instability of the diazonium salt can make obtaining clean spectra challenging.
-
FTIR Spectroscopy: The diazonium group has a characteristic strong absorption band around 2100-2300 cm-1. The absence or weakness of the N-H stretching bands from the starting 5-aminotetrazole (around 3300-3400 cm-1) can indicate a complete reaction.
-
HPLC: High-performance liquid chromatography can be a powerful tool for separating and quantifying the desired product and various impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted 5-Aminotetrazole
| Symptom | Possible Cause | Suggested Solution |
| Signals corresponding to 5-aminotetrazole are observed in the 1H or 13C NMR spectrum of the crude product. | Insufficient amount of diazotizing agent (e.g., sodium nitrite). | Ensure an equimolar or slight excess of the diazotizing agent is used. The exact stoichiometry should be carefully optimized. |
| Inefficient mixing of reactants. | Ensure vigorous and efficient stirring throughout the addition of the diazotizing agent to maintain a homogeneous reaction mixture. | |
| Reaction temperature is too low, slowing down the reaction rate. | While low temperatures are crucial for stability, ensure the temperature is within the optimal range for the specific protocol to allow the reaction to proceed to completion. | |
| Incorrect pH of the reaction medium. | The diazotization of aromatic amines is typically carried out in a strong acidic medium. Ensure the pH is sufficiently low to facilitate the formation of the nitrosonium ion, the active electrophile. |
Issue 2: Formation of Colored Impurities (Azo Coupling Byproducts)
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture or isolated product is intensely colored (yellow, orange, red, or brown). | Excess diazonium salt is present, which can couple with unreacted 5-aminotetrazole. | Add the diazotizing agent slowly and in a controlled manner to the solution of 5-aminotetrazole. This minimizes the concentration of the diazonium salt at any given time, reducing the likelihood of coupling reactions. |
| The reaction temperature is too high, accelerating the rate of coupling reactions. | Maintain a strictly controlled low temperature (typically 0-5 °C) throughout the reaction. | |
| The pH of the reaction mixture is not optimal. | Azo coupling is often pH-dependent. Maintaining a strongly acidic environment can help to suppress the coupling reaction by protonating the amino group of the unreacted 5-aminotetrazole, making it less nucleophilic. | |
| Localized high concentrations of reactants. | Ensure efficient stirring to quickly disperse the added diazotizing agent. |
Issue 3: Product Decomposition
| Symptom | Possible Cause | Suggested Solution |
| Vigorous gas evolution (N2) is observed, and the yield of the desired product is low. | The reaction temperature is too high. | Maintain a strict low-temperature profile (0-5 °C) during the entire synthesis and handling of the diazonium salt. Use an ice-salt bath for better temperature control. |
| Presence of catalytic impurities (e.g., certain metal ions). | Use high-purity reagents and solvents. Ensure glassware is thoroughly cleaned. | |
| Exposure to light. | Protect the reaction mixture from light, as some diazonium salts are light-sensitive. | |
| The diazonium salt solution is stored for too long. | Prepare and use the this compound solution immediately. Avoid storing it for extended periods, even at low temperatures. |
Experimental Protocols
General Protocol for the Synthesis of this compound (for in situ use)
Disclaimer: This is a general guideline and should be adapted and optimized for specific experimental setups and scales. All work with diazonium salts should be conducted behind a blast shield in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
5-Aminotetrazole
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl) or other suitable strong acid
-
Distilled water
-
Ice
Procedure:
-
Dissolve 5-aminotetrazole in a suitable amount of dilute hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 5-aminotetrazole solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
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The resulting pale yellow solution of this compound is now ready for immediate use in the subsequent reaction step. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT.
Protocol for the Removal of Azo Dye Impurities by Solvent Washing/Extraction
Note: This procedure should be performed quickly and at low temperatures to minimize decomposition of the desired product.
-
If the subsequent reaction is performed in an organic solvent, the crude reaction mixture containing the this compound can be carefully transferred to a pre-chilled separatory funnel.
-
Wash the organic layer with cold, dilute aqueous acid. Azo dye impurities, which are often more polar or can be protonated, may preferentially partition into the aqueous layer.
-
Quickly separate the organic layer containing the purified this compound.
-
Use the purified solution immediately.
Data Presentation
The following table summarizes hypothetical data on the purity of a this compound solution before and after a purification step. Actual data will vary depending on the specific reaction conditions and purification method.
| Sample | Analytical Method | Purity of this compound (%) | Key Impurities Detected |
| Crude Reaction Mixture | HPLC | 85 | 5-Aminotetrazole (10%), Azo Dye (5%) |
| After Acidic Wash | HPLC | 95 | 5-Aminotetrazole (3%), Azo Dye (2%) |
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: Troubleshooting logic for byproduct removal in this compound reactions.
Technical Support Center: 5-Diazo-1H-tetrazole Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Diazo-1H-tetrazole (5-DT) in solution. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
Temperature: This is the most critical factor. 5-DT is thermally labile, and its decomposition rate increases significantly with temperature. It is crucial to maintain low temperatures, typically between 0-5 °C, during preparation and storage.[1][2][3]
-
pH: The pH of the solution can affect the stability of the diazonium group. While specific data for 5-DT is limited, diazonium salts are generally more stable in acidic conditions.[4]
-
Solvent: The choice of solvent can impact stability. While aqueous solutions are common for the synthesis of 5-DT, the presence of nucleophiles in the solvent can lead to degradation.
-
Light Exposure: Photochemical decomposition can occur, and it is advisable to protect solutions from light.
-
Presence of Impurities: Transition metal impurities can catalyze the decomposition of diazonium salts and should be avoided.[5]
Q2: What is the expected appearance of a freshly prepared this compound solution, and what do color changes indicate?
A2: A freshly prepared solution of this compound is typically colorless to pale yellow.[6] A change in color, particularly darkening or the development of a brownish hue, is a strong indicator of decomposition. This is often accompanied by the evolution of nitrogen gas.
Q3: Are there any recommended stabilizers for this compound solutions?
A3: While specific stabilizers for 5-DT are not well-documented in publicly available literature, general strategies for stabilizing diazonium salts can be applied:
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Acidification: Maintaining a low pH by using a non-nucleophilic acid can help stabilize the diazonium salt.
-
Complexation: The formation of double salts, for example with zinc chloride, can significantly stabilize isolated diazonium salts.[5] While this is more common for solid-state stabilization, the principle of reducing the reactivity of the diazonium group through complexation may have some applicability in solution.
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Use of Non-nucleophilic Counter-ions: The choice of the acid used in the diazotization step determines the counter-ion. Larger, non-nucleophilic counter-ions like tetrafluoroborate are known to form more stable diazonium salts compared to chloride ions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid color change and gas evolution upon preparation. | 1. High Temperature: The reaction temperature exceeded the optimal range (0-5 °C).[1][3] 2. Excess Nitrous Acid: An excess of the diazotizing agent can lead to side reactions and instability.[1] 3. Contamination: Presence of metal impurities that catalyze decomposition.[5] | 1. Ensure rigorous temperature control using an ice-salt bath. 2. Use a stoichiometric amount of sodium nitrite and test for excess nitrous acid with starch-iodide paper.[1] 3. Use high-purity reagents and acid-washed glassware. |
| Precipitate formation in the solution during storage. | 1. Decomposition Products: Insoluble decomposition products may be forming. 2. Low Solubility: The 5-DT salt may have limited solubility in the chosen solvent at low temperatures. | 1. Filter the solution cold, but be aware that this indicates significant degradation. Prepare fresh solution for critical applications. 2. Consider using a different solvent system or a co-solvent, ensuring it is non-nucleophilic. |
| Inconsistent results in subsequent reactions using the 5-DT solution. | 1. Degradation over Time: The concentration of active 5-DT is decreasing due to decomposition during storage. 2. Incomplete Diazotization: The initial preparation of the 5-DT solution was not complete. | 1. Use the 5-DT solution immediately after preparation. If storage is necessary, keep it at 0-5 °C and in the dark, and use it within a short timeframe. 2. Optimize the diazotization reaction conditions, ensuring proper stoichiometry and reaction time. |
| Safety concerns (e.g., unexpected pressure build-up). | Gas Evolution from Decomposition: The decomposition of 5-DT releases nitrogen gas, which can build up pressure in a sealed container.[1] | Never store 5-DT solutions in a tightly sealed container. Use a vessel with a pressure-relief mechanism or a loosely fitted cap. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
This protocol describes the in-situ generation of this compound from 5-aminotetrazole for immediate use.
Materials:
-
5-Aminotetrazole monohydrate
-
Hydrochloric acid (HCl) or another suitable non-nucleophilic acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Dissolve 5-aminotetrazole monohydrate in a dilute solution of hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 5-aminotetrazole solution while maintaining the temperature between 0-5 °C and stirring vigorously.[6][7]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[1]
-
Once the addition is complete and a slight excess of nitrous acid is detected, continue stirring the solution at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.
-
The resulting solution contains this compound and should be used immediately for subsequent reactions.
Protocol 2: Monitoring the Stability of a this compound Solution by UV-Vis Spectroscopy
This protocol provides a method to qualitatively and semi-quantitatively monitor the decomposition of 5-DT in solution.
Materials:
-
Freshly prepared this compound solution
-
The solvent used to prepare the 5-DT solution (for blank)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Set the desired temperature on the spectrophotometer's cuvette holder.
-
Record a baseline spectrum using the solvent as a blank.
-
Dilute a small aliquot of the freshly prepared 5-DT solution with the cold solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Immediately transfer the diluted solution to a quartz cuvette and place it in the temperature-controlled holder.
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected rate of decomposition).
-
Monitor the decrease in the absorbance maximum corresponding to 5-DT and the potential appearance of new peaks corresponding to decomposition products. The rate of decrease in the primary absorbance peak is indicative of the decomposition rate.
Data Presentation
Due to the limited availability of specific quantitative data for the stability of this compound in various solutions, the following table provides a qualitative and semi-quantitative summary based on general principles for diazonium salts and related tetrazole compounds.
| Condition | Solvent | Temperature (°C) | pH | Observed Stability Trend | Notes |
| Standard | Water | 0 - 5 | Acidic (< 4) | Relatively stable for short-term use | Use immediately after preparation is highly recommended.[8] |
| Elevated Temp. | Water | 25 (Room Temp) | Acidic (< 4) | Rapid decomposition | Significant gas evolution and color change are expected. |
| Neutral pH | Water | 0 - 5 | ~7 | Less stable than in acidic conditions | The diazonium group is more susceptible to nucleophilic attack by water. |
| Basic pH | Water | 0 - 5 | > 7 | Highly unstable | Rapid decomposition is expected due to the presence of hydroxide ions. |
| Organic Solvent | Acetonitrile | 0 - 5 | N/A | Potentially more stable than in water | Acetonitrile is a non-nucleophilic solvent. Stability will still be temperature-dependent. |
| Organic Solvent | Alcohols (e.g., Methanol, Ethanol) | 0 - 5 | N/A | Unstable | Alcohols are nucleophiles and can react with the diazonium group. |
Visualizations
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. maxapress.com [maxapress.com]
- 3. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Work-up Procedures for "5-Diazo-1H-tetrazole" Reactions
Disclaimer: 5-Diazo-1H-tetrazole and its salts are highly energetic and potentially explosive compounds. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions, including but not limited to, the use of personal protective equipment (PPE), blast shields, and adherence to institutional safety protocols. The information provided here is for informational purposes only and should not be considered a substitute for a thorough risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a high-nitrogen energetic material and should be treated as a primary explosive. The main hazards include:
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Thermal Instability: The compound can decompose violently upon heating.[1]
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Shock and Friction Sensitivity: It may be sensitive to impact and friction, leading to detonation.
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Formation of Hydrazoic Acid: Reactions involving azides and acids can generate highly toxic and explosive hydrazoic acid (HN₃).[2]
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products.[3] Given the instability of this compound, it is advisable to quench a small aliquot of the reaction mixture before TLC analysis.
Q3: What are the general principles for working up a reaction containing this compound?
A3: The work-up of reactions involving this compound must prioritize safety. Key principles include:
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Low Temperatures: Maintain low temperatures (typically 0-5 °C) throughout the work-up process to minimize decomposition.
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Quenching: Ensure all unreacted this compound is safely quenched before proceeding with extraction and purification.
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Avoid Isolation: Whenever possible, use the this compound in situ to avoid isolating the hazardous intermediate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Violent gas evolution during acidification. | Rapid decomposition of unreacted this compound or residual azide. | Ensure the reaction mixture is thoroughly quenched before acidification. Add acid slowly at a low temperature (0-5 °C) with vigorous stirring. |
| Low or no product yield after work-up. | Decomposition of the diazonium salt due to elevated temperatures or prolonged reaction times. | Maintain strict temperature control throughout the reaction and work-up. Use the diazonium salt immediately after its formation. |
| Formation of an oily or intractable residue. | Product decomposition or side reactions. | Ensure efficient quenching and consider alternative purification methods such as column chromatography with a suitable eluent system. |
| Difficulty in extracting the product. | The product may be highly polar or water-soluble. | Use a more polar organic solvent for extraction, such as ethyl acetate. Multiple extractions may be necessary. Ensure the aqueous layer is at the correct pH to favor partitioning of the product into the organic phase. |
Experimental Protocols
Protocol 1: General In Situ Generation and Work-up of a this compound Mediated Reaction
This protocol describes the diazotization of 5-aminotetrazole and its subsequent reaction, followed by a general work-up procedure.
1. Diazotization of 5-Aminotetrazole:
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Suspend 5-aminotetrazole in a suitable acidic aqueous medium (e.g., dilute HCl or H₂SO₄) at 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.
2. Reaction with Substrate:
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Add the substrate to the freshly prepared diazonium salt solution at low temperature.
-
Allow the reaction to proceed, monitoring by a suitable method (e.g., TLC of a quenched aliquot).
3. Quenching of Unreacted this compound:
-
Once the reaction is complete, slowly add a quenching agent to the cold reaction mixture. A common method for quenching diazonium salts is the addition of a reducing agent like hypophosphorous acid or by carefully raising the pH with a base such as sodium carbonate.
4. Work-up:
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After confirming the absence of the diazo compound, adjust the pH of the solution as required for product isolation.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
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Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent under reduced pressure at a low temperature.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Data Presentation
| Parameter | Value/Range | Reference |
| Decomposition Temperature | Onset temperatures for diazo compounds can range from 75–160 °C. | [1] |
| Enthalpy of Decomposition (ΔHD) | Average for diazo compounds is approximately -102 kJ mol⁻¹. | [1] |
Visualizations
Experimental Workflow
References
Solvent effects on the reactivity of "5-Diazo-1H-tetrazole"
Disclaimer: 5-Diazo-1H-tetrazole and its salts are highly energetic materials that are extremely sensitive to shock, friction, and heat. Experiments involving this compound should only be conducted by experienced professionals in a controlled laboratory environment with appropriate safety measures, including but not limited to, blast shields, personal protective equipment, and small-scale operations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Handling
Q1: My attempt to synthesize this compound resulted in a violent decomposition. What went wrong?
A1: The diazotization of 5-aminotetrazole to form this compound is an extremely hazardous reaction. The resulting diazonium salt is highly unstable and can decompose explosively, even in dilute solutions at low temperatures.[1] Several factors could have contributed to the decomposition:
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Temperature Control: The reaction must be kept at or below 0°C. Even a slight increase in temperature can lead to rapid decomposition.
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Rate of Addition: The addition of sodium nitrite to the acidic solution of 5-aminotetrazole must be done very slowly to allow for dissipation of the heat generated.
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Concentration: Working with concentrations as low as 1% has been reported to result in explosions.[1] It is crucial to work in dilute conditions.
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Stirring: Inadequate stirring can lead to localized "hot spots" where the concentration of reactants and temperature can increase, initiating decomposition.
Q2: I observe a greenish color in my freshly prepared this compound solution. Is this normal?
A2: Yes, freshly prepared solutions of this compound are often described as having a slight greenish color.[1]
Q3: How can I improve the stability of my this compound solution for subsequent reactions?
A3: The stability of this compound is highly dependent on pH.
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Acidic Conditions: In acidic media, it exists as the highly unstable tetrazole-diazonium salt.[1] For in-situ reactions where the diazonium salt is the desired reactive species, the solution must be used immediately and kept at low temperatures.
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Basic Conditions: In a basic environment, this compound forms the corresponding tetrazoliumdiazotate anion, which can form more stable salts with cations.[1] However, these salts are explosive when isolated in a dry state.[1] For reactions requiring the diazotate form, carefully basifying the solution at low temperatures might increase its temporary stability in solution.
Reactivity & Side Reactions
Q4: I am getting low yields in my subsequent reaction with a nucleophile. What could be the issue?
A4: Low yields are often a result of the instability of the this compound.
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Decomposition: The primary competing reaction is the decomposition of the diazonium salt, which is often faster than the desired reaction with the nucleophile.
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Solvent Effects: The choice of solvent can influence both the stability of the diazonium salt and the rate of the desired reaction.
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Protic Solvents (e.g., water, methanol): These solvents can solvate and stabilize the diazonium salt to some extent through hydrogen bonding. However, water can also act as a nucleophile, leading to the formation of 5-hydroxy-1H-tetrazole as a byproduct, especially at slightly elevated temperatures.
-
Aprotic Polar Solvents (e.g., acetonitrile, DMF): While these solvents may not stabilize the diazonium salt through hydrogen bonding, they can be good media for reactions with other nucleophiles. However, the inherent instability of the diazonium salt remains a major issue. The rate of reaction with the intended nucleophile needs to be sufficiently fast to outcompete decomposition.
-
Q5: What are the likely decomposition products of this compound?
A5: While specific studies on the decomposition of this compound are limited due to its hazardous nature, the decomposition of diazonium salts and tetrazoles generally proceeds with the liberation of nitrogen gas (N₂). The other fragmentation products would be highly reactive intermediates that could lead to a variety of secondary products depending on the solvent and other species present in the reaction mixture.
Quantitative Data Summary
Due to the extreme instability and hazardous nature of this compound, there is a lack of comprehensive quantitative data in the literature regarding its reactivity and stability in various solvents. The information available is largely qualitative. The following table summarizes the expected qualitative effects of different solvent classes on the stability of diazonium salts in general, which can be extrapolated to this compound.
| Solvent Class | Examples | Expected Effect on Stability | Rationale |
| Protic | Water, Methanol, Ethanol | Moderate stabilization | Solvation of the diazonium cation and counter-anion through hydrogen bonding can provide some stabilization. However, water can also act as a reactant. |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Low stabilization | These solvents can solvate the cation but are less effective at solvating the counter-anion, potentially leading to a more reactive "naked" diazonium ion. |
| Aprotic Nonpolar | Toluene, Hexane | Very low stabilization | Poor solvation of the ionic diazonium salt leads to high reactivity and likely rapid decomposition. Diazonium salts have poor solubility in these solvents. |
Detailed Experimental Protocols
Synthesis of this compound (for in-situ use)
WARNING: This procedure should only be performed by experienced chemists with appropriate safety precautions in place.
Materials:
-
5-Aminotetrazole monohydrate
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Prepare a solution of 5-aminotetrazole in dilute hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The concentration should be kept low (e.g., <5% w/v).
-
Cool the flask to 0°C in an ice-salt bath.
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Prepare a solution of sodium nitrite in cold distilled water.
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Slowly, drop-wise, add the sodium nitrite solution to the stirred 5-aminotetrazole solution, ensuring the temperature does not rise above 0-5°C.[1]
-
After the addition is complete, continue stirring the greenish solution at 0°C for a short period (e.g., 15-20 minutes).
-
The resulting cold solution of this compound should be used immediately for subsequent reactions. DO NOT attempt to isolate the product.
Visualizations
Caption: Synthesis workflow for the in-situ preparation of this compound.
Caption: Influence of pH on the stability of this compound.
References
How to avoid the formation of polymeric byproducts with "5-Diazo-1H-tetrazole"
Welcome to the technical support center for 5-Diazo-1H-tetrazole (5-DT). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the formation of polymeric byproducts during their experiments with this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a high-energy, nitrogen-rich heterocyclic compound. Its unique chemical structure, featuring both a diazo group and a tetrazole ring, makes it a valuable reagent in various synthetic applications, including the formation of novel heterocyclic systems and as a precursor for highly reactive intermediates like carbenes.
Q2: What are the primary causes of polymeric byproduct formation with 5-DT?
The formation of polymeric byproducts is primarily linked to the decomposition of the this compound molecule. The main contributing factors are:
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Thermal Stress: Elevated temperatures can cause the diazo group to decompose, leading to the loss of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate, which can initiate polymerization.
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Photochemical Decomposition: Exposure to light, particularly UV radiation, can also induce the decomposition of the diazo group, generating carbenes and initiating polymerization.
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Presence of Impurities: Acidic or metallic impurities can catalyze the decomposition of 5-DT, even at lower temperatures, leading to uncontrolled reactions and the formation of polymeric materials.
Q3: How can I visually identify the presence of polymeric byproducts?
Polymeric byproducts often manifest as insoluble, resinous, or tar-like materials in the reaction mixture. They can also cause the product to appear discolored, often with a brownish or black hue. If you observe the formation of such materials, it is a strong indication that unwanted polymerization has occurred.
Q4: Is it possible to remove polymeric byproducts after they have formed?
While purification methods like column chromatography can sometimes be used to separate the desired product from soluble oligomers, the removal of highly cross-linked, insoluble polymers is often difficult. It is far more effective to prevent their formation in the first place.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions to prevent the formation of polymeric byproducts.
| Problem | Potential Cause | Recommended Solution |
| Formation of an insoluble, tar-like substance during reaction. | Thermal Decomposition: The reaction temperature is too high, causing the 5-DT to decompose and polymerize. | Maintain strict temperature control. Use a cryostat or an ice bath to keep the reaction temperature below 0°C. Monitor the internal reaction temperature closely. |
| Product discoloration (yellowing or browning) upon storage. | Photochemical Decomposition: The compound is sensitive to light, which can initiate slow decomposition and polymerization over time. | Store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store in a cool, dark place. |
| Inconsistent reaction outcomes and byproduct formation. | Acidic Impurities: Traces of acid in solvents or on glassware can catalyze the decomposition of the diazo group. | Use freshly distilled, anhydrous, and neutral solvents. Ensure all glassware is thoroughly cleaned, dried, and, if necessary, rinsed with a weak base solution and then with a neutral solvent before use. |
| Rapid gas evolution and uncontrolled reaction (runaway reaction). | Concentration Effects & Inadequate Heat Dissipation: Running the reaction at a high concentration can lead to a rapid, exothermic decomposition that is difficult to control. | Perform the reaction at a lower concentration. Use a solvent with good heat transfer properties. Ensure efficient stirring to dissipate heat evenly. For larger-scale reactions, consider using a flow chemistry setup. |
| Formation of byproducts even under controlled temperature and light conditions. | Incompatible Materials: Certain materials may catalyze the decomposition of 5-DT. | Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[1]. Use glass or Teflon-lined reactors and equipment. |
Quantitative Data Summary
| Parameter | Condition | Observation/Recommendation | Reference (Analogous Compounds) |
| Thermal Stability | Onset of Decomposition | Estimated to be in the range of 60-100°C for diazo compounds. | [2] |
| Recommended Max. Temp. | Reactions should be conducted at or below 0°C to minimize thermal decomposition. | Inferred from general diazo chemistry | |
| pH Stability | Acidic Conditions (pH < 5) | Prone to rapid decomposition and potential polymerization. | Inferred from diazo chemistry |
| Neutral Conditions (pH 6-8) | Relatively more stable, but decomposition can still occur. | Inferred from diazo chemistry | |
| Basic Conditions (pH > 9) | Generally more stable against diazonium decomposition, but other side reactions may occur. | Inferred from diazo chemistry | |
| Photostability | UV-Vis Absorption | Diazo compounds typically absorb in the UV-Vis region, making them susceptible to photodecomposition. | [3][4] |
| Recommended Handling | All manipulations should be carried out in the absence of direct light (e.g., in a fume hood with the sash down and lights off, or using amber glassware). | General laboratory practice for light-sensitive compounds |
Experimental Protocol: Handling this compound to Minimize Polymer Formation
This protocol outlines the recommended procedure for handling this compound in a typical synthetic application.
1. Preparation of Glassware and Reagents:
- All glassware must be thoroughly cleaned, oven-dried, and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Solvents should be anhydrous and freshly distilled from an appropriate drying agent. Ensure the solvent is neutral by testing with pH paper or a calibrated pH meter.
- All other reagents should be of high purity.
2. Reaction Setup:
- Set up the reaction in a well-ventilated fume hood.
- Use a reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inert gas inlet.
- Immerse the reaction vessel in a cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired temperature (typically -10°C to 0°C).
- Protect the entire setup from light by wrapping it in aluminum foil.
3. Reaction Procedure:
- Dissolve the substrate in the cooled, neutral solvent under an inert atmosphere.
- Add this compound slowly and portion-wise to the reaction mixture while maintaining the low temperature and efficient stirring.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
- Do not allow the reaction temperature to rise above the set point.
4. Work-up and Purification:
- Once the reaction is complete, quench any remaining 5-DT by adding a suitable reagent (e.g., a weak acid, but be cautious of vigorous gas evolution).
- Perform the work-up at low temperatures.
- If purification by chromatography is necessary, use a pre-cooled column and elute with cooled solvents.
5. Storage of this compound:
- Store 5-DT in a tightly sealed container, protected from light, at a low temperature (e.g., in a refrigerator or freezer designated for chemicals).
Visualizations
Caption: Decomposition pathway of this compound leading to polymeric byproducts.
References
Technical Support Center: Optimizing Catalyst Loading for 5-Diazo-1H-tetrazole Cycloadditions
Disclaimer: Direct experimental data on the catalyzed cycloaddition reactions of 5-diazo-1H-tetrazole is limited in publicly available literature. This guide is therefore based on established principles of 1,3-dipolar cycloadditions involving other diazo compounds and the known chemical behavior of tetrazoles. Researchers should treat these recommendations as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in optimizing catalyst loading for this compound cycloadditions?
A1: The primary challenges stem from the inherent reactivity and potential instability of the this compound starting material. Key issues include:
-
Competing Decomposition Pathways: Diazo compounds can undergo catalyst-independent thermal or photochemical decomposition, leading to loss of dinitrogen and formation of reactive carbenes, which can result in a variety of side products. The tetrazole moiety itself can be sensitive to high temperatures.
-
Catalyst Inhibition or Decomposition: The nitrogen-rich tetrazole ring can potentially coordinate to and inhibit the catalyst. Furthermore, impurities or side products could lead to catalyst deactivation.
-
Controlling Selectivity: Achieving high regioselectivity and stereoselectivity in the cycloaddition can be challenging and is highly dependent on the catalyst, substrate, and reaction conditions.
Q2: How does catalyst loading typically affect the yield and selectivity of the cycloaddition?
A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and selectivity.
-
Too Low Catalyst Loading: May result in a sluggish or incomplete reaction, allowing for thermal decomposition of the diazo compound to become a significant competing pathway, thus lowering the yield of the desired cycloadduct.
-
Too High Catalyst Loading: Can lead to catalyst-driven side reactions, such as dimerization of the diazo compound or polymerization of the dipolarophile. It also increases the cost of the reaction and can complicate product purification. In some cases, excessive catalyst does not improve the reaction rate as the catalyst can become saturated.[1]
-
Optimal Catalyst Loading: Balances the rate of the desired cycloaddition against potential side reactions, leading to the highest yield of the desired product in a reasonable timeframe.
Q3: What types of catalysts are typically used for diazo cycloadditions, and which might be suitable for this compound?
A3: Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are commonly employed for cycloadditions of diazo compounds. For this compound, suitable starting points for catalyst screening would include:
-
Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄, Rh₂(esp)₂): These are highly effective for a wide range of diazo transformations and can influence selectivity based on the carboxylate ligand.
-
Copper(I) complexes with ligands such as bisoxazolines (BOX) or pyridines: These are often used for enantioselective cycloadditions. The choice of ligand is crucial for controlling reactivity and selectivity.
-
Other late transition metals (e.g., Pd, Au): These have also been shown to catalyze cycloadditions of diazo compounds and could be explored.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst is inactive or inhibited.2. Reaction temperature is too low.3. This compound is decomposing before reacting.4. Incorrect solvent. | 1. a) Use a fresh batch of catalyst. b) Screen different catalyst precursors or ligands. c) Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).2. a) Gradually increase the reaction temperature in 10°C increments. b) Monitor for diazo decomposition at higher temperatures.3. a) Perform the reaction at a lower temperature for a longer duration. b) Add the diazo compound slowly to the reaction mixture containing the catalyst and dipolarophile.4. Screen a range of solvents with varying polarity (e.g., toluene, THF, DMF). |
| Formation of Multiple Products (Low Selectivity) | 1. Competing reaction pathways (e.g., C-H insertion, dimerization).2. Lack of regiochemical or stereochemical control.3. Thermal decomposition of the starting material or product. | 1. a) Lower the reaction temperature. b) Change the catalyst or ligands to favor the desired pathway. c) Adjust the rate of addition of the diazo compound.2. a) Screen a library of chiral ligands for the metal catalyst. b) Vary the solvent, as it can influence the transition state geometry.3. a) Use milder reaction conditions. b) Ensure the product is isolated promptly after the reaction is complete. |
| Decomposition of this compound | 1. High reaction temperature.2. Presence of acid or other incompatible reagents.3. Photochemical decomposition. | 1. a) Optimize for the lowest effective temperature. b) Consider using a more active catalyst that operates at lower temperatures.2. a) Ensure all reagents and solvents are neutral and dry. b) Use a non-protic solvent.3. a) Protect the reaction from light by wrapping the flask in aluminum foil. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation.2. Insufficient catalyst loading for the scale of the reaction. | 1. a) Add a second portion of the catalyst to the reaction mixture. b) Use a more robust catalyst system.2. a) Increase the initial catalyst loading. b) Ensure homogenous mixing, especially with heterogeneous catalysts. |
Data Presentation: Catalyst Loading Optimization (Hypothetical)
The following table illustrates a hypothetical optimization of catalyst loading for the cycloaddition of this compound with a generic dipolarophile.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Cycloadduct (%) | Side Products (%) |
| 1 | Rh₂(OAc)₄ | 0.5 | 25 | 24 | 30 | 25 | 5 |
| 2 | Rh₂(OAc)₄ | 1.0 | 25 | 12 | 85 | 80 | 5 |
| 3 | Rh₂(OAc)₄ | 2.0 | 25 | 8 | 98 | 90 | 8 |
| 4 | Rh₂(OAc)₄ | 5.0 | 25 | 8 | >99 | 88 | 11 |
| 5 | Cu(OTf)₂/BOX | 2.0 | 0 | 24 | 70 | 65 | 5 |
| 6 | Cu(OTf)₂/BOX | 2.0 | 25 | 12 | 95 | 85 | 10 |
Note: This data is illustrative and intended to guide experimental design.
Experimental Protocols
General Protocol for Catalyst Screening in a 1,3-Dipolar Cycloaddition of this compound
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the dipolarophile (1.0 mmol) and the catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add the desired anhydrous solvent (e.g., dichloromethane, toluene, or THF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the mixture at the desired temperature (ranging from 0°C to 80°C, start with room temperature).
-
In a separate flask, dissolve this compound (1.1 mmol) in the same solvent.
-
Add the solution of this compound to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Characterization of Impurities in 5-Diazo-1H-tetrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 5-Diazo-1H-tetrazole.
FAQs and Troubleshooting Guides
Q1: What are the most common impurities I might encounter during the synthesis of this compound from 5-aminotetrazole?
A1: The diazotization of 5-aminotetrazole can lead to several impurities. The most frequently observed are:
-
Unreacted 5-Aminotetrazole: Incomplete reaction is a common source of this starting material impurity.
-
5,5'-Diazoaminotetrazole: This is formed by the coupling of the diazonium salt with unreacted 5-aminotetrazole.[1]
-
5,5'-Azotetrazole: An oxidation byproduct.[1]
-
5,5'-Bistetrazole: A potential side-product from various reaction pathways.[1]
-
5-Hydroxytetrazole: Can be formed as a byproduct during the diazotization process.[1]
-
Decomposition Products: this compound is highly unstable and can decompose, especially at elevated temperatures, leading to various degradation products.[1]
Q2: My final product is off-color (e.g., yellow or brown). What could be the cause?
A2: Discoloration in the final product is often indicative of the presence of colored impurities. 5,5'-Azotetrazole and its decomposition products can be colored. The formation of nitrosoamines as transient intermediates can also impart a greenish or yellowish hue to the reaction mixture. Inadequate control of reaction temperature and pH can promote the formation of these colored byproducts.
Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: To identify an unknown peak, you can employ several strategies:
-
Spiking: Dose your sample with a known standard of a suspected impurity. If the peak area of the unknown peak increases, you have a tentative identification.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can provide the mass-to-charge ratio of the unknown peak, which is crucial for determining its molecular weight and proposing a structure.
-
Fraction Collection and NMR: If the impurity is present in sufficient quantity, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q4: How can I minimize the formation of 5,5'-diazoaminotetrazole?
A4: The formation of 5,5'-diazoaminotetrazole is favored when there is an excess of unreacted 5-aminotetrazole available to couple with the newly formed diazonium salt. To minimize its formation, ensure:
-
Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite).
-
Slow Addition: Add the diazotizing agent slowly to the reaction mixture to ensure it reacts promptly and does not accumulate.
-
Efficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Q5: What are the optimal storage conditions for this compound to prevent decomposition?
A5: this compound is notoriously unstable.[1] It should be used immediately after synthesis whenever possible. If short-term storage is necessary, it should be kept as a dilute solution at low temperatures (0-5 °C) and protected from light. Avoid isolating the pure solid, as it is highly explosive.[1]
Data Presentation
Table 1: Common Impurities and their Molecular Weights
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Aminotetrazole | CH₃N₅ | 85.07 |
| 5,5'-Diazoaminotetrazole | C₂H₃N₁₁ | 193.13 |
| 5,5'-Azotetrazole | C₂N₁₀ | 168.10 |
| 5,5'-Bistetrazole | C₂H₂N₈ | 138.10 |
| 5-Hydroxytetrazole | CH₂N₄O | 86.05 |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Tetrazole Ring Proton | Other Protons |
| 5-Aminotetrazole | ~7.5 (br s, 1H, NH) | ~6.5 (br s, 2H, NH₂) |
| 5,5'-Bistetrazole | ~8.0-8.5 (br s, 2H, NH) | - |
| 5-Hydroxytetrazole | ~12.0 (br s, 1H, OH), ~7.0 (br s, 1H, NH) | - |
Note: Chemical shifts are approximate and can vary depending on concentration, temperature, and pH.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method provides a general guideline for the separation of this compound and its potential impurities. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture with the initial mobile phase.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC Conditions: Use the HPLC conditions described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: For reaction monitoring, carefully take an aliquot of the reaction mixture and dilute it with a deuterated solvent (e.g., DMSO-d₆). For isolated impurities, dissolve a few milligrams in a suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in complex structure elucidation.
-
Visualizations
Caption: Experimental workflow for impurity characterization.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Diazo-1H-tetrazole and Tosyl Azide for Diazo Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity, safety, and practical applications of two diazo transfer reagents: the well-established tosyl azide and the less-characterized 5-Diazo-1H-tetrazole. While tosyl azide is a widely used reagent with extensive supporting literature, this compound remains a compound of significant interest due to its high nitrogen content, though its reactivity and stability are not well-documented in publicly available literature, suggesting extreme caution is warranted. This guide aims to provide a clear comparison based on available data for tosyl azide and inferred properties of this compound, emphasizing the need for rigorous safety protocols when considering the use of such energetic compounds.
Section 1: Reagent Overview and Properties
Diazo transfer reactions are fundamental transformations in organic synthesis, enabling the introduction of a diazo group, which serves as a versatile functional handle for various subsequent reactions. The choice of the diazo transfer reagent is critical and depends on factors such as substrate scope, reaction efficiency, and safety considerations.
Tosyl Azide (p-Toluenesulfonyl Azide) is a widely used, commercially available crystalline solid. It is a powerful tool for the synthesis of diazo compounds from active methylene compounds, β-ketoesters, and other suitable precursors.[1][2] Its reactivity and application have been extensively studied and documented.
This compound , on the other hand, is a high-nitrogen content molecule. Information regarding its use as a diazo transfer reagent is scarce in the literature. Its synthesis involves the diazotization of 5-aminotetrazole, a known energetic material precursor. The combination of a diazo group and a tetrazole ring suggests that this compound is likely to be highly energetic and potentially explosive.
Table 1: General Properties of this compound and Tosyl Azide
| Property | This compound | Tosyl Azide (p-Toluenesulfonyl Azide) |
| CAS Number | 2260-28-8 | 941-55-9 |
| Molecular Formula | CHN₆ | C₇H₇N₃O₂S |
| Molecular Weight | 96.07 g/mol | 197.21 g/mol |
| Physical State | Likely a solid, but handling as a pure substance is strongly discouraged due to potential explosive nature. | Colorless to pale yellow crystalline solid. |
| Nitrogen Content | ~87.5% | ~21.3% |
| Primary Use | Primarily of interest in energetic materials research. Its utility as a standard diazo transfer reagent is not established. | A common reagent for diazo transfer reactions in organic synthesis. |
| Availability | Not commercially available as a standard laboratory chemical. Requires in-situ generation or specialized synthesis. | Commercially available from various chemical suppliers. |
Section 2: Reactivity in Diazo Transfer Reactions
Tosyl Azide
Tosyl azide is a highly effective reagent for the transfer of a diazo group to a wide range of activated methylene compounds. The reaction is typically carried out in the presence of a base.
General Reaction Scheme:
-
Substrate Scope: Tosyl azide reacts efficiently with 1,3-dicarbonyl compounds, β-ketoesters, β-diketones, and other substrates with sufficiently acidic C-H bonds.
-
Reaction Conditions: The reaction is often performed in organic solvents like acetonitrile or dichloromethane at room temperature or with mild heating. Common bases include triethylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and potassium carbonate.
-
Byproducts: A significant byproduct of the reaction is p-toluenesulfonamide (TsNH₂), which can sometimes complicate product purification.
This compound
Due to the lack of experimental data in the peer-reviewed literature, the reactivity of this compound as a diazo transfer reagent can only be inferred. The high nitrogen content and the presence of the tetrazole ring, a known electron-withdrawing group, might influence its reactivity. It is plausible that it could act as a diazo transfer agent, but its efficiency, substrate scope, and reaction conditions are unknown. The primary concern with this compound is its extreme potential for explosive decomposition, which would likely outweigh its utility as a standard laboratory reagent.
Section 3: Experimental Data and Protocols
Tosyl Azide: Representative Experimental Protocol
The following is a general procedure for the diazo transfer reaction using tosyl azide with a β-ketoester.
Synthesis of Ethyl 2-diazo-3-oxobutanoate
To a solution of ethyl acetoacetate (1.0 eq) in acetonitrile (0.2 M) is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and a solution of tosyl azide (1.1 eq) in acetonitrile is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed with an aqueous solution of sodium hydroxide to remove the p-toluenesulfonamide byproduct. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.
Table 2: Representative Yields for Diazo Transfer with Tosyl Azide
| Substrate | Product | Base | Solvent | Yield (%) |
| Ethyl acetoacetate | Ethyl 2-diazo-3-oxobutanoate | Triethylamine | Acetonitrile | 85-95 |
| Diethyl malonate | Diethyl diazomalonate | DBU | Dichloromethane | 80-90 |
| Acetylacetone | 3-Diazo-2,4-pentanedione | K₂CO₃ | Acetonitrile | 75-85 |
| Cyclohexane-1,3-dione | 2-Diazocyclohexane-1,3-dione | Triethylamine | Acetonitrile | ~90[1] |
Yields are approximate and can vary based on specific reaction conditions and scale.
This compound: Lack of Experimental Protocols
There are no established and verified experimental protocols for the use of this compound as a diazo transfer reagent in the standard chemical literature. Its synthesis from 5-aminotetrazole via diazotization is documented in the context of energetic materials research and should only be attempted by highly trained professionals in specialized laboratories equipped to handle explosive compounds.
Section 4: Safety Profile
This section is of critical importance.
Tosyl Azide
While widely used, tosyl azide is not without hazards.
-
Thermal Stability: It is a thermally unstable compound and can decompose exothermically. It is sensitive to heat and shock.
-
Explosive Potential: Although less sensitive than many other azides, tosyl azide is considered an explosive material and should be handled with care. It is recommended to avoid heating the solid and to use it in solution whenever possible.
-
Handling Precautions: Always use a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid grinding the solid or subjecting it to friction or impact.
This compound
The safety concerns for this compound are significantly higher than for tosyl azide.
-
Extreme Explosive Hazard: The combination of a high-nitrogen tetrazole ring and a diazo group makes this compound exceptionally energetic and likely to be a primary explosive. It is expected to be extremely sensitive to heat, shock, friction, and static discharge.
-
Toxicity: The toxicity of this compound is unknown, but it should be handled as a highly toxic substance.
-
Handling Precautions: The synthesis and handling of this compound should only be conducted by experts in energetic materials in a laboratory specifically designed and equipped for handling explosive compounds. Standard academic or industrial research laboratories are not suitable for working with this substance.
Section 5: Visualization of Concepts
Logical Relationship: Reagent Selection for Diazo Transfer
Caption: Factors influencing the choice of a diazo transfer reagent.
Experimental Workflow: Diazo Transfer using Tosyl Azide
Caption: A typical experimental workflow for a diazo transfer reaction.
Conclusion
Tosyl azide remains the reagent of choice for most standard laboratory-scale diazo transfer reactions due to its well-understood reactivity, broad substrate scope, and manageable (though not negligible) safety risks.
In stark contrast, this compound should be considered an extremely hazardous and potentially explosive compound. There is a critical lack of published experimental data regarding its reactivity and utility as a diazo transfer reagent. Its high nitrogen content and structural motifs strongly suggest it is a primary explosive. Therefore, its use should be strictly limited to specialized energetic materials research facilities with the appropriate infrastructure and highly trained personnel. For researchers in drug development and general organic synthesis, the significant and largely unquantified risks associated with this compound far outweigh any potential benefits over well-established and safer alternatives like tosyl azide. Extreme caution is advised, and the use of this compound is strongly discouraged outside of a specialized, controlled environment.
References
A Comparative Guide to Diazo Transfer Reagents: Profiling 5-Diazo-1H-tetrazole Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate diazo transfer reagent is a critical decision that balances reactivity, safety, and substrate scope. This guide provides a comparative analysis of 5-Diazo-1H-tetrazole against commonly used diazo transfer reagents, namely p-acetamidobenzenesulfonyl azide (p-ABSA), trifluoromethanesulfonyl azide (triflyl azide), and methanesulfonyl azide (mesyl azide). While comprehensive experimental data on this compound as a diazo transfer reagent is limited in publicly available literature, this guide synthesizes available information on its potential characteristics and offers a robust comparison with well-documented alternatives.
Introduction to Diazo Transfer Reactions
Diazo transfer reactions are indispensable tools in organic synthesis for the introduction of a diazo functional group, which serves as a versatile precursor for the formation of carbenes and subsequent carbon-carbon and carbon-heteroatom bond formations. The general mechanism involves the reaction of a substrate with an active methylene group with a diazo transfer reagent in the presence of a base.
Reagent Profiles
This compound
Information regarding the specific application of this compound as a diazo transfer reagent is not widely available in peer-reviewed literature. However, based on the known properties of tetrazoles and diazo compounds, a speculative profile can be constructed. Tetrazole derivatives are known for their high nitrogen content and, in some cases, their explosive nature.[1][2][3] The combination of a diazo group and a tetrazole ring suggests that this compound is likely to be a high-energy molecule requiring careful handling. Its potential as a diazo transfer reagent would stem from the electrophilicity of the diazo group, but its stability and safety are significant concerns that require experimental validation.
p-Acetamidobenzenesulfonyl Azide (p-ABSA)
p-ABSA is a crystalline solid that is considered a relatively safe and versatile diazo transfer reagent.[4] It is often preferred for its ease of handling compared to other sulfonyl azides.[5] p-ABSA is effective for diazo transfer to a variety of activated methylene compounds.[4][6]
Trifluoromethanesulfonyl Azide (Triflyl Azide, TfN₃)
Triflyl azide is a powerful and highly reactive diazo transfer reagent, capable of reacting with a broad range of substrates, including primary amines.[7][8] Its high reactivity is attributed to the strong electron-withdrawing triflyl group.[8] However, triflyl azide is known to be explosive and is often generated in situ for safety reasons.[9][10][11]
Methanesulfonyl Azide (Mesyl Azide, MsN₃)
Mesyl azide is another commonly used sulfonyl azide for diazo transfer reactions. It is generally considered more reactive than p-ABSA but less so than triflyl azide.[12] Like other sulfonyl azides, it should be handled with care due to its potential for thermal instability.[5] In situ generation of mesyl azide is also a common practice to mitigate safety risks.[12]
Quantitative Comparison of Diazo Transfer Reagents
The following table summarizes the key characteristics of the discussed diazo transfer reagents. Data for this compound is not available and is marked as such.
| Reagent | Physical State | Key Hazards | Substrate Scope | Typical Yields |
| This compound | Data not available | Potentially explosive, high energy | Data not available | Data not available |
| p-ABSA | Crystalline solid[4] | Thermally sensitive[5] | Activated methylene compounds[6] | Good to excellent[6] |
| Triflyl Azide (TfN₃) | Typically generated in situ[10] | Explosive, shock-sensitive[9] | Broad, including primary amines[7][8] | Good to excellent[13] |
| Mesyl Azide (MsN₃) | Typically generated in situ[12] | Thermally sensitive, potentially explosive[5] | Activated methylene compounds[14] | Good[12] |
Experimental Protocols
Detailed experimental protocols are crucial for the safe and successful execution of diazo transfer reactions. The following are representative procedures for the commonly used reagents.
Protocol 1: Diazo Transfer using p-ABSA
This procedure is adapted from a method for the synthesis of α-diazo amides.[15]
-
Reaction Setup: To a solution of the β-keto-amide (1.0 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C under an inert atmosphere, add p-ABSA (1.1 equiv).
-
Base Addition: Slowly add triethylamine (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Generation and Diazo Transfer using Triflyl Azide
This protocol is based on a procedure for the synthesis of α-cyano-α-diazoacetamides.[10]
-
In Situ Generation of TfN₃: In a separate flask, dissolve sodium azide (3.0 equiv) in water. Cool the solution to 0 °C and add a solution of triflic anhydride (1.1 equiv) in dichloromethane. Stir vigorously for 2 hours at 0 °C.
-
Reaction Setup: In the main reaction flask, dissolve the primary amine (1.0 equiv) and a copper(II) sulfate pentahydrate catalyst (0.01 equiv) in a suitable solvent such as methanol.
-
Diazo Transfer: Carefully add the organic layer containing the freshly prepared triflyl azide to the solution of the amine at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The subsequent work-up and purification will depend on the properties of the azido product.
Protocol 3: In Situ Generation and Diazo Transfer using Mesyl Azide
This protocol is adapted from a procedure for the in situ generation and use of mesyl azide.[12]
-
Reaction Setup: Prepare a solution of the active methylene compound (1.0 equiv) and a base such as triethylamine (1.5 equiv) in a suitable solvent like acetonitrile.
-
In Situ Generation and Diazo Transfer: To this solution, add methanesulfonyl chloride (1.2 equiv) dropwise at room temperature. The mesyl azide is generated in situ and reacts with the substrate.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or NMR until completion.
-
Work-up: Once the reaction is complete, quench with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To aid in the understanding of the processes discussed, the following diagrams illustrate the general mechanism of a diazo transfer reaction and a typical experimental workflow.
Caption: General mechanism of a base-mediated diazo transfer reaction.
Caption: A generalized workflow for a typical diazo transfer experiment.
Safety Considerations
Working with diazo compounds and diazo transfer reagents requires stringent safety precautions.
-
Explosion Hazard: Many diazo transfer reagents and some diazo compounds are thermally unstable and can be explosive, especially in concentrated form.[5][16] Always handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood with a blast shield.
-
In Situ Generation: For highly hazardous reagents like triflyl azide, in situ generation is strongly recommended to minimize the risks associated with handling and storage of the neat substance.[10][11]
-
Scale: When scaling up diazo transfer reactions, it is crucial to conduct a thorough safety assessment, including thermal hazard analysis (e.g., Differential Scanning Calorimetry - DSC), to understand the thermal stability of the reagents and products.[16][17]
-
Quenching: Ensure that any unreacted diazo transfer reagent is safely quenched during the work-up procedure.
Conclusion
The choice of a diazo transfer reagent is a multifaceted decision that requires careful consideration of reactivity, safety, and practical aspects of the experimental setup. While p-ABSA offers a safer alternative for many standard transformations, more reactive reagents like triflyl azide are necessary for less activated substrates, albeit with significantly increased safety risks. Mesyl azide provides a balance of reactivity and handling properties.
The potential of this compound as a diazo transfer reagent remains largely unexplored. Its high nitrogen content and the inherent energetic nature of both diazo and tetrazole functionalities suggest that it should be approached with extreme caution. Further research is required to establish its safety profile, reactivity, and utility in comparison to the established reagents. Until such data is available, researchers should rely on the well-characterized and documented diazo transfer reagents, always prioritizing safety in their experimental design and execution.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Far Too Sensitive Explosives - ChemistryViews [chemistryviews.org]
- 4. p-ABSA - Enamine [enamine.net]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Azide synthesis by diazotransfer [organic-chemistry.org]
- 8. Trifluoromethanesulfonyl azide | 3855-45-6 | Benchchem [benchchem.com]
- 9. DSpace [kops.uni-konstanz.de]
- 10. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cora.ucc.ie [cora.ucc.ie]
- 13. researchgate.net [researchgate.net]
- 14. Methanesulfonyl azide | 1516-70-7 | Benchchem [benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Analysis of a "5-Diazo-1H-tetrazole" Reaction Mixture via LC-MS
This guide provides a comparative analysis of a representative reaction mixture for the synthesis of 5-Diazo-1H-tetrazole, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). The focus is on differentiating the target compound from potential starting materials, byproducts, and degradation products. The experimental data presented is hypothetical but reflects a realistic analytical scenario.
Experimental Protocol: LC-MS Analysis
An Agilent 1260 Infinity II LC system coupled to an Agilent 6120 Quadrupole LC/MS detector was employed for the analysis of the reaction mixture.
-
Sample Preparation: The reaction mixture was quenched with cold water, and the aqueous layer was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered, and diluted 1:100 with acetonitrile for LC-MS analysis.
-
Liquid Chromatography (LC) Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Scan Range: m/z 50 - 500
-
Data Presentation: Comparative Analysis of Reaction Components
The following table summarizes the expected retention times and mass-to-charge ratios for the target compound and potential related substances in the reaction mixture.
| Compound Name | Role in Reaction | Expected Retention Time (min) | [M+H]⁺ (m/z) | Relative Abundance (%) |
| 5-Aminotetrazole | Starting Material | 1.2 | 86.0 | 5 |
| This compound | Product | 3.5 | 97.0 | 85 |
| 5-Azido-1H-tetrazole | Byproduct | 4.1 | 112.0 | 8 |
| 1,1'-Azobis-5H-tetrazole | Dimerization Product | 5.8 | 167.0 | 2 |
Visualizations
The following diagram illustrates the logical workflow of the LC-MS analysis, from sample preparation to data interpretation.
Caption: Workflow for LC-MS analysis of the reaction mixture.
This diagram outlines the proposed synthetic route from 5-aminotetrazole to this compound and potential side reactions.
Caption: Proposed reaction pathway for this compound.
Disclaimer: The experimental data and reaction pathways presented in this guide are for illustrative purposes. This compound and related diazonium compounds are potentially explosive and should be handled with extreme caution by trained professionals in a controlled laboratory environment.[1] Always consult appropriate safety literature and protocols before attempting any chemical synthesis.
References
Comparative Analysis of Product Characterization from 5-Diazo-1H-tetrazole Reactions: An NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
5-Diazo-1H-tetrazole is a high-energy molecule with a unique chemical structure that makes it a versatile precursor in the synthesis of various nitrogen-rich heterocyclic compounds. Its reactivity is primarily centered around the diazo group, which can undergo thermal or photochemical decomposition to generate a highly reactive carbene intermediate, or participate in cycloaddition reactions. Understanding the reaction pathways and definitively characterizing the resulting products are crucial for harnessing its synthetic potential, particularly in the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of the diverse products arising from this compound reactions.
This guide provides a comparative overview of product characterization using NMR analysis for key reactions of this compound. It includes a summary of quantitative NMR data, detailed experimental protocols for representative reactions, and visualizations of the underlying chemical transformations.
Comparison of NMR Data for Reaction Products
The NMR chemical shifts of the products from this compound reactions are highly dependent on the newly formed ring system and the nature of the substituents. The following table summarizes typical ¹H and ¹³C NMR data for different classes of products, offering a valuable reference for researchers in identifying reaction outcomes.
| Product Class | Representative Structure | Key ¹H NMR Chemical Shift Ranges (ppm) | Key ¹³C NMR Chemical Shift Ranges (ppm) |
| Triazolo[4,5-d]tetrazoles | Fused bicyclic system | Aromatic protons: 7.5 - 8.5 | Tetrazole C5: 145 - 155, Triazole C-H: 120 - 130 |
| Tetrazolyl-Substituted Pyrazoles | Cycloaddition with alkynes | Pyrazole H-4: 6.5 - 7.5, Aromatic/substituent protons: 7.0 - 8.0 | Tetrazole C5: 150 - 160, Pyrazole C3/C5: 130 - 150, Pyrazole C4: 100 - 115 |
| Tetrazolyl-Substituted Aziridines | From carbene addition to imines | Aziridine ring protons: 2.0 - 4.0 | Tetrazole C5: 155 - 165, Aziridine C2/C3: 30 - 50 |
| Products of Nucleophilic Attack | e.g., with phosphines | P-Alkyl/Aryl protons: dependent on substituent | Tetrazole C5: ~160, C-P coupled carbons |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are methodologies for key reactions of this compound.
Protocol 1: Synthesis of Triazolo[4,5-d]tetrazoles via Intramolecular Cyclization
This protocol describes the thermal cyclization of a 5-azidotetrazole derivative, which can be conceptually linked to the reactivity of the diazo isomer.
Materials:
-
5-Azido-1-phenyl-1H-tetrazole
-
Diphenyl ether (solvent)
Procedure:
-
A solution of 5-azido-1-phenyl-1H-tetrazole (1.0 mmol) in diphenyl ether (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to 250-260 °C and maintained at this temperature for 1 hour.
-
The reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with petroleum ether, and dried under vacuum to yield the triazolo[4,5-d]tetrazole product.
-
The product is characterized by ¹H and ¹³C NMR spectroscopy.
Protocol 2: 1,3-Dipolar Cycloaddition with an Alkene
This protocol outlines the reaction of a tetrazole-derived nitrile imine (generated in situ, conceptually similar to the reactivity of a diazo compound) with an alkene.
Materials:
-
5-Chloro-1-phenyl-1H-tetrazole
-
Triethylamine
-
N-Phenylmaleimide
-
Toluene (solvent)
Procedure:
-
A solution of 5-chloro-1-phenyl-1H-tetrazole (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in dry toluene (20 mL) is prepared in a round-bottom flask.
-
Triethylamine (1.5 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
The mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pyrazoline cycloadduct.
-
The product's structure is confirmed by ¹H and ¹³C NMR analysis.
Visualizing Reaction Pathways and Workflows
Understanding the logical flow of reactions and experimental procedures is facilitated by clear diagrams.
Mass Spectrometry of 5-Diazo-1H-tetrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of 5-Diazo-1H-tetrazole and its derivatives. Due to the energetic and potentially unstable nature of these compounds, the choice of ionization method is critical for obtaining meaningful and reproducible data.
This publication compares the suitability of various ionization techniques, offering supporting data from studies on related tetrazole derivatives and energetic materials. Detailed experimental protocols are provided as a starting point for method development.
Comparison of Ionization Techniques
The selection of an appropriate ionization source is paramount for the successful mass spectrometric analysis of this compound derivatives. "Hard" ionization techniques can lead to extensive fragmentation, potentially obscuring the molecular ion, while "soft" ionization methods are generally preferred for preserving the intact molecule.
| Ionization Technique | Principle | Advantages for Tetrazole Derivatives | Disadvantages for Tetrazole Derivatives | Key Fragmentation Pathways (based on related compounds) |
| Electrospray Ionization (ESI) | Soft ionization; ions are generated from a solution by creating a fine spray of charged droplets. | Gentle ionization, suitable for thermally labile and non-volatile compounds.[1] Provides information on the intact molecule. Can be coupled with liquid chromatography (LC-MS). | May require careful optimization of solvent and spray conditions. | Positive Mode: Elimination of HN₃.[1] Negative Mode: Elimination of N₂.[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization; ionization occurs in the gas phase at atmospheric pressure through ion-molecule reactions. | Suitable for less polar compounds than ESI. Tolerant to a wider range of solvents and higher flow rates. | Can be more prone to fragmentation than ESI for some compounds. | Similar to ESI, with potential for increased in-source fragmentation. |
| Electron Ionization (EI) | Hard ionization; a high-energy electron beam bombards the sample in the gas phase. | Provides detailed structural information through extensive and reproducible fragmentation patterns. Useful for creating mass spectral libraries. | Often leads to the absence of a molecular ion peak for energetic compounds due to significant fragmentation. Requires volatile and thermally stable samples. | Complex fragmentation patterns, often involving ring opening and loss of multiple nitrogen-containing fragments. |
| Ambient Ionization (e.g., DART, ASAP) | A class of soft ionization techniques where ions are formed directly from samples in their native state with minimal sample preparation. | Rapid analysis with minimal sample preparation.[2] Can be suitable for screening and direct analysis of solids or liquids. | May have lower sensitivity and reproducibility compared to ESI or APCI. Performance is highly dependent on the specific technique and analyte.[2] | Similar to other soft ionization techniques, primarily showing the molecular ion with limited fragmentation. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of this compound derivatives. Safety Precaution: this compound and its derivatives are potentially explosive and should be handled with extreme care in small quantities and with appropriate personal protective equipment.
Electrospray Ionization (ESI-MS) Protocol
This protocol is based on methodologies used for other tetrazole derivatives.[1]
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
The addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can improve ionization efficiency.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.
-
Ionization Mode: ESI, positive and negative modes.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar.
-
Drying Gas (N₂): 6 - 10 L/min.
-
Drying Gas Temperature: 180 - 220 °C.
-
Mass Range: m/z 50 - 500.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻).
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation for structural elucidation.
-
Atmospheric Pressure Chemical Ionization (APCI-MS) Protocol
-
Sample Preparation:
-
Prepare samples as described for ESI-MS. APCI is often more tolerant of less polar solvents like pure methanol or acetonitrile.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: As with ESI, a high-resolution instrument is preferable.
-
Ionization Mode: APCI, positive and negative modes.
-
Corona Discharge Current: 2 - 5 µA.
-
Vaporizer Temperature: 350 - 450 °C.
-
Nebulizer and Drying Gas parameters: Similar to ESI, but may require optimization.
-
Mass Range: m/z 50 - 500.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Follow the same procedure as for ESI-MS/MS.
-
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates a logical workflow for the mass spectrometric analysis of a novel this compound derivative.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-Diazo-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Proposed HPLC Methodologies for 5-Diazo-1H-tetrazole Purity Analysis
Given the chemical nature of this compound as an energetic compound containing a tetrazole ring, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point for purity analysis. The following table outlines a proposed primary HPLC method and a potential alternative, derived from established practices for the analysis of explosives and related heterocyclic compounds.
| Parameter | Proposed Method 1: Isocratic RP-HPLC | Alternative Method 2: Gradient RP-HPLC |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C8 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) | Gradient of Acetonitrile in Water (e.g., 20% to 80% over 15 min) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV-Vis Detector at 254 nm | Diode Array Detector (DAD) for spectral analysis |
| Column Temp. | 25 °C | 30 °C |
| Injection Volume | 10 µL | 5 µL |
| Sample Prep. | Dissolve in mobile phase or acetonitrile | Dissolve in mobile phase or acetonitrile |
Experimental Protocols
Proposed Method 1: Isocratic RP-HPLC
This method is designed for routine purity checks where the impurity profile is relatively simple and known.
-
Preparation of Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Preparation of Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution followed by the sample solution. Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
Alternative Methods for Purity Assessment
Beyond HPLC, other analytical techniques can be employed to assess the purity of this compound, each providing complementary information.
| Method | Principle | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation and can identify and quantify impurities with distinct NMR signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to identify unknown impurities by their molecular weight. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can indicate the presence of impurities through changes in the melting point and decomposition profile. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Useful for functional group analysis and can detect impurities with different vibrational modes. |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, from initial synthesis to final characterization.
Caption: Workflow for the purity assessment of this compound.
This comprehensive approach, combining a primary HPLC method with orthogonal analytical techniques, will provide a high degree of confidence in the purity assessment of this compound for researchers and professionals in the field. The development and validation of a specific HPLC method for this compound would be a valuable contribution to the scientific literature.
Unraveling the Decomposition of 5-Diazo-1H-tetrazole: A DFT-Based Comparative Analysis of Reaction Pathways
For Immediate Release
A deep dive into the reaction mechanisms of the energetic material 5-Diazo-1H-tetrazole, this guide offers researchers, scientists, and drug development professionals a comparative analysis of its thermal and photochemical decomposition pathways. Leveraging Density Functional Theory (DFT) studies on analogous tetrazole compounds, this document provides a theoretical framework for understanding the stability and reactivity of this nitrogen-rich heterocycle.
The decomposition of tetrazole-based compounds is a critical area of study, with implications for the development of novel energetic materials, gas generants, and pharmaceuticals. This guide focuses on the reaction pathways of this compound, a molecule of significant interest due to its high nitrogen content and potential for rapid energy release. By examining theoretical studies on similar structures, we can elucidate the key steps and intermediates involved in its thermal and photochemical breakdown.
Comparative Analysis of Decomposition Pathways
Theoretical investigations, primarily employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have revealed that the decomposition of tetrazole derivatives is often initiated by the cleavage of the tetrazole ring.[1] The primary decomposition products are typically molecular nitrogen (N2) and a highly reactive intermediate. The specific pathway and the nature of the intermediates are influenced by the mode of activation (thermal vs. photochemical) and the substituents on the tetrazole ring.
Thermal Decomposition Pathway
In the gas phase and in the melt, the thermal decomposition of substituted tetrazoles is often governed by unimolecular reactions. Theoretical studies on compounds like 5-aminotetrazole suggest that the initial step involves either N2 elimination or the elimination of a stable molecule like hydrazoic acid (HN3), depending on the specific tautomeric form and the presence of intermolecular interactions. For this compound, the most plausible thermal decomposition pathway is initiated by the extrusion of a nitrogen molecule from the diazo group, followed by the fragmentation of the tetrazole ring.
Photochemical Decomposition Pathway
Upon electronic excitation, typically through UV irradiation, tetrazole derivatives can undergo rapid decomposition.[1] Computational studies on electronically excited tetrazoles indicate that the decomposition mechanism often involves conical intersections, which facilitate the efficient conversion of electronic energy into chemical change.[1] The initial step is the opening of the tetrazole ring, specifically the N1-N2 bond, leading to the formation of N2 on the ground state potential energy surface.[1] This process is characterized by a low rotational temperature of the N2 product, suggesting a highly specific and rapid fragmentation.[1]
Quantitative Data from DFT Studies on Analogous Tetrazoles
To provide a quantitative comparison, the following table summarizes key computational data from DFT and CASSCF studies on the decomposition of related tetrazole compounds. These values offer insights into the expected energetics of this compound decomposition.
| Parameter | Thermal Decomposition (Analogous Systems) | Photochemical Decomposition (Analogous Systems) |
| Primary Decomposition Step | N2 or HN3 elimination | Tetrazole ring opening (N1-N2 bond cleavage)[1] |
| Key Intermediate | Nitrene or carbene species | Open-chain diazo intermediate[1] |
| Activation Barrier (Calculated) | Varies significantly with substituent and phase | Generally lower barrier on the excited state surface[1] |
| Primary Gaseous Product | N2, HN3 | N2[1] |
Experimental Protocols for Studying Tetrazole Decomposition
The following experimental protocols are representative of the methods used to investigate the decomposition of tetrazole derivatives and can be adapted for the study of this compound.
Thermal Decomposition Analysis
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR):
-
A small sample (1-5 mg) of the tetrazole compound is placed in an alumina crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass loss of the sample is recorded as a function of temperature using a thermogravimetric analyzer.
-
The evolved gases are simultaneously analyzed by an FTIR spectrometer to identify the decomposition products.
Photochemical Decomposition Analysis
Matrix Isolation Spectroscopy:
-
The tetrazole compound is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically at temperatures below 20 K).
-
The matrix-isolated sample is irradiated with a UV light source (e.g., a mercury lamp or a laser) at a specific wavelength.
-
The photochemical transformation is monitored by recording infrared or UV-Vis spectra at different irradiation times.
-
The spectra of the photoproducts can be compared with theoretical calculations to aid in their identification.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed thermal and photochemical decomposition pathways of this compound based on theoretical studies of analogous compounds.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Proposed photochemical decomposition pathway of this compound.
References
Kinetic Studies of 5-Diazo-1H-tetrazole Cycloadditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of diazo compounds is a powerful tool in organic synthesis, enabling the construction of five-membered heterocyclic rings. Among the diverse array of diazo compounds, 5-Diazo-1H-tetrazole presents a unique scaffold with potential applications in medicinal chemistry and materials science due to the inherent properties of the tetrazole ring. This guide provides a comparative analysis of the kinetic aspects of this compound cycloadditions, benchmarking its anticipated reactivity against established alternative cycloaddition reactions.
Comparative Kinetic Data
To provide a comprehensive overview, the following tables summarize the kinetic data for the cycloaddition of various diazo compounds and alternative cycloaddition reactions. This data allows for an informed estimation of the reactivity of this compound.
Table 1: Kinetic Data for Cycloadditions of Various Diazo Compounds
| Diazo Compound | Dipolarophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| Diazoacetamide | Dehydroalanine | ~10⁻² | 1:1 CH₃CN/H₂O | Ambient |
| Diazoacetamide | Ethyl 4,4,4-trifluoro-2-butynoate | 0.53 | Methanol | Ambient |
| Diazomethane | Diethyl glutaconate | Qualitatively fast | - | - |
| Diazoacetonitrile | Nitroolefins | Reaction proceeds well | - | - |
| Substituted Diazoalkanes | Strained Alkenes | Varies with substituents | - | - |
Table 2: Kinetic Data for Alternative Cycloaddition Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Benzyl azide + Bicyclononyne (BCN) | 0.15 | DMSO | 37 |
| SPAAC | Aryl azide + BCN | up to 2 | CH₃CN/H₂O | Ambient |
| Diels-Alder | Tetrazine + Alkyne | ΔG‡ = 11.5 ± 1.2 kcal/mol | - | - |
Experimental Protocols
To facilitate the kinetic analysis of this compound cycloadditions, the following detailed experimental protocols for common kinetic monitoring techniques are provided.
Kinetic Monitoring by ¹H NMR Spectroscopy
This method allows for the direct observation of the disappearance of reactants and the appearance of products over time.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) and the chosen dipolarophile (e.g., 0.05 M) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Include an internal standard with a known concentration that does not react with the components (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The temperature of the NMR probe should be precisely controlled and recorded.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of this compound, the dipolarophile, and the internal standard in each spectrum.
-
Concentration Calculation: Calculate the concentration of the reactants at each time point by comparing the integral of their signals to the integral of the internal standard.
-
Rate Constant Determination: Plot the natural logarithm of the concentration of this compound versus time. For a second-order reaction with equimolar initial concentrations, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the rate constant (k).
Kinetic Monitoring by UV-Vis Spectroscopy
This technique is suitable if the diazo compound or the product has a distinct UV-Vis absorbance profile.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen reaction solvent. Ensure that the dipolarophile and the product have minimal absorbance at this wavelength.
-
Reaction Setup: In a temperature-controlled cuvette, mix known concentrations of this compound and the dipolarophile.
-
Data Acquisition: Monitor the decrease in absorbance at the selected λ_max over time using a UV-Vis spectrophotometer.
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance values to the concentration of this compound at each time point.
-
Rate Constant Determination: As described in the NMR protocol, plot the appropriate function of concentration versus time to determine the rate constant.
Kinetic Monitoring by in-situ IR Spectroscopy
This method is particularly useful for observing the disappearance of the characteristic diazo stretching frequency.
Procedure:
-
Spectral Identification: Identify the characteristic stretching frequency of the diazo group in this compound (typically around 2100 cm⁻¹).[1]
-
Reaction Setup: Perform the reaction in a specialized in-situ IR reaction vessel equipped with a probe that is immersed in the reaction mixture.
-
Data Acquisition: Collect IR spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the decrease in the intensity of the diazo peak over time. The peak height or area can be correlated to the concentration of the diazo compound.
-
Rate Constant Determination: Determine the rate constant from the change in concentration over time as previously described.
Visualizations
Reaction Pathway for 1,3-Dipolar Cycloaddition
The following diagram illustrates the general mechanism of a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkene.
Caption: A simplified representation of the concerted [3+2] cycloaddition mechanism.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in a typical kinetic study of a cycloaddition reaction.
Caption: A flowchart detailing the experimental and analytical steps for kinetic studies.
Conclusion
While direct kinetic data for this compound cycloadditions is currently unavailable, this guide provides a robust framework for researchers to investigate its reactivity. By utilizing the provided experimental protocols and comparing the results with the established kinetic data for other diazo compounds and alternative cycloaddition reactions, a comprehensive understanding of the kinetic profile of this compound can be achieved. Such studies will be invaluable for the rational design and application of this unique heterocyclic building block in various scientific disciplines.
References
A Comparative Guide to Isotopic Labeling Reagents for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, isotopic labeling stands as a cornerstone for accurate and robust measurement of changes in molecular abundance. While a variety of well-established methods exist, emerging techniques offer novel chemistries for specific applications. This guide provides an objective comparison of a diazo-based isotopic labeling approach with mainstream alternatives, supported by experimental data and detailed protocols.
Executive Summary
This guide addresses the application of diazo compounds in isotopic labeling, clarifying a common misconception. While "5-Diazo-1H-tetrazole" is not utilized for this purpose, other specialized diazo reagents have been developed for the sensitive detection of specific metabolite classes. Here, we compare one such reagent, 2-(diazomethyl)-N-methyl-N-phenyl-benzamide (2-DMBA), with the widely adopted isobaric tagging reagents, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Performance Comparison
The following tables summarize the quantitative performance of 2-DMBA and the isobaric tagging reagents TMT and iTRAQ.
Table 1: Performance Characteristics of Isotopic Labeling Reagents
| Feature | Diazo-based Labeling (2-DMBA) | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Target Molecules | Ribonucleotides, Amino Acids | Peptides (Primary amines: N-terminus, Lysine) | Peptides (Primary amines: N-terminus, Lysine) |
| Detection Principle | Isotopic (Light/Heavy) | Isobaric | Isobaric |
| Multiplexing Capacity | 2-plex (d0/d5) | Up to 16-plex | 4-plex or 8-plex |
| Reported Sensitivity Increase | 9- to 174-fold for specific analytes | High sensitivity for low-abundance proteins | High sensitivity, shown to be more sensitive than ICAT[1] |
| Limits of Detection (LOD) | 0.011 - 0.41 fmol (on-column) | Picomolar to femtomolar range | Picomolar to femtomolar range |
| Primary Application | Targeted Metabolomics | Global Proteomics | Global Proteomics |
Table 2: Comparison of Key Advantages and Limitations
| Reagent | Advantages | Limitations |
| 2-DMBA | - High specificity for carboxyl and phosphate groups.- Significant sensitivity enhancement for target analytes. | - Limited to molecules with specific functional groups.- Lower multiplexing capacity compared to isobaric tags. |
| TMT | - High multiplexing capability, increasing throughput.- Well-established workflows and data analysis pipelines.- Broadly applicable to any protein digest. | - Labeling efficiency can be sensitive to reaction conditions (e.g., pH).- Potential for ratio compression due to co-isolation of interfering ions. |
| iTRAQ | - Robust and well-validated for quantitative proteomics.- Enables simultaneous identification and quantification.- Reduces variability by combining samples early in the workflow.[2] | - Cost of reagents can be high.- Susceptible to contamination from salts.- Underestimation of fold changes can occur due to co-eluting peptides.[3] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for diazo-based isotopic labeling and isobaric tagging.
Experimental Protocols
Protocol 1: Diazo-based Isotopic Labeling of Amino Acids with 2-DMBA
This protocol is adapted from the work of Liu et al. for the derivatization of amino acids in serum samples.
Materials:
-
d0-2-(diazomethyl)-N-methyl-N-phenyl-benzamide (2-DMBA) solution (10 mM in acetonitrile)
-
d5-2-(diazomethyl)-N-methyl-N-phenyl-benzamide (d5-2-DMBA) solution (10 mM in acetonitrile)
-
Serum samples
-
Acetonitrile
-
Formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 20 µL of serum, add 80 µL of acetonitrile to precipitate proteins.
-
Internal Standard Addition: For the control sample, add 10 µL of d5-2-DMBA labeled amino acid mixture as an internal standard. For the experimental sample, add 10 µL of d0-2-DMBA labeled amino acid mixture.
-
Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Derivatization:
-
To the supernatant of the control sample, add 10 µL of the light (d0) 2-DMBA reagent solution.
-
To the supernatant of the experimental sample, add 10 µL of the heavy (d5) 2-DMBA reagent solution.
-
-
Reaction: Vortex the samples and allow the reaction to proceed for 30 minutes at room temperature.
-
Quenching: Add 10 µL of 1% formic acid to quench the reaction.
-
Analysis: The samples are now ready for LC-MS/MS analysis.
Protocol 2: TMT Labeling of Peptides
This is a general protocol for TMT labeling of peptides from a protein digest.
Materials:
-
TMTsixplex™ Label Reagent Set
-
Anhydrous acetonitrile
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (5%)
-
Lyophilized peptide samples
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Add 41 µL of anhydrous acetonitrile to each reagent vial, vortex, and centrifuge briefly.
-
Sample Reconstitution: Reconstitute each peptide sample (e.g., 100 µg) in 100 µL of 100 mM TEAB buffer.
-
Labeling Reaction: Add 41 µL of the appropriate TMT reagent to each peptide sample. Incubate at room temperature for 1 hour with occasional vortexing.
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
-
Sample Pooling: Combine all labeled samples into a single microfuge tube.
-
Desalting and Concentration: Desalt the pooled sample using a C18 spin column or other suitable method. Dry the sample completely using a vacuum centrifuge.
-
Analysis: Reconstitute the dried, labeled peptide mixture in an appropriate solvent for LC-MS/MS analysis.
Protocol 3: iTRAQ Labeling of Peptides
This protocol provides a general workflow for iTRAQ 4-plex labeling.
Materials:
-
iTRAQ® Reagents - 4plex
-
Dissolution Buffer (e.g., 0.5 M TEAB)
-
Denaturant (e.g., 2% SDS)
-
Reducing Agent (e.g., 50 mM TCEP)
-
Cysteine Blocking Reagent (e.g., 200 mM MMTS)
-
Trypsin
-
Ethanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Reduction and Alkylation:
-
Dissolve protein samples in the dissolution buffer containing the denaturant.
-
Add the reducing agent and incubate for 1 hour at 60°C.
-
Add the cysteine blocking reagent and incubate for 10 minutes at room temperature.
-
-
Protein Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Labeling:
-
Bring the iTRAQ reagents to room temperature.
-
Add ethanol to each reagent vial, vortex, and spin down.
-
Transfer the peptide digest to the respective iTRAQ reagent vials.
-
Incubate at room temperature for 2 hours.
-
-
Sample Pooling: Combine the contents of each vial into a single tube.
-
Desalting: Clean up the pooled sample using a cation exchange cartridge or other desalting method.
-
Analysis: The sample is ready for LC-MS/MS analysis.[2]
Conclusion
The choice of an isotopic labeling reagent is highly dependent on the specific research question and the nature of the analytes. For targeted, high-sensitivity analysis of small molecules like ribonucleotides and amino acids, specialized diazo-based reagents such as 2-DMBA offer a powerful solution. For global quantitative proteomics, well-established isobaric tagging methods like TMT and iTRAQ provide high multiplexing capabilities and comprehensive proteome coverage. Researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most appropriate strategy for their experimental goals.
References
Benchmarking the efficiency of "5-Diazo-1H-tetrazole" in diazo transfer reactions
In the realm of organic synthesis, the efficient and safe transfer of a diazo group is paramount for the construction of complex molecules, particularly in the development of novel therapeutics. While a variety of reagents have been developed for this purpose, researchers are continually seeking alternatives that offer improved safety, stability, and efficiency. This guide provides a comparative analysis of several key diazo transfer reagents, offering a benchmark for performance evaluation. Due to the limited publicly available data on the efficiency of "5-Diazo-1H-tetrazole" in diazo transfer reactions, this guide will focus on well-documented and commonly used alternatives, providing a framework for assessing any new reagent.
Alternative Diazo Transfer Reagents: A Comparative Overview
The selection of a diazo transfer reagent is a critical decision in experimental design, with implications for reaction yield, substrate scope, and laboratory safety. Traditional reagents like trifluoromethanesulfonyl azide (TfN₃) are known for their high reactivity but are also notoriously explosive, prompting the development of safer alternatives.[1] This comparison focuses on imidazole-1-sulfonyl azide hydrochloride, its more stable salt derivatives, and 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which have emerged as effective and safer substitutes.
Data Presentation: Performance and Safety
The following tables summarize the key performance indicators and safety profiles of prominent diazo transfer reagents, providing a basis for objective comparison.
Table 1: Performance Comparison of Diazo Transfer Reagents
| Reagent | Typical Substrates | Reaction Conditions | Yields | Notes |
| Trifluoromethanesulfonyl Azide (TfN₃) | Primary amines, activated methylene compounds | Often requires a metal catalyst (e.g., Cu(II)) | Good to excellent | Highly effective but explosive nature is a significant drawback.[1][2] |
| Imidazole-1-sulfonyl Azide Hydrochloride | Primary amines, activated methylene compounds, amine functionalized resins | Mild, copper-free conditions | Good to excellent | A crystalline, stable, and cost-effective alternative to TfN₃.[1][3] Safety concerns have been raised regarding its preparation.[1] |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate/Tetrafluoroborate | Primary amines, primary sulfonamides | Mild, often no Cu salts required | High | Considered safer to synthesize, store, and handle than the hydrochloride salt.[1][4] |
| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP) | Primary amines (aryl and alkyl), 1,3-dicarbonyl compounds, alcohols | Mild, metal-free, base-mediated (e.g., DMAP, DBU) | High | A stable, crystalline, non-explosive solid with a broad substrate scope.[5][6][7] |
Table 2: Safety and Stability Profile
| Reagent | Physical State | Stability | Safety Concerns |
| Trifluoromethanesulfonyl Azide (TfN₃) | Not specified (often generated in situ) | Low, explosive | High risk of explosion, requires careful handling.[2] |
| Imidazole-1-sulfonyl Azide Hydrochloride | Crystalline solid | Shelf-stable | An explosion has been reported during its preparation.[1] |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate/Tetrafluoroborate | Crystalline solid | Significantly more stable than the HCl salt | Safer to synthesize and handle.[1][4] |
| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP) | Crystalline solid | High thermal stability, not explosive under impact/friction tests | Considered a safe and stable reagent.[2][5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for diazo transfer reactions using the discussed reagents.
General Protocol for Diazo Transfer to Primary Amines using Imidazole-1-sulfonyl Azide Hydrochloride:
-
Dissolve the primary amine in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a base (e.g., triethylamine, potassium carbonate) to the solution.
-
Add imidazole-1-sulfonyl azide hydrochloride in one portion.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Diazo Transfer to 1,3-Dicarbonyl Compounds using ADMP:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., acetonitrile, THF).
-
Add a base (e.g., DBU, DMAP) to the solution at room temperature.[6]
-
Add 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to the mixture.
-
Stir the reaction at room temperature for the appropriate time (typically a few hours).
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diazo compound by flash chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting a suitable diazo transfer reagent.
Caption: A generalized experimental workflow for a typical diazo transfer reaction.
Caption: A decision tree for selecting an appropriate diazo transfer reagent.
References
- 1. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADMP - Enamine [enamine.net]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Comparative Study of 5-Diazo-1H-tetrazole in Different Solvent Systems: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known properties and reactivity of 5-Diazo-1H-tetrazole in various solvent environments. Due to the limited availability of direct comparative studies on this specific compound, this document consolidates existing data from published literature and provides general characteristics of related diazo and tetrazole compounds to infer its behavior.
Data Presentation
Currently, comprehensive quantitative data comparing the performance of this compound across a range of solvent systems is scarce in publicly accessible literature. The information available is largely qualitative and derived from its synthesis and use as a chemical reagent.
Table 1: Summary of Known Stability of this compound in Different Media
| Solvent/Medium | Temperature | Concentration | Observed Stability | Source |
| Aqueous alkaline solution (NaOH) | < 0 °C | Not specified | Stable for synthesis | [1] |
| Aqueous acidic solution (HCl) | < 0 °C | Not specified | Formed in situ, reactive | [1] |
| General | Elevated temperatures | > 6-7% in solution | Explosive decomposition | [1] |
| Aqueous Buffer | Not specified | Not specified | Sufficiently stable to be used as a protein modifying agent | [2][3] |
Experimental Protocols
The primary experimental protocol found for this compound is its synthesis via the diazotization of 5-aminotetrazole.
Synthesis of this compound
This protocol is adapted from established methods for the diazotization of 5-aminotetrazole.[1]
Materials:
-
5-aminotetrazole
-
25% Sodium hydroxide solution
-
Sodium nitrite
-
Hydrochloric acid
-
Ice
Procedure:
-
Dissolve 5 grams of 5-aminotetrazole in 30 ml of water containing 6 ml of 25% sodium hydroxide solution.
-
Add sodium nitrite to the alkaline solution.
-
Cool the reaction mixture to below 0 °C using an ice bath.
-
Slowly add hydrochloric acid to the cooled solution. The appearance of a greenish color indicates the formation of diazotetrazole.
Important Safety Precautions:
-
Explosion Hazard: Diazotetrazole solutions are prone to explosive decomposition at concentrations greater than 6-7% and at elevated temperatures.[1] Always work with dilute solutions and maintain low temperatures.
-
Handling: Diazo compounds are toxic and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.
Spectroscopic Data
Reactivity in Different Solvent Systems
The reactivity of this compound has been primarily documented in aqueous environments where it is used as a chemical modifying agent for proteins.
Reactivity in Aqueous Buffers
This compound is known to react with specific amino acid residues in proteins, indicating its electrophilic nature in aqueous solutions.
-
Modification of Tyrosine and Histidine: It has been employed to covalently modify tyrosine and histidine residues in enzymes.[2][3] This reactivity suggests that in protic, aqueous environments, the diazonium cation is a key reactive species.
Inferred Reactivity in Organic Solvents
While specific experimental data is lacking, the general reactivity of diazo compounds suggests that this compound would likely participate in a range of reactions in organic solvents, including:
-
1,3-Dipolar Cycloadditions: Diazo compounds are well-known 1,3-dipoles and would be expected to react with various dipolarophiles.
-
Reactions with Acids: In the presence of protic acids, protonation of the diazo group would likely lead to the formation of a highly reactive tetrazolyl cation, which could then be trapped by nucleophiles.
-
Carbene Formation: Thermal or photochemical decomposition could potentially lead to the formation of a tetrazolyl-carbene, a highly reactive intermediate.
Mandatory Visualization
References
A Comparative Guide to the Synthesis of 5-Substituted-1H-tetrazoles: Validation of a Novel Silica Sulfuric Acid Catalyzed Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route for 5-substituted-1H-tetrazoles utilizing a silica sulfuric acid catalyst, with established and alternative methodologies. The following sections present objective performance comparisons, supporting experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction
5-Substituted-1H-tetrazoles are crucial heterocyclic scaffolds in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in drug design.[1][2][3] Their resistance to metabolic degradation makes them a desirable feature in the development of pharmaceuticals such as losartan and valsartan.[3][4] The conventional synthesis, a [3+2] cycloaddition of nitriles and azides, has been subject to numerous improvements to enhance safety, efficiency, and environmental compatibility.[1][3][5] This guide focuses on validating a recently developed route using silica sulfuric acid as a heterogeneous catalyst and compares it against other prominent methods.
Comparative Analysis of Synthetic Routes
The performance of the novel silica sulfuric acid catalyzed route is compared with three alternative methods: a copper(II) sulfate pentahydrate catalyzed reaction, a nano-TiCl4.SiO2 catalyzed synthesis, and a natural Natrolite zeolite catalyzed approach. The data presented below is a summary of reported experimental findings.
Quantitative Data Summary
| Parameter | Silica Sulfuric Acid Catalyzed Route | CuSO₄·5H₂O Catalyzed Route | Nano-TiCl₄.SiO₂ Catalyzed Route | Natrolite Zeolite Catalyzed Route |
| Catalyst | Silica Sulfuric Acid | CuSO₄·5H₂O | Nano-TiCl₄.SiO₂ | Natural Natrolite Zeolite |
| Typical Substrates | Aromatic and Aliphatic Nitriles | Aromatic, Aliphatic, and Heterocyclic Nitriles | Aromatic and Aliphatic Nitriles | Aromatic and Aliphatic Nitriles |
| Solvent | DMF | DMSO | DMF | DMF |
| Reaction Temperature | Reflux | 140 °C | Reflux | 120 °C |
| Reaction Time | Not specified, but implied to be efficient | 0.5 - 5 hours | 2 hours | 12 hours |
| Yield (%) | 72 - 95%[6] | Good to Excellent[1] | Good[7] | High[2] |
| Catalyst Reusability | Not specified | Not specified | Reusable for at least three times[7] | Reusable[2] |
| Key Advantages | High conversions and yields, operational simplicity, cost-effective.[6] | Readily available and environmentally friendly catalyst, short reaction times, safe process.[1] | Extremely efficient, simple and environmentally benign catalyst synthesis, conveniently recoverable.[7] | High yields, elimination of dangerous hydrazoic acid, simple work-up, thermally and chemically stable, low-cost catalyst.[2] |
| Limitations | Potential for acidic waste. | Use of a heavy metal catalyst. | Preparation of nano-catalyst required. | Longer reaction times compared to some methods.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the published literature to ensure reproducibility.
Synthesis of 5-Phenyl-1H-tetrazole using Silica Sulfuric Acid
-
Procedure: A mixture of benzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL) is stirred at reflux temperature.[6] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solid acid catalyst is removed by filtration. The filtrate is then evaporated under vacuum, and the crude product is purified by recrystallization from a suitable solvent to afford 5-phenyl-1H-tetrazole.[6]
Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O
-
Procedure: To a solution of benzonitrile (1 mmol) in DMSO (2 mL), sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%) are added with stirring at room temperature.[1] The reaction temperature is then raised to 140 °C for 1 hour.[1] After completion (monitored by TLC), the reaction mixture is cooled and treated with 10 mL of HCl (4 mol L⁻¹) and 10 mL of EtOAc. The organic layer is separated, washed with distilled water (2 x 10 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-phenyl-1H-tetrazole.[1]
Synthesis of 5-Phenyl-1H-tetrazole using Nano-TiCl₄.SiO₂
-
Procedure: Nano-TiCl₄.SiO₂ (0.1 g) is added to a mixture of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL).[7] The mixture is heated at reflux for 2 hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration. Ice water and 4N HCl (5 mL) are added to the filtrate to precipitate the product. The resulting white solid is washed with cold chloroform to yield pure 5-phenyl-1H-tetrazole.[7]
Synthesis of 5-Phenyl-1H-tetrazole using Natrolite Zeolite
-
Procedure: A mixture of benzonitrile (2 mmol), sodium azide (3 mmol), and Natrolite zeolite (0.1 g) in DMF (6 mL) is heated to 120 °C for 12 hours.[2] The reaction is monitored by TLC. After completion, the catalyst is recovered by filtration. The product is then isolated from the filtrate, typically by precipitation and recrystallization.[2]
Visualizations
The following diagrams illustrate the generalized synthetic pathway and a logical workflow for catalyst selection.
Caption: General [3+2] cycloaddition pathway for the synthesis of 5-substituted-1H-tetrazoles.
Caption: A decision workflow for selecting a suitable catalyst based on research priorities.
Conclusion
The validation of the silica sulfuric acid catalyzed synthetic route demonstrates a valuable addition to the methodologies for preparing 5-substituted-1H-tetrazoles. It offers high yields and operational simplicity, making it an attractive option for many applications.[6] However, the choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including considerations of cost, environmental impact, reaction time, and catalyst availability and reusability. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. scielo.br [scielo.br]
- 2. soran.edu.iq [soran.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
Spectroscopic Scrutiny of 5-Diazotetrazole Regioisomers: A Comparative Guide
A detailed spectroscopic comparison of the 1H and 2H regioisomers of 5-diazotetrazole is presented, offering valuable insights for researchers, scientists, and professionals in drug development. Due to the inherent instability of these high-energy compounds, this guide leverages theoretical calculations alongside established principles of tetrazole spectroscopy to provide a comprehensive analysis of their structural and spectral characteristics.
The differentiation of the 1H- and 2H-tetrazole regioisomers is crucial for understanding their reactivity, stability, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose. In the absence of extensive experimental data for 5-diazotetrazole, this guide provides a predictive comparison based on computational models and data from analogous tetrazole derivatives.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the 1H- and 2H-regioisomers of 5-diazotetrazole. These values are derived from computational chemistry studies and analysis of spectral data from similar tetrazole compounds.
| Spectroscopic Data | 5-Diazo-1H-tetrazole | 5-Diazo-2H-tetrazole |
| ¹H NMR (ppm) | ~15-16 (broad singlet, N-H) | ~9-10 (singlet, C-H) |
| ¹³C NMR (ppm) | ~150-155 (C5) | ~160-165 (C5) |
| ¹⁵N NMR (ppm) | Multiple signals across a wide range | Multiple signals across a wide range |
| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~2150-2100 (N₂ stretch, diazo), ~1600-1400 (Ring vibrations) | ~3150-3100 (C-H stretch), ~2150-2100 (N₂ stretch, diazo), ~1600-1400 (Ring vibrations) |
| UV-Vis (nm) | λmax ~250-270 | λmax ~230-250 |
Table 1: Predicted Spectroscopic Data for 5-Diazotetrazole Regioisomers.
Experimental Protocols
While specific experimental protocols for the separate isolation and spectroscopic characterization of each 5-diazotetrazole regioisomer are not well-documented due to their instability, a general synthetic approach is outlined below. The characterization would typically follow standard spectroscopic procedures.
Synthesis of 5-Diazotetrazole (Mixture of Regioisomers)
Warning: 5-Diazotetrazole is a highly unstable and potentially explosive compound. This synthesis should only be attempted by experienced chemists in a controlled laboratory setting with appropriate safety precautions.
-
Diazotization of 5-Aminotetrazole: 5-Aminotetrazole is dissolved in a suitable acidic medium (e.g., dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
Addition of Nitrite: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 5-aminotetrazole solution while maintaining the low temperature and vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored for the formation of the diazonium salt.
-
Isolation (with extreme caution): The resulting 5-diazotetrazole, likely a mixture of regioisomers, may precipitate from the solution. Isolation should be performed with extreme care, avoiding friction, heat, and shock.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
A small, carefully handled sample of the product is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-resolution NMR spectrometer. The broad N-H proton signal in the ¹H NMR spectrum of the 1H-isomer is a key distinguishing feature.
-
-
IR Spectroscopy:
-
A sample is prepared as a KBr pellet or a thin film.
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The presence of a strong absorption band in the 2150-2100 cm⁻¹ region is characteristic of the diazo group. The N-H stretching band in the 1H-isomer is another important diagnostic peak.
-
-
UV-Vis Spectroscopy:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile).
-
The UV-Vis absorption spectrum is recorded using a spectrophotometer. The position of the maximum absorption (λmax) can help differentiate between the two regioisomers.
-
Logical Relationship of Regioisomers
The 1H and 2H forms of 5-diazotetrazole are tautomers, meaning they can interconvert. The position of the proton on the tetrazole ring dictates the specific regioisomer. The relative stability of these tautomers is a key factor in determining their prevalence in a sample.
Figure 1: Tautomerism and spectroscopic differentiation of 5-diazotetrazole regioisomers.
Experimental Workflow for Characterization
The general workflow for the synthesis and characterization of 5-diazotetrazole regioisomers involves a series of steps aimed at safely producing and analyzing these energetic compounds.
Figure 2: General experimental workflow for the synthesis and characterization of 5-diazotetrazole.
Safety Operating Guide
Proper Disposal Procedures for 5-Diazo-1H-tetrazole: An Essential Safety Guide
Warning: 5-Diazo-1H-tetrazole is an extremely sensitive, unstable, and explosive compound. Mishandling can result in violent detonation. The information provided herein is for educational and safety-awareness purposes only. Do not attempt to dispose of this compound yourself. Disposal of energetic materials like this compound must be handled by trained professionals.
Immediate Safety and Logistical Plan
-
Do Not Handle Alone: Never work with or attempt to dispose of this compound while alone in a laboratory.
-
Cease All Other Work: Stop all other non-essential work in the vicinity.
-
Contact EHS Immediately: Your primary and mandatory action is to contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service. Inform them of the specific compound and the quantity requiring disposal.
-
Secure the Area: Isolate the area where the this compound is stored. Prevent unauthorized access.
-
Avoid All Ignition and Energy Sources: Keep the compound away from heat, sparks, open flames, friction, and shock. Even slight disturbances can initiate decomposition.[1] Do not attempt to open old or crystallized containers.[1]
Understanding the Hazard: Chemical Principles of Decomposition
While a specific, validated step-by-step protocol for laboratory-scale disposal is not publicly available due to the extreme hazards, understanding the chemical principles is crucial for appreciating the risks involved.
This compound is highly reactive due to the strained, nitrogen-rich tetrazole ring and the diazo group. It is known to be unstable even in solution at 0°C.[2]
Alkaline Decomposition: The primary method for the decomposition of diazotetrazole mentioned in the literature is through the action of alkaline solutions.[2] In a basic environment, this compound is expected to undergo rapid decomposition. However, this process is hazardous for several reasons:
-
The reaction can be highly exothermic and difficult to control, potentially leading to an explosion.
-
The decomposition products include other hazardous and potentially explosive compounds such as 5-azidotetrazole and dicyan.[2]
This chemical neutralization should only be performed by explosives experts in a controlled environment with appropriate remote handling and blast protection.
Quantitative Data on Related Energetic Compounds
No specific thermal decomposition data for this compound is publicly available. However, data for other diazo compounds illustrates the energetic nature of this chemical class. The following table summarizes typical thermal properties for various diazo compounds, which should be considered as indicative of the potential hazards.
| Property | Value Range / Average | Notes |
| Decomposition Onset Temperature (Tonset) | 75 - 160 °C | For a range of 44 different diazo compounds. Electron-donating groups can lower this temperature. |
| Average Enthalpy of Decomposition (ΔHD) | -102 kJ mol–1 | For diazo compounds without other energetic functional groups.[2][3] This value can be significantly higher with additional energetic moieties.[2][3] |
| Predicted Hazard | Impact-sensitive | Many diazo compounds are predicted to be sensitive to impact, even if not classified as explosive.[2] |
Source: Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents, Organic Process Research & Development (2020).[2][3]
Experimental Protocols
No validated experimental protocol for the routine laboratory disposal of this compound is available in published literature. The extreme risk of explosion makes it unsuitable for standard laboratory procedures. Professionals in explosive ordnance disposal (EOD) or specialized hazardous waste management will develop a specific plan based on the quantity, state (e.g., in solution, solid), and environment. This may involve remote procedures, in-situ neutralization in a blast-proof vessel, or other specialized techniques.
Mandatory Disposal Workflow Visualization
The logical workflow for any researcher or scientist encountering this compound waste is straightforward and prioritizes safety above all else.
Caption: Mandatory safety workflow for the disposal of this compound.
Required Personal Protective Equipment (PPE) for Handling Prior to Professional Disposal
When securing the material or preparing it for handover to EHS, the following PPE is mandatory:
-
Blast Shield: A certified blast shield should be used between the operator and the material at all times.
-
Face Shield and Safety Goggles: Full-face protection is essential.
-
Flame-Resistant Lab Coat: A lab coat made from Nomex or a similar material is required.
-
Heavy-Duty Gloves: While handling containers, use heavy-duty, chemical-resistant gloves. Avoid any action that could create friction.
-
Hearing Protection: In case of an accidental detonation, hearing protection is crucial.
All handling must be performed in a fume hood with the sash lowered as much as possible to act as an additional barrier.[1]
References
Essential Safety and Operational Protocols for Handling 5-Diazo-1H-tetrazole
Disclaimer: 5-Diazo-1H-tetrazole is a highly hazardous and potentially explosive compound. The information provided herein is intended for qualified researchers, scientists, and drug development professionals and should be supplemented by a thorough review of all available safety literature and consultation with a certified safety professional prior to handling. This guide is based on the known hazards of similar tetrazole and diazo compounds and should be considered a minimum standard for safety.
Immediate Safety and Hazard Information
This compound is expected to be a high-energy material, extremely sensitive to shock, friction, heat, and static discharge. The diazo group, combined with the tetrazole ring, makes this compound highly prone to explosive decomposition.[1][2][3] Extreme precautions must be taken at all times.
Primary Hazards:
-
Explosion Hazard: May explode if subjected to heat, shock, friction, or other sources of ignition.[2][3] Heating may cause a violent explosion.
-
Fire Hazard: Flammable solid. In case of fire, there is a significant explosion risk.[4][5] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][6][7]
-
Health Hazards: Expected to be harmful if swallowed or inhaled.[1][5] May cause severe skin and eye irritation or damage.[1][8]
Quantitative Data for Related Tetrazole Compounds
The following table summarizes key quantitative data for 1H-tetrazole, a related parent compound. This data is provided for context; this compound is likely to be more hazardous.
| Property | Value | Compound | Source |
| Melting Point | 155-157 °C (decomposes) | 1H-Tetrazole | [2] |
| Molecular Weight | 97.06 g/mol | This compound | [9] |
| GHS Classification | Explosives, Division 1.1 | 1H-Tetrazole | [4] |
| Water Solubility | 23 g/100 mL at 20 °C | 1H-Tetrazole | [2] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Handle with heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Inspect gloves for any signs of degradation or puncture before and during use. Use proper glove removal technique to avoid skin contact. |
| Eye/Face Protection | Wear tightly fitting chemical safety goggles and a full-face shield.[4] Ensure that eyewash stations and safety showers are in close proximity and operational.[5][7] |
| Skin and Body Protection | Wear a fire/flame-resistant and impervious laboratory coat.[4][10] Ensure all skin is covered. Consider the use of a blast shield. |
| Respiratory Protection | A NIOSH-approved full-face respirator with appropriate cartridges should be used if there is any risk of dust or aerosol generation.[4][6][7][10] Work should always be conducted in a certified chemical fume hood or glove box. |
Step-by-Step Handling Protocol
-
Preparation and Environment:
-
Designate a specific area for handling this compound, away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood with a blast shield.[4][10]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5][8]
-
Use only non-sparking tools and explosion-proof equipment.[4][5][10]
-
-
Handling the Compound:
-
Do not subject the material to grinding, shock, or friction.[4]
-
Handle small quantities whenever possible.
-
If the material needs to be transferred, use a non-sparking spatula.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
-
Storage:
Emergency Procedures
-
Spills:
-
Wearing full PPE, gently cover the spill with a wet, non-combustible absorbent material (e.g., sand).
-
Carefully collect the mixture using non-sparking tools and place it into a suitable, labeled container for disposal.[4][5] Do not seal the container tightly.
-
Do not allow the spilled material to enter drains or waterways.[4][10]
-
Fire:
Disposal Plan
-
All waste containing this compound must be treated as explosive waste.
-
Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]
-
Do not mix with other waste.
-
Contaminated materials (e.g., gloves, absorbent pads) should be collected in a labeled, suitable container for disposal by a qualified hazardous waste management company.[5]
Visualized Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1H-Tetrazole | CH2N4 | CID 67519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound CAS#: 2260-28-8 [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
